Product packaging for Methylboronic Acid(Cat. No.:CAS No. 13061-96-6)

Methylboronic Acid

货号: B051376
CAS 编号: 13061-96-6
分子量: 59.86 g/mol
InChI 键: KTMKRRPZPWUYKK-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。
  • Packaging may vary depending on the PRODUCTION BATCH.

描述

Methylboronic acid is an organoboron compound that serves as a crucial building block in synthetic organic chemistry, most notably as a methyl group transfer reagent in Suzuki-Miyaura cross-coupling reactions. Its primary research value lies in enabling the efficient, palladium-catalyzed formation of carbon-carbon bonds between its boronic acid group and a wide range of organic halides or pseudohalides. This reaction is prized for its mild conditions, functional group tolerance, and high yield, making it indispensable for the synthesis of complex biaryl structures, pharmaceutical intermediates, and advanced materials. The methyl group offered by this reagent is a fundamental moiety in medicinal chemistry for probing structure-activity relationships (SAR), modulating pharmacokinetic properties, and creating molecular probes. Researchers utilize this compound in the development of agrochemicals, liquid crystals, and organic light-emitting diodes (OLEDs). The mechanism of action involves the transmetalation step of the catalytic cycle, where the methylboronate anion, generated in situ in the presence of a base, transfers the methyl group to the palladium center, subsequently leading to reductive elimination and the formation of the desired coupled product. This product is supplied with a certificate of analysis to ensure high purity and batch-to-batch consistency for reliable, reproducible research outcomes. Handle with appropriate safety precautions in a well-ventilated laboratory.

Structure

2D Structure

Chemical Structure Depiction
molecular formula CH5BO2 B051376 Methylboronic Acid CAS No. 13061-96-6

属性

IUPAC Name

methylboronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH5BO2/c1-2(3)4/h3-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTMKRRPZPWUYKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH5BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20156639
Record name Methylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20156639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

59.86 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13061-96-6
Record name Methylboronic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013061966
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20156639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methylboronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name METHYLBORONIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8Z1ME41SCH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Methylboronic Acid: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methylboronic acid (CH₃B(OH)₂) is the simplest organoboronic acid, characterized by a boron atom bonded to one methyl group and two hydroxyl groups.[1] As a member of the boronic acid family, it is a versatile reagent widely utilized in organic synthesis, catalysis, and materials science.[1][2] Its significance stems from its role as a key building block, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, which is fundamental for forming carbon-carbon bonds.[2][3] This guide provides an in-depth overview of the core properties, experimental protocols, and applications of this compound for researchers, scientists, and professionals in drug development.

Core Chemical and Physical Properties

This compound is typically a white to light yellow crystalline powder or solid. It is known to be hygroscopic and sensitive to moisture, necessitating careful handling and storage. In the solid state, molecules of this compound form extensive networks of intermolecular hydrogen bonds, which significantly influence its physical properties like melting point and thermal stability. The central boron atom is sp2 hybridized, resulting in a trigonal planar geometry.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula CH₅BO₂
Molecular Weight 59.86 g/mol
CAS Number 13061-96-6
Melting Point 91-94 °C (lit.)
Boiling Point 141.7 ± 23.0 °C (Predicted)
Density 0.965 ± 0.06 g/cm³ (Predicted)
pKa 9.97 ± 0.43 (Predicted)
Vapor Pressure 2.35 mmHg at 25°C
Refractive Index 1.345
Water Solubility Soluble
Other Solubilities Soluble in DMSO

Table 2: Structural and Bonding Information

ParameterValueReference(s)
Boron Hybridization sp²
Geometry Trigonal Planar
C-B Bond Length 1.55 - 1.59 Å
B-O Bond Length 1.36 - 1.39 Å
Hydrogen Bond Donor Count 2
Hydrogen Bond Acceptor Count 2

Spectroscopic Data

The structure of this compound can be confirmed using various spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR: The proton NMR spectrum is characterized by a singlet corresponding to the methyl (CH₃) protons and a broad signal for the two hydroxyl (-OH) protons. In DMSO-d₆, the spectrum shows signals at approximately 7.42 ppm (broad, 2H) and 0.05 ppm (singlet, 3H).

    • ¹³C NMR: The carbon-13 NMR spectrum will show a single resonance for the methyl carbon.

    • ¹¹B NMR: Boron-11 NMR is a key technique for characterizing organoboron compounds and can provide information about the coordination environment of the boron atom.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorptions for O-H stretching (broad band), C-H stretching, and B-O stretching.

  • Raman Spectroscopy: Raman spectra are also available for the characterization of this compound.

Chemical Reactions and Applications

This compound is a cornerstone reagent in modern synthetic chemistry due to its versatile reactivity. It acts as a Lewis acid and can form reversible covalent bonds with hydroxyl groups.

Key Reactions:

  • Suzuki-Miyaura Coupling: This is the most prominent application, where this compound is used to form carbon-carbon bonds by coupling with aryl or vinyl halides in the presence of a palladium catalyst and a base. This reaction is a pillar of pharmaceutical and materials science synthesis.

  • Chan-Lam Coupling: A copper-catalyzed cross-coupling reaction used to form carbon-heteroatom bonds, such as in the methylation of phenols to form aryl methyl ethers.

  • Protodeboronation: This reaction involves the replacement of the carbon-boron bond with a carbon-hydrogen bond and can occur under specific conditions.

  • Other Applications: this compound is also used in Stille couplings, ruthenium-catalyzed silylations, and as a reagent to prepare building blocks for pharmaceuticals and agrochemicals. It serves as a derivatizing agent for carbohydrates and other bioactive compounds for gas-liquid chromatography (GLC) analysis.

Suzuki_Coupling cluster_cat Catalytic Cycle cluster_reagents Reagents OA Oxidative Addition PdII_A R¹-Pd(II)-X OA->PdII_A TM Transmetalation PdII_B R¹-Pd(II)-R² TM->PdII_B RE Reductive Elimination Pd0 Pd(0) Catalyst RE->Pd0 R¹-R² Pd0->OA R¹-X PdII_A->TM R²-B(OH)₂ (Base) PdII_B->RE R1X Organohalide (R¹-X) MeBOH2 This compound (R²-B(OH)₂) Base Base (e.g., Na₂CO₃)

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

Synthesis of this compound

Several methods exist for the synthesis of this compound. One common approach involves the reaction of a methyl Grignard reagent with a trialkoxyborane, followed by hydrolysis. Another established method is the carbonylation of borane.

Protocol: Synthesis from a Methyl Grignard Reagent

  • Apparatus Setup: Assemble an oven-dried, three-necked flask equipped with a magnetic stirrer, a condenser, and a constant pressure addition funnel under an inert atmosphere (e.g., nitrogen or argon).

  • Grignard Reagent Formation: Prepare a methyl Grignard reagent (e.g., methylmagnesium bromide) in a suitable ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF).

  • Reaction with Borate (B1201080) Ester: Cool the Grignard reagent solution to a low temperature (e.g., -78 °C) in a dry ice/acetone bath.

  • Slowly add a solution of a trialkyl borate (e.g., trimethyl borate or triisopropyl borate) in the same solvent to the stirred Grignard solution via the addition funnel. Maintain the low temperature throughout the addition.

  • Warming and Hydrolysis: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours or overnight.

  • Carefully quench the reaction by slowly adding an aqueous acid solution (e.g., dilute HCl or H₂SO₄) while cooling the flask in an ice bath.

  • Workup and Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer multiple times with an organic solvent (e.g., diethyl ether).

  • Purification and Isolation: Combine the organic extracts, dry over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure. The crude this compound can be purified by recrystallization or by removing residual water via azeotropic distillation with a suitable solvent like acetone.

Synthesis_Workflow start Start: Prepare Methyl Grignard Reagent react React with Trialkyl Borate at -78 °C start->react warm Warm to Room Temperature react->warm hydrolyze Acidic Hydrolysis (Workup) warm->hydrolyze extract Solvent Extraction hydrolyze->extract purify Purification (e.g., Recrystallization) extract->purify end Product: This compound purify->end

Caption: Simplified workflow for the synthesis of this compound.

General Protocol for Suzuki-Miyaura Coupling

This protocol provides a general framework; specific conditions may vary based on the substrates.

  • Reagent Preparation: In a reaction vessel suitable for heating under an inert atmosphere (e.g., a Schlenk flask), add the aryl/vinyl halide (1 equiv.), this compound (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf); 0.05-0.1 equiv.), and a base (e.g., K₂CO₃, CsF; 2-10 equiv.).

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas like argon or nitrogen. Repeat this cycle three times.

  • Solvent Addition: Add a degassed solvent system via syringe. Common solvent mixtures include toluene/water, THF/water, or dioxane/water.

  • Reaction: Heat the reaction mixture to the required temperature (typically 80-100 °C) with vigorous stirring. Monitor the reaction progress using an appropriate technique (e.g., TLC or GC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water.

  • Extraction and Isolation: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with the organic solvent. Combine the organic layers, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired methylated product.

Safety and Handling

This compound is an irritant and requires careful handling.

Table 3: GHS Hazard Information

Hazard ClassCategoryHazard StatementReference(s)
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2 / 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation

Handling and Storage:

  • Handling: Use in a well-ventilated area or under a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Avoid breathing dust and prevent contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place. For long-term storage, keep under an inert atmosphere in a freezer at -20°C.

  • Incompatibilities: Avoid contact with strong oxidizing agents and strong acids.

Caption: Chemical structure of this compound (CH₃B(OH)₂).

References

Synthesis of Methylboronic Acid from Grignard Reagents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of methylboronic acid from Grignard reagents, a fundamental transformation in organic chemistry with significant applications in medicinal chemistry and materials science. Boronic acids, particularly this compound, are crucial intermediates in Suzuki-Miyaura cross-coupling reactions, enzymatic inhibition studies, and as sensors for carbohydrates. This document outlines the core synthetic strategies, presents quantitative data for process optimization, details experimental protocols, and provides visual representations of the reaction pathways and experimental workflows.

Introduction to Boronic Acid Synthesis via Grignard Reagents

The most prevalent and versatile method for synthesizing boronic acids involves the reaction of an organometallic reagent, such as a Grignard reagent (R-MgX), with a trialkyl borate (B1201080), followed by acidic hydrolysis of the resulting boronic ester.[1] This approach allows for the preparation of a wide array of aryl, heteroaryl, and alkyl boronic acids with good to excellent yields.[1][2]

The general reaction scheme involves the nucleophilic attack of the carbanionic carbon of the Grignard reagent on the electrophilic boron atom of the trialkyl borate. This forms a boronate intermediate which, upon hydrolysis, yields the desired boronic acid.

Reaction Mechanism and Key Considerations

The synthesis of this compound via the Grignard route is a well-established yet nuanced process. The primary reaction involves the addition of a methyl Grignard reagent, typically methylmagnesium bromide (CH₃MgBr) or methylmagnesium chloride (CH₃MgCl), to a trialkyl borate, such as trimethyl borate (B(OCH₃)₃) or triisopropyl borate (B(O-iPr)₃). The reaction is typically performed in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF) at low temperatures to control the reactivity of the Grignard reagent and minimize side reactions.

A critical challenge in this synthesis is the potential for multiple additions of the Grignard reagent to the borate ester, leading to the formation of dimethylborinic acid and trimethylborane (B1581522) as byproducts.[3] The latter is pyrophoric and poses a significant safety hazard.[4] To circumvent this, the reaction is often carried out at very low temperatures (e.g., -78 °C) and by carefully controlling the stoichiometry of the reactants. The choice of the trialkyl borate also plays a crucial role; bulkier esters like triisopropyl borate can sterically hinder multiple additions, leading to higher yields of the desired this compound.

Quantitative Data Summary

The following tables summarize key quantitative data extracted from various literature sources for the synthesis of this compound and related boronic acids using Grignard reagents. This data is intended to provide a comparative overview to aid in experimental design and optimization.

Table 1: Reaction Conditions for the Synthesis of this compound

Grignard ReagentBorate EsterSolventTemperature (°C)Reaction TimeYield (%)Reference
Methylmagnesium bromide2-methoxy-1,3,2-dioxaborinaneDiethyl ether-78Not Specified73
Methyl GrignardTrimethyl borateNot SpecifiedNot SpecifiedNot Specified< 33
(Trimethylsilyl)methylmagnesium bromideTrimethyl borate2-methyltetrahydrofuran (B130290)-202-3 hours (addition), 2-2.5 hours (reaction)62

Table 2: General Conditions for Aryl Boronic Acid Synthesis using Grignard Reagents

Grignard ReagentBorate EsterSolventTemperature (°C)Molar Ratio (Borate:Grignard)Yield (%)Reference
Aryl GrignardTrialkyl borateEthereal-10 to 01.1 to 2.0~20-40% > prior art
Aryl GrignardTrioctyl borateTHF-781.2Good to Excellent

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments in the synthesis of this compound.

Protocol 1: Synthesis of this compound using Methylmagnesium Bromide and 2-Methoxy-1,3,2-dioxaborinane

  • Materials: 2-methoxy-1,3,2-dioxaborinane (0.05 mol), methylmagnesium bromide in diethyl ether (0.05 mol, 0.5 M), anhydrous hydrogen chloride, diethyl ether, sodium hydroxide (B78521), pentane.

  • Procedure:

    • To a solution of 2-methoxy-1,3,2-dioxaborinane (0.05 mol) in diethyl ether, add an equivalent of methylmagnesium bromide (0.5 M in ether) at -78 °C.

    • After the reaction is complete, protonate the mixture with anhydrous hydrogen chloride.

    • Extract the product with pentane.

    • Isolate the product as a sodium hydroxide complex.

    • Hydrolyze and transesterify the complex to methyldimethoxyborane to remove the 1,3-propanediol.

    • Isolate the product again as the sodium hydroxide complex.

    • Protonate the complex with a calculated amount of hydrogen chloride in ether to afford this compound.

  • Yield: 2.2 g (73%).

Protocol 2: Synthesis of (Trimethylsilyl)this compound as a Precursor to this compound

  • Part 1: Preparation of the Grignard Reagent

    • Under a nitrogen atmosphere, add magnesium metal (0.33 mol) and a few crystals of iodine to a reaction flask equipped with a condenser and a dropping funnel.

    • Slowly add a mixture of trimethylsilyl (B98337) bromomethane (B36050) (0.3 mol) dissolved in 250 mL of 2-methyltetrahydrofuran with stirring.

    • Initiate the reaction by raising the temperature to above 40°C, then add the remaining solution.

    • Reflux the mixture for 3 hours and then cool to room temperature.

  • Part 2: Reaction with Trimethyl Borate

    • In a separate flask under nitrogen, add trimethyl borate (0.35 mol) and 80 mL of 2-methyltetrahydrofuran and stir.

    • Cool the solution to -20°C.

    • Slowly add the prepared Grignard reagent over 2-3 hours.

    • Continue the reaction for an additional 2-2.5 hours.

  • Part 3: Hydrolysis and Work-up

    • Raise the temperature to 0°C and add 10% hydrochloric acid to adjust the pH to 2.

    • Extract the aqueous layer once with 2-methyltetrahydrofuran. The resulting organic layer contains the this compound trimer (trimethylboroxin).

  • Part 4: Conversion to this compound

    • To the obtained this compound trimer, add 4.5 g of water and stir at room temperature for 30 minutes, resulting in solid precipitation.

    • Stir the mixture with n-hexane and then filter to obtain the white solid this compound.

  • Yield: 11.2 g (62%).

  • Purity: 98.2% (GC).

  • Melting Point: 88-90°C.

Visualizing the Process: Diagrams and Workflows

To further elucidate the synthetic process, the following diagrams, generated using the DOT language, illustrate the chemical reaction pathway and a general experimental workflow.

Reaction_Pathway CH3MgBr Methylmagnesium Bromide (Grignard Reagent) Intermediate Boronate Ester Intermediate CH3MgBr->Intermediate B_OR3 Trialkyl Borate (e.g., Trimethyl Borate) B_OR3->Intermediate H3O_plus Intermediate->H3O_plus CH3B_OH2 This compound Intermediate->CH3B_OH2 + H₂O H3O_plus->CH3B_OH2 MgBr_OH Mg(OH)Br H3O_plus->MgBr_OH ROH Alcohol (byproduct) H3O_plus->ROH Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Grignard_Prep Grignard Reagent Preparation Addition Slow Addition of Grignard to Borate (Low Temperature) Grignard_Prep->Addition Borate_Sol Trialkyl Borate Solution Borate_Sol->Addition Reaction Reaction Stirring Addition->Reaction Hydrolysis Acidic Hydrolysis Reaction->Hydrolysis Extraction Solvent Extraction Hydrolysis->Extraction Purification Purification (e.g., Crystallization, Distillation of Trimer) Extraction->Purification Analysis Product Characterization (NMR, GC, MP) Purification->Analysis

References

Methylboronic Acid: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the synthesis, properties, and applications of methylboronic acid, a versatile building block in modern chemistry.

Core Data Summary

This compound, a key organoboron compound, is widely utilized in organic synthesis and medicinal chemistry. Its fundamental properties are summarized below for quick reference.

PropertyValueCitations
CAS Number 13061-96-6[1][2][3]
Molecular Formula CH₅BO₂[1][3]
Molecular Weight 59.86 g/mol
Appearance White to light yellow crystalline powder or solid
Melting Point 91-94 °C
Solubility Soluble in water, DMSO, acetone, and tetrahydrofuran

Introduction to this compound

This compound is the simplest organoboronic acid, characterized by a methyl group and two hydroxyl groups attached to a boron atom. This structure imparts unique chemical properties, most notably its role as a Lewis acid and its ability to form reversible covalent complexes with diols, such as sugars and amino acids. These characteristics make it an invaluable reagent in a multitude of chemical transformations, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.

In the pharmaceutical and drug development sectors, this compound and its derivatives are crucial intermediates for synthesizing complex organic molecules and active pharmaceutical ingredients (APIs). Their application in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, has revolutionized the construction of biaryl structures, which are common motifs in modern pharmaceuticals.

Synthesis of this compound

Several synthetic routes to this compound have been developed, each with distinct advantages and safety considerations. The two primary methods involve the use of Grignard reagents or the carbonylation of borane.

Synthesis via Grignard Reagent

This widely used method involves the reaction of a methyl Grignard reagent (e.g., methylmagnesium bromide) with a trialkyl borate, such as trimethyl borate, followed by acidic hydrolysis.

Synthesis_via_Grignard_Reagent MeMgBr Methylmagnesium Bromide Intermediate Borate Complex MeMgBr->Intermediate + B_OMe3 Trimethyl Borate B_OMe3->Intermediate + MeB_OH2 Methylboronic Acid Intermediate->MeB_OH2 + HCl (Hydrolysis) HCl Aqueous HCl HCl->MeB_OH2 Byproduct MgBrCl + 3 MeOH MeB_OH2->Byproduct Byproducts Suzuki_Miyaura_Coupling_Workflow cluster_reactants Reactants cluster_catalyst Catalytic System MeBOH2 This compound (or derivative) Reaction_Vessel Reaction Mixture in Solvent MeBOH2->Reaction_Vessel ArX Aryl/Vinyl Halide (Ar-X) ArX->Reaction_Vessel Pd_catalyst Palladium Catalyst (e.g., Pd(PPh₃)₄) Pd_catalyst->Reaction_Vessel Base Base (e.g., Na₂CO₃, K₂CO₃) Base->Reaction_Vessel Heating Heating (e.g., 80-100 °C) Reaction_Vessel->Heating Product Cross-Coupled Product (Ar-Me) Heating->Product Workup Aqueous Workup & Purification Product->Workup Final_Product Isolated Product Workup->Final_Product Serine_Protease_Inhibition cluster_enzyme Serine Protease Active Site Serine Serine Residue (Nucleophilic -OH) Tetrahedral_Intermediate Stable Tetrahedral Adduct (Inhibition) Serine->Tetrahedral_Intermediate Histidine Histidine Residue Histidine->Serine Activates Aspartate Aspartate Residue Aspartate->Histidine Stabilizes Methylboronic_Acid This compound Derivative Inhibitor Methylboronic_Acid->Tetrahedral_Intermediate Nucleophilic Attack

References

An In-depth Technical Guide to the Solubility of Methylboronic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of methylboronic acid in organic solvents. Recognizing the critical role of solubility data in drug development, process chemistry, and chemical synthesis, this document collates available qualitative and analogous quantitative data, details experimental protocols for solubility determination, and presents a visual workflow to aid researchers in their laboratory practices. While specific quantitative solubility data for this compound in a wide range of organic solvents is not extensively available in public literature, this guide leverages data from structurally related boronic acids to provide valuable insights into its expected behavior.

Introduction to this compound

This compound (CH₃B(OH)₂), with a molecular weight of 59.86 g/mol , is a key organoboron compound utilized in a variety of chemical transformations.[1][2] Its applications are prominent in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is fundamental for creating carbon-carbon bonds in the synthesis of complex organic molecules, including active pharmaceutical ingredients.[2] An understanding of its solubility is paramount for reaction optimization, purification, and formulation.

Solubility of this compound: Qualitative Overview

General literature and supplier information indicate that this compound is soluble in water and polar organic solvents.[3][4] Qualitative data suggests its solubility in the following solvents:

  • Water : Soluble

  • Dimethyl Sulfoxide (DMSO)

  • Dichloromethane (CH₂Cl₂)

  • Tetrahydrofuran (THF)

  • Diethyl Ether

Hydrogen bonding plays a significant role in the physical properties of this compound, influencing its solubility. The hydroxyl groups can act as both hydrogen bond donors and acceptors, facilitating dissolution in protic and polar aprotic solvents.

Quantitative Solubility Data for Analogous Boronic Acids

Due to the limited availability of specific quantitative solubility data for this compound, this section presents data for phenylboronic acid and its derivatives. This information serves as a valuable proxy for estimating the solubility behavior of this compound, as the underlying principles of dissolution are similar. The data is presented in mole fraction (x) at various temperatures.

Table 1: Solubility of Phenylboronic Acid in Various Organic Solvents

SolventTemperature (°C)Solubility (Mole Fraction, x)
Chloroform25Moderate
3-Pentanone25High
Acetone25High
Dipropyl Ether25High
Methylcyclohexane25Very Low

Table 2: Solubility of Isobutoxyphenylboronic Acid Isomers in Various Organic Solvents

SolventTemperature (K)o-Isobutoxyphenylboronic Acid (x)m-Isobutoxyphenylboronic Acid (x)p-Isobutoxyphenylboronic Acid (x)
Chloroform293.150.0450.0080.006
303.150.0750.0140.011
313.150.1200.0240.019
323.150.1850.0410.032
3-Pentanone293.150.1350.0280.022
303.150.1900.0450.036
313.150.2600.0700.057
323.150.3500.1050.088
Acetone293.150.1500.0400.032
303.150.2100.0620.051
313.150.2850.0920.075
323.150.3750.1300.105
Dipropyl Ether293.150.0300.0120.010
303.150.0480.0200.016
313.150.0750.0320.026
323.150.1150.0500.041
Methylcyclohexane293.150.00100.00040.0003
303.150.00180.00070.0006
313.150.00320.00120.0010
323.150.00550.00200.0017

Note: The solubility of boronic acids is influenced by the nature and position of substituents on the phenyl ring and the polarity of the solvent.

Experimental Protocol for Solubility Determination: Dynamic Method

A commonly employed and reliable technique for determining the solubility of boronic acids in organic solvents is the dynamic (or synthetic) method. This method involves the visual or instrumental observation of the dissolution of a solid in a liquid upon controlled heating.

4.1. Materials and Equipment

  • This compound (or other boronic acid of interest)

  • High-purity organic solvents

  • Jacketed glass vessel

  • Analytical balance

  • Magnetic stirrer and stir bar

  • Calibrated temperature probe

  • Luminance probe or a light source and detector

  • Heating/cooling circulator

4.2. Procedure

  • Sample Preparation: Accurately weigh the this compound and the chosen organic solvent into the jacketed glass vessel to prepare a biphasic sample of known composition.

  • Heating and Stirring: The sample is heated at a slow, constant rate (e.g., 0.1 K/min) while being vigorously stirred to ensure homogeneity.

  • Turbidity Monitoring: The turbidity of the sample is continuously monitored using a luminance probe that measures the intensity of a light beam passing through the solution.

  • Equilibrium Temperature Determination: The temperature at which the last solid particles dissolve, resulting in a clear, single-phase solution, is recorded as the equilibrium solubility temperature for that specific composition. This point is identified by a sharp increase in the measured light intensity.

  • Data Collection: Repeat the procedure for a range of compositions to construct a solubility curve (mole fraction vs. temperature).

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the dynamic method for determining the solubility of this compound.

Solubility_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis weigh_solid Weigh this compound mix Combine in Jacketed Vessel weigh_solid->mix weigh_solvent Weigh Organic Solvent weigh_solvent->mix heat_stir Heat and Stir at Constant Rate mix->heat_stir Known Composition monitor Monitor Turbidity (Luminance Probe) heat_stir->monitor record_temp Record Temperature at Complete Dissolution monitor->record_temp repeat_exp Repeat for Different Compositions record_temp->repeat_exp Single Data Point plot_curve Plot Solubility Curve (Mole Fraction vs. Temp) repeat_exp->plot_curve

References

An In-depth Technical Guide to Methylboronic Acid: Structural Formula and Bonding

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methylboronic acid (CH₃B(OH)₂) is the simplest organoboronic acid and a fundamental building block in modern organic chemistry. Its unique electronic structure and reactivity have positioned it as a critical reagent in a myriad of chemical transformations, most notably the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. This guide provides a comprehensive overview of the structural and bonding characteristics of this compound, supported by experimental data. It also details a key reaction mechanism in which it participates and outlines the experimental methodology for its structural elucidation.

Structural Formula and Molecular Geometry

This compound, also known as methaneboronic acid, is an organoboron compound with the chemical formula CH₅BO₂ and a molecular weight of 59.86 g/mol .[1] The molecule features a central boron atom covalently bonded to a methyl group (-CH₃) and two hydroxyl groups (-OH).[2]

The boron atom in this compound is sp² hybridized, resulting in a trigonal planar geometry around the boron center.[3] This arrangement leads to bond angles of approximately 120° between the C-B, B-O, and O-B bonds. The molecule possesses a vacant p-orbital perpendicular to the molecular plane, which imparts its characteristic Lewis acidic nature.[3]

Below is a two-dimensional representation of the this compound structure.

Figure 1: 2D Structural Formula of this compound

Bonding Characteristics

The bonding in this compound is characterized by covalent interactions between boron, carbon, oxygen, and hydrogen. The key bonds of interest are the carbon-boron (C-B) and boron-oxygen (B-O) bonds.

The C-B bond is a single covalent bond. Computational studies and experimental data from related organoboron compounds suggest a typical C-B bond length in the range of 1.55-1.59 Å.[3]

The B-O bonds are also single covalent bonds, but they exhibit partial double bond character due to the donation of a lone pair of electrons from the oxygen atoms into the vacant p-orbital of the boron atom. This pπ-pπ interaction strengthens and shortens the B-O bonds. Experimental data from the crystal structure of this compound provides precise bond lengths. A computational investigation of simple aliphatic boronic acids calculated B-O bond lengths to be in the range of 1.36-1.38 Å.

Tabulated Structural Data

The following table summarizes the experimental bond lengths and angles for this compound, as determined by single-crystal X-ray diffraction.

ParameterValue (Å or °)Source
Bond Lengths
C-B~1.56CCDC 194796, --INVALID-LINK--
B-O (average)~1.37CCDC 194796, --INVALID-LINK--
O-H (average)~0.84CCDC 194796, --INVALID-LINK--
C-H (average)~0.98CCDC 194796, --INVALID-LINK--
Bond Angles
C-B-O (average)~120CCDC 194796, --INVALID-LINK--
O-B-O~115CCDC 194796, --INVALID-LINK--
B-O-H (average)~113CCDC 194796, --INVALID-LINK--

Note: The values are approximated from the deposited crystal structure data and may vary slightly.

Key Reaction Pathway: The Suzuki-Miyaura Cross-Coupling Reaction

This compound is a prototypical substrate in the Suzuki-Miyaura cross-coupling reaction, a powerful method for the formation of carbon-carbon bonds. This reaction is of paramount importance in the synthesis of pharmaceuticals, agrochemicals, and complex organic molecules. The catalytic cycle, typically mediated by a palladium catalyst, involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII_RX R¹-Pd(II)Ln-X OxAdd->PdII_RX Transmetalation Transmetalation PdII_RX->Transmetalation X_ion X⁻ PdII_R1R2 R¹-Pd(II)Ln-R² Transmetalation->PdII_R1R2 H2O H₂O Transmetalation->H2O BOH3 B(OH)₃ Transmetalation->BOH3 RedElim Reductive Elimination PdII_R1R2->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² RedElim->Product BoronicAcid R²B(OH)₂ (e.g., CH₃B(OH)₂) Base Base (e.g., OH⁻) BoronicAcid->Base Boronate [R²B(OH)₃]⁻ Base->Boronate Boronate->Transmetalation Halide R¹-X Halide->OxAdd

Figure 2: Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction

Description of the Catalytic Cycle:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide (R¹-X) bond of an organic halide, forming a Pd(II) complex.

  • Transmetalation: The organoboronic acid (R²B(OH)₂) is activated by a base to form a more nucleophilic boronate complex ([R²B(OH)₃]⁻). This complex then transfers its organic group (R²) to the palladium center, displacing the halide and forming a new Pd(II) complex with both organic groups attached.

  • Reductive Elimination: The two organic groups (R¹ and R²) on the palladium center couple and are eliminated from the metal, forming the desired carbon-carbon bond in the product (R¹-R²). This step regenerates the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

Experimental Protocol: Single-Crystal X-ray Diffraction

The precise determination of the molecular structure of this compound, including bond lengths and angles, is achieved through single-crystal X-ray diffraction. The data presented in this guide is based on the crystal structure deposited in the Cambridge Structural Database (CSD) with deposition number 194796. The associated publication has the DOI: 10.1021/om0208568. While the specific experimental setup for this particular structure is detailed in the corresponding publication, a general protocol for the single-crystal X-ray diffraction of a small molecule like this compound is as follows:

General Experimental Workflow

XRay_Workflow A Crystal Growth B Crystal Selection & Mounting A->B C Data Collection (X-ray Diffractometer) B->C D Data Reduction & Correction C->D E Structure Solution (Direct Methods) D->E F Structure Refinement E->F G Structure Validation & Analysis F->G

Figure 3: General Workflow for Single-Crystal X-ray Diffraction
Detailed Methodologies

  • Crystal Growth: High-quality single crystals of this compound are grown, typically by slow evaporation of a saturated solution in an appropriate solvent system. The quality of the crystal is paramount for obtaining high-resolution diffraction data.

  • Crystal Selection and Mounting: A suitable crystal, typically less than 0.5 mm in its largest dimension and free of visible defects, is selected under a microscope. It is then mounted on a goniometer head, often using a cryoprotectant to prevent crystal damage during data collection at low temperatures (e.g., 100 K).

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam (e.g., Mo Kα radiation, λ = 0.71073 Å) is directed at the crystal. As the crystal is rotated, a series of diffraction patterns are collected by a detector (e.g., a CCD or CMOS detector). Each diffraction spot's intensity and position are recorded.

  • Data Reduction and Correction: The raw diffraction data is processed to integrate the intensities of the individual reflections. Corrections are applied for factors such as Lorentz and polarization effects, absorption, and crystal decay.

  • Structure Solution: The "phase problem" is solved to obtain an initial electron density map. For small molecules like this compound, this is typically achieved using direct methods. This initial map allows for the placement of the atoms in the unit cell.

  • Structure Refinement: The initial atomic model is refined against the experimental diffraction data using least-squares methods. This iterative process optimizes the atomic coordinates, and thermal parameters to improve the agreement between the calculated and observed structure factors.

  • Structure Validation and Analysis: The final refined structure is validated using various crystallographic metrics to ensure its quality and accuracy. The resulting structural model provides precise information on bond lengths, bond angles, and intermolecular interactions.

Conclusion

This compound serves as a cornerstone in synthetic organic chemistry, with its utility stemming directly from its well-defined structure and bonding. The trigonal planar geometry and Lewis acidic nature of the boron center are key to its reactivity, particularly in the Suzuki-Miyaura cross-coupling reaction. The precise structural parameters, elucidated through techniques like single-crystal X-ray diffraction, provide a fundamental understanding that enables chemists to design and execute complex molecular syntheses. This guide has provided a detailed overview of these core aspects, offering valuable insights for professionals in research and drug development.

References

The Discovery and Enduring Legacy of Methylboronic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methylboronic acid, a seemingly simple organoboron compound, holds a significant position in the landscape of modern chemistry and pharmacology. From its early, challenging synthesis to its current role as a versatile building block in organic chemistry and a key pharmacophore in drug discovery, the journey of this compound is one of scientific curiosity and expanding applications. This technical guide provides an in-depth exploration of the discovery and history of this compound, detailing its seminal syntheses with experimental protocols, presenting key quantitative data, and illustrating its mechanisms of action in critical biological pathways.

Discovery and Early History

The story of boronic acids begins in the mid-19th century with the pioneering work of English chemist Edward Frankland. In 1860, Frankland reported the first synthesis of a boronic acid, specifically ethylboronic acid.[1] His two-stage process involved the reaction of diethylzinc (B1219324) with triethyl borate (B1201080) to form triethylborane, which was then oxidized in air.[1] This foundational work laid the groundwork for the broader field of organoboron chemistry.

While Frankland's discovery was a landmark, the specific synthesis of this compound was to follow. Early attempts to prepare alkylboronic acids were fraught with difficulties. One of the initial documented efforts to synthesize this compound was by Khotinsky and Melamed, who attempted to use the reaction of a Grignard reagent with trimethyl borate, though their initial efforts were unsuccessful.[2] Seminal papers published in the Journal of the American Chemical Society in the 1930s and 1950s further detailed early synthetic efforts and the characterization of this novel compound.[3] A significant advancement in the practical synthesis of this compound and its anhydride (B1165640), trimethylboroxin, was later reported by Herbert C. Brown and Thomas E. Cole in 1985, outlining convenient procedures that are still relevant today.[4] The contributions of M. Frederick Hawthorne to the broader field of boron chemistry also played a crucial role in advancing the understanding and application of organoboron compounds.

Key Synthetic Methodologies and Experimental Protocols

Two primary methodologies have historically been employed for the synthesis of this compound: the Grignard reagent method and the carbonylation of borane.

Grignard Reagent Method

This classic approach involves the reaction of a methyl Grignard reagent (methylmagnesium halide) with a trialkyl borate, such as trimethyl borate, followed by hydrolysis.

  • Apparatus Setup: A three-necked flask is equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser protected by a calcium chloride drying tube. All glassware must be thoroughly dried to exclude moisture.

  • Grignard Reagent Formation: Magnesium turnings (1.1 molar equivalents) are placed in the flask. A solution of methyl iodide or methyl bromide (1.0 molar equivalent) in anhydrous diethyl ether is added dropwise from the dropping funnel to initiate the formation of the Grignard reagent.

  • Reaction with Trialkyl Borate: The Grignard reagent solution is cooled in an ice-salt bath. A solution of trimethyl borate (1.0 molar equivalent) in anhydrous diethyl ether is added dropwise with vigorous stirring.

  • Hydrolysis: After the addition is complete, the reaction mixture is allowed to warm to room temperature. The complex is then hydrolyzed by the slow addition of dilute sulfuric acid.

  • Workup and Isolation: The ether layer is separated, and the aqueous layer is extracted with diethyl ether. The combined ether extracts are dried over anhydrous magnesium sulfate. The solvent is removed by distillation, and the crude this compound is purified by recrystallization or sublimation.

Carbonylation of Borane Method

A more modern and efficient method involves the carbonylation of borane-dimethyl sulfide (B99878) complex, which initially yields trimethylboroxin, the anhydride of this compound. This is then readily hydrolyzed to the desired product.

  • Apparatus Setup: A pressure-resistant reaction vessel is charged with borane-dimethyl sulfide (BMS) complex.

  • Carbonylation: The vessel is pressurized with carbon monoxide (CO) to approximately 200 psi. The reaction is stirred at room temperature, with careful temperature control to prevent an uncontrolled exotherm.

  • Formation of Trimethylboroxin: The reaction proceeds to form trimethylboroxin.

  • Hydrolysis: The resulting trimethylboroxin is then hydrolyzed by the addition of a stoichiometric amount of water with stirring.

  • Isolation: The this compound can be isolated from the reaction mixture. This method often provides high yields of the product.

Quantitative Data from Historical Syntheses

The following table summarizes representative quantitative data from various synthetic preparations of this compound and its physical properties.

Synthesis MethodReactantsYield (%)Melting Point (°C)Reference
Grignard ReagentMethylmagnesium iodide, Trimethyl borateVaries91-94
Carbonylation of BoraneBorane-dimethyl sulfide, Carbon monoxide>9091-94

Physical and Chemical Properties of this compound

PropertyValue
Molecular Formula CH₅BO₂
Molecular Weight 59.86 g/mol
Appearance White to light yellow crystalline powder
Melting Point 91-94 °C
Solubility Soluble in water and many organic solvents
CAS Number 13061-96-6

Applications in Drug Development and Biological Systems

This compound and its derivatives have emerged as powerful tools in medicinal chemistry and chemical biology, primarily due to the unique properties of the boronic acid functional group.

Inhibition of Penicillin-Binding Proteins (PBPs)

This compound and other boronic acid-containing compounds have been identified as effective antimicrobial agents. Their mechanism of action involves the inhibition of penicillin-binding proteins (PBPs), which are essential bacterial enzymes responsible for the synthesis of the peptidoglycan layer of the cell wall.

The boron atom in this compound acts as a Lewis acid and forms a stable, covalent adduct with a critical serine residue in the active site of the PBP. This mimics the tetrahedral transition state of the natural substrate, effectively blocking the enzyme's activity. The inhibition of PBPs disrupts cell wall synthesis, leading to cell lysis and bacterial death.

PBP_Inhibition cluster_bacterium Bacterial Cell Methylboronic_Acid This compound PBP Penicillin-Binding Protein (PBP) Methylboronic_Acid->PBP Covalent Inhibition Peptidoglycan_Synthesis Peptidoglycan Synthesis PBP->Peptidoglycan_Synthesis Catalyzes Cell_Wall Intact Cell Wall Peptidoglycan_Synthesis->Cell_Wall Cell_Lysis Cell Lysis Peptidoglycan_Synthesis->Cell_Lysis Disruption leads to

Inhibition of Penicillin-Binding Protein (PBP) by this compound.
Modulation of Inflammatory Signaling Pathways

This compound has also been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. This effect is largely attributed to its ability to interfere with the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation.

In response to inflammatory stimuli, the IκB kinase (IKK) complex becomes activated and phosphorylates the inhibitory protein IκBα. This phosphorylation targets IκBα for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα releases the NF-κB dimer (typically p50/p65), allowing it to translocate to the nucleus. Once in the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of pro-inflammatory genes, such as those for tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), and activates their transcription. This compound is thought to inhibit this pathway, possibly by interfering with the activity of the IKK complex or the proteasome, thereby preventing the degradation of IκBα and the subsequent activation of NF-κB.

NFkB_Inhibition cluster_cell Cell Inflammatory_Stimulus Inflammatory Stimulus IKK_Complex IKK Complex Inflammatory_Stimulus->IKK_Complex Activates IkBa_p50_p65 IκBα-p50/p65 (Inactive) IKK_Complex->IkBa_p50_p65 Phosphorylates IκBα p_IkBa P-IκBα IkBa_p50_p65->p_IkBa Proteasome Proteasome p_IkBa->Proteasome Ubiquitination & Degradation p50_p65 p50/p65 (Active) Proteasome->p50_p65 Releases Nucleus Nucleus p50_p65->Nucleus Translocates to NFkB_DNA_Binding NF-κB DNA Binding Nucleus->NFkB_DNA_Binding Cytokine_Transcription Transcription of TNF-α, IL-6, etc. NFkB_DNA_Binding->Cytokine_Transcription Methylboronic_Acid Methylboronic Acid Methylboronic_Acid->IKK_Complex Inhibits

Inhibition of the NF-κB Signaling Pathway by this compound.

Conclusion

From its discovery rooted in 19th-century organometallic chemistry to its contemporary applications in catalysis and medicine, this compound has proven to be a molecule of enduring importance. Its straightforward structure belies a rich chemical reactivity and significant biological activity. The historical development of its synthesis showcases the progression of organic chemistry techniques, while its modern uses in drug discovery highlight the power of targeted inhibition of biological pathways. For researchers and scientists, a thorough understanding of the history, synthesis, and biological interactions of this compound is essential for leveraging its full potential in the development of new therapeutics and chemical technologies.

References

The Lewis Acidity of Methylboronic Acid: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Methylboronic acid (MBA), the simplest alkylboronic acid, serves as a fundamental model for understanding the Lewis acidic character of this important class of compounds. Its ability to reversibly form covalent bonds with Lewis bases, particularly 1,2- and 1,3-diols, underpins its utility in fields ranging from chemical sensing to drug development. This technical guide provides an in-depth analysis of the Lewis acidity of this compound, presenting quantitative data, detailed experimental protocols for its characterization, and its mechanistic role in biological systems. We explore its fundamental equilibrium with hydroxide (B78521) ions, its interaction with biologically relevant diols, and its function as a warhead in enzyme inhibition, offering a comprehensive resource for researchers and professionals in the chemical and pharmaceutical sciences.

Introduction to Boronic Acids and Lewis Acidity

Boronic acids [RB(OH)₂] are a class of organoboron compounds characterized by a boron atom bonded to an alkyl or aryl group and two hydroxyl groups. The boron atom in its neutral state possesses a trigonal planar geometry with an sp² hybridization and a vacant p-orbital. This electron deficiency makes the boron atom an electrophilic center, capable of accepting a pair of electrons from a Lewis base (a nucleophile). This electron-accepting ability defines the Lewis acidity of boronic acids.

In aqueous media, the primary Lewis base that interacts with a boronic acid is the hydroxide ion (OH⁻). This interaction leads to the formation of a tetrahedral, sp³-hybridized boronate anion [RB(OH)₃]⁻. The equilibrium of this reaction is a direct measure of the compound's Lewis acidity and is quantified by its acidity constant (pKa). A lower pKa value indicates a stronger Lewis acid, as it signifies a greater propensity to accept a hydroxide ion at a lower pH.

The Lewis acidity of this compound is the foundation of its chemical behavior, particularly its reversible covalent interactions with diols, such as those found in saccharides and glycoproteins. This guide focuses specifically on this compound, providing the quantitative data and procedural knowledge necessary for its application in research and development.

Quantifying the Lewis Acidity of this compound

The Lewis acidity of this compound is most commonly expressed by its pKa value. This value represents the pH at which the concentrations of the neutral trigonal acid and the anionic tetrahedral boronate are equal.

ParameterValueMethodReference
pKa10.4Titration[M. F. Hawthorne, J. Am. Chem. Soc. 1958, 80, 4293]
pKa (Predicted)9.97 ± 0.43ComputationalChemicalBook

Note: Experimental conditions can influence pKa values. The provided values serve as a reliable reference point for aqueous solutions at standard temperature.

Interaction with Lewis Bases: Boronate Ester Formation

A hallmark of boronic acid chemistry is the formation of cyclic boronate esters through reaction with 1,2- or 1,3-diols. This reversible covalent interaction is central to their use as sensors and therapeutic agents. The process involves the displacement of water and the formation of a five- or six-membered ring, which converts the boron center from a trigonal planar to a tetrahedral geometry.

The stability of these boronate esters is described by a binding or association constant (Kₐ). While specific, experimentally determined binding constants for this compound with key diols are not prominently available in the reviewed literature, data from phenylboronic acid (PBA) provides a valuable reference for understanding these interactions. The binding affinity is highly dependent on the structure of the diol and the pH of the solution.

Boronic AcidDiolBinding Constant (Kₐ, M⁻¹)pHMethod
Phenylboronic AcidD-Glucose~5.17.4Fluorescence Assay
Phenylboronic AcidD-Fructose~2107.5Fluorescence Assay
Phenylboronic AcidCatechol~13007.4Fluorescence Assay

Note: This data is for Phenylboronic Acid and serves as an illustrative guide. Alkyl boronic acids like MBA generally exhibit similar binding behavior, though absolute values may differ.

The logical relationship governing the Lewis acidity and subsequent diol binding is illustrated in the following diagram.

Lewis_Acidity_Equilibrium MBA {CH₃B(OH)₂ | this compound} Boronate {CH₃B(OH)₃⁻ | Boronate Anion} MBA->Boronate + OH⁻ - H₂O Ester {CH₃B(OR)₂⁻ | Boronate Ester} Boronate->Ester + Diol - 2H₂O

Figure 1. Equilibrium of this compound with hydroxide and a generic diol.

Experimental Protocols for Characterization

Accurate characterization of Lewis acidity is crucial for any application. Below are detailed methodologies for common experimental techniques.

Determination of pKa by UV-Vis Spectrophotometric Titration

This method relies on the difference in the UV absorbance spectra between the protonated (trigonal) and deprotonated (tetrahedral) forms of a boronic acid that contains a chromophore. For non-chromophoric acids like MBA, an indicator displacement assay can be used, but the direct principle is outlined here for arylboronic acids, which is a foundational method.

Principle: The absorbance of a solution of the boronic acid is measured across a range of pH values. The pKa is determined from the inflection point of the sigmoidal curve generated by plotting absorbance at a specific wavelength versus pH.

Protocol:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the boronic acid in a suitable solvent (e.g., DMSO or methanol).

  • Buffer Preparation: Prepare a series of buffer solutions with constant ionic strength (e.g., 0.1 M) covering a pH range from ~2 pH units below to ~2 pH units above the expected pKa (e.g., pH 8 to 12 for MBA).

  • Sample Preparation: In a 96-well UV-transparent microplate, add a fixed volume of each buffer solution to different wells. Add a small, constant volume of the boronic acid stock solution to each well to achieve a final concentration in the micromolar range. Include buffer blanks without the boronic acid.

  • Spectra Acquisition: Measure the UV-Vis spectrum (e.g., 230-500 nm) for each well using a plate reader.

  • Data Analysis: a. Select a wavelength where the absorbance difference between the acidic and basic forms is maximal. b. Plot the absorbance at this wavelength against the pH of the buffer solutions. c. Fit the data to a sigmoidal dose-response (variable slope) equation. The pKa is the pH value at the inflection point of the curve.

Determination of Diol Binding Constants via Competitive Fluorescence Assay

This is an indirect method used for non-fluorescent boronic acids. It employs a fluorescent reporter dye, Alizarin Red S (ARS), which is a catechol and binds to boronic acids, causing a change in its fluorescence. A competing, non-fluorescent diol (the analyte) will displace ARS, leading to a measurable decrease in fluorescence.

Principle: The binding constant of the boronic acid for the analyte diol is calculated from the concentration-dependent decrease in fluorescence of the boronic acid-ARS complex.

Protocol:

  • Determine Boronic Acid-ARS Binding (KARS): a. Prepare a solution of ARS at a constant concentration (e.g., 5 µM) in a buffered solution at the desired pH (e.g., pH 7.4 phosphate (B84403) buffer). b. Titrate this solution with increasing concentrations of this compound. c. Measure the fluorescence intensity after each addition (e.g., Excitation: 468 nm, Emission: 600 nm). d. Plot the change in fluorescence against the MBA concentration and fit the data to determine the association constant, KARS.

  • Competitive Binding Assay: a. Prepare a solution containing fixed concentrations of both ARS and this compound (e.g., 5 µM ARS and a concentration of MBA that gives a significant fluorescence signal). b. Titrate this solution with increasing concentrations of the analyte diol (e.g., glucose, fructose). c. Measure the decrease in fluorescence intensity after each addition. d. The binding constant for the analyte (Kanalyte) can be determined using competitive binding equations that incorporate the known KARS and the concentrations of all species.

The workflow for this common experimental procedure is outlined below.

Exp_Workflow cluster_k_ars Step 1: Determine K_ARS cluster_k_analyte Step 2: Competitive Assay start Start: Prepare Reagents prep_ars Prepare ARS Solution (Fixed Concentration) start->prep_ars prep_mba Prepare MBA Stock start->prep_mba prep_diol Prepare Analyte Diol Stock start->prep_diol titrate_ars Titrate ARS with MBA prep_ars->titrate_ars prep_complex Prepare MBA-ARS Complex prep_diol->prep_complex measure_ars_fl Measure Fluorescence Increase titrate_ars->measure_ars_fl calc_k_ars Calculate K_ARS measure_ars_fl->calc_k_ars calc_k_ars->prep_complex titrate_diol Titrate Complex with Analyte Diol prep_complex->titrate_diol measure_diol_fl Measure Fluorescence Decrease titrate_diol->measure_diol_fl calc_k_analyte Calculate K_analyte measure_diol_fl->calc_k_analyte end End: Binding Constant Determined calc_k_analyte->end prep_ba prep_ba prep_ba->titrate_ars

Figure 2. Workflow for a competitive fluorescence binding assay.

Role in Drug Development: Enzyme Inhibition

The Lewis acidity of the boron atom is a key feature in the design of reversible covalent inhibitors targeting enzymes, particularly serine and threonine proteases. The boronic acid acts as a transition-state analog, mimicking the tetrahedral intermediate formed during peptide bond hydrolysis.

Mechanism of Serine Protease Inhibition

In the active site of a serine protease, a catalytic triad (B1167595) (typically Serine-Histidine-Aspartate) facilitates the hydrolysis of peptide bonds. The serine hydroxyl group acts as a nucleophile. A boronic acid inhibitor binds in the active site, and its empty p-orbital invites nucleophilic attack from the catalytic serine's hydroxyl oxygen. This forms a stable, tetrahedral adduct between the boron atom and the serine oxygen, effectively inactivating the enzyme. The interaction is often further stabilized by a dative bond or hydrogen bond with the catalytic histidine.

Figure 3. Mechanism of serine protease inhibition by a boronic acid.

This mechanism is the basis for drugs like Bortezomib (Velcade®), a dipeptidyl boronic acid that inhibits the 26S proteasome, a threonine protease complex crucial for protein degradation in cells. The principles demonstrated with this compound are directly applicable to the design and understanding of such complex therapeutic agents.

Conclusion

This compound, despite its simple structure, encapsulates the fundamental chemical principles that make boronic acids a versatile and powerful class of molecules. Its Lewis acidity, quantifiable by its pKa and binding constants with diols, allows for the formation of reversible covalent bonds that are highly sensitive to pH and the structure of the binding partner. The experimental protocols detailed herein provide a robust framework for characterizing these interactions. Furthermore, the mechanism of enzyme inhibition, driven by the electrophilicity of the boron center, highlights the profound impact of this chemistry on modern drug development. This guide serves as a foundational resource for scientists seeking to understand and exploit the unique properties of this compound.

Spectroscopic Analysis of Methylboronic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methylboronic acid (CH₃B(OH)₂) is a fundamental organoboron compound with significant applications in organic synthesis, sensor technology, and medicinal chemistry. A thorough understanding of its structural and electronic properties is crucial for its effective utilization. This technical guide provides an in-depth overview of the spectroscopic data for this compound, focusing on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. The information presented herein is intended for researchers, scientists, and professionals in drug development who require detailed analytical data and protocols for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of this compound in solution. The key nuclei for analysis are ¹H (proton), ¹³C, and ¹¹B.

¹H NMR Data

The proton NMR spectrum of this compound is characterized by signals corresponding to the methyl and hydroxyl protons. The chemical shift of the hydroxyl protons can be highly variable and is often influenced by solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.

Assignment Chemical Shift (δ) in ppm Solvent
CH₃~0.3DMSO-d₆
OH~5.5 (broad)DMSO-d₆

¹³C NMR Data

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For this compound, a single resonance is expected for the methyl carbon. The boron-carbon coupling can sometimes lead to peak broadening.

Assignment Chemical Shift (δ) in ppm Solvent
CH₃~-2.0 to -8.0Not Specified

¹¹B NMR Data

¹¹B NMR is particularly useful for characterizing boron-containing compounds.[1] The chemical shift is sensitive to the coordination number and electronic environment of the boron atom.[1][2][3] For this compound, the boron is tricoordinate (sp² hybridized), which typically results in a chemical shift in the range of 28-33 ppm. The presence of hydroxyl groups results in a higher field resonance compared to corresponding alkylboranes.[4]

Assignment Chemical Shift (δ) in ppm Solvent
B(OH)₂~28.0 - 33.0Not Specified

Experimental Protocol: NMR Spectroscopy

A general procedure for obtaining high-resolution NMR spectra of this compound is outlined below.

1. Sample Preparation:

  • Weigh approximately 4-10 mg of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, Acetone-d₆) in a clean, dry vial.

  • Transfer the solution into a standard 5 mm NMR tube using a Pasteur pipette.

  • The final concentration should be around 10% for optimal results.

2. Instrument Setup and Data Acquisition:

  • Insert the NMR tube into the spectrometer's probe.

  • Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

  • Shim the magnetic field to achieve a homogeneous field across the sample, which is crucial for high resolution and good line shape.

  • Acquire the ¹H spectrum. A standard pulse program is typically sufficient.

  • For ¹³C NMR, a proton-decoupled experiment is standard to simplify the spectrum to single lines for each carbon. Due to the low natural abundance of ¹³C, a larger number of scans is required.

  • For ¹¹B NMR, use a specific boron probe or a broadband probe tuned to the ¹¹B frequency. A reference standard like BF₃·OEt₂ is used to set the chemical shift scale to 0 ppm.

3. Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID) to obtain the spectrum.

  • Phase correct the spectrum to ensure all peaks are in the positive absorptive mode.

  • Calibrate the chemical shift scale. For ¹H and ¹³C spectra, the residual solvent peak is often used as an internal reference (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

  • Integrate the signals in the ¹H spectrum to determine the relative ratios of protons.

Workflow for NMR Spectroscopic Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep1 Weigh this compound prep2 Dissolve in Deuterated Solvent prep1->prep2 acq1 Insert Sample & Lock prep3 Transfer to NMR Tube prep2->prep3 prep3->acq1 acq2 Shim Magnetic Field acq1->acq2 proc1 Fourier Transform (FID -> Spectrum) acq3 Acquire Spectra (¹H, ¹³C, ¹¹B) acq2->acq3 acq3->proc1 proc2 Phase Correction & Baseline Correction proc1->proc2 proc3 Chemical Shift Calibration proc2->proc3 proc4 Integration & Peak Picking proc3->proc4 proc5 Structure Elucidation proc4->proc5 IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep1 Clean ATR Crystal prep2 Acquire Background Spectrum prep1->prep2 acq1 Apply Pressure prep3 Place Sample on Crystal prep2->prep3 prep3->acq1 acq2 Acquire Sample Spectrum acq1->acq2 proc1 Background Subtraction acq2->proc1 proc2 Peak Identification proc1->proc2 proc3 Functional Group Assignment proc2->proc3

References

A Technical Guide to the Thermodynamic Properties of Methylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylboronic acid (CH₃B(OH)₂) is a versatile organoboron compound with significant applications in organic synthesis and medicinal chemistry. Its utility as a building block in Suzuki-Miyaura cross-coupling reactions and its emerging role in the development of novel therapeutic agents underscore the importance of a thorough understanding of its fundamental physicochemical properties.[1] This technical guide provides a comprehensive overview of the thermodynamic properties of this compound, drawing from both computational and theoretical studies. While experimental data remains limited, this document summarizes the current state of knowledge, details relevant experimental methodologies, and presents key reaction pathways and workflows involving this compound.

Core Thermodynamic Properties

The thermodynamic stability and reactivity of this compound are governed by its enthalpy, entropy, and Gibbs free energy of formation. To date, the most comprehensive data on these properties are derived from computational chemistry studies. High-level ab initio calculations provide valuable estimates where experimental data is lacking.

Data Presentation

The following tables summarize the available computational data for the thermodynamic properties of this compound and its related dehydration reaction to form trimethylboroxine (B150302) ( (CH₃)₃B₃O₃ ).

Table 1: Calculated Thermodynamic Properties of this compound (CH₃B(OH)₂)

Thermodynamic PropertyValueMethodReference
Standard Enthalpy of Formation (ΔHf°(298 K))Data not explicitly found in searchesG2, G3, G4 Levels of Theory[2]
Gibbs Free Energy of Formation (ΔGf°(298 K))Data not explicitly found in searches-
Standard Entropy (S°(298 K))Data not explicitly found in searches-
Heat Capacity (Cp)Data not explicitly found in searches-

Note: While specific values for this compound were not located, a comprehensive study on various boronic acids (R-B(OH)₂) using G2, G3, and G4 levels of theory has been conducted, suggesting a methodology for obtaining these values.[2]

Table 2: Calculated Thermodynamics of this compound Dehydration

Reaction: 3 CH₃B(OH)₂ (g) → (CH₃)₃B₃O₃ (g) + 3 H₂O (g)

Thermodynamic ParameterValue (kcal/mol)Computational LevelReference
ΔE+10.2MP2/aug-cc-pVTZ[3]
ΔH298°+6.7MP2/aug-cc-pVTZ//MP2/aug-cc-pVDZ[3]

These computational results indicate that the gas-phase dehydration of this compound to its corresponding boroxine (B1236090) is an endothermic process.

Experimental Protocols for Thermodynamic Characterization

Combustion Calorimetry for Enthalpy of Formation

This technique is a primary method for determining the standard enthalpy of formation (ΔHf°) of combustible organic compounds.

Methodology:

  • A precisely weighed sample of this compound is placed in a crucible within a high-pressure vessel (bomb).

  • The bomb is filled with pure oxygen under high pressure (typically 30 atm).

  • The bomb is submerged in a known quantity of water in a well-insulated calorimeter.

  • The sample is ignited electrically, and the complete combustion is monitored by the temperature rise of the surrounding water.

  • The heat capacity of the calorimeter system (bomb, water, stirrer, thermometer) is predetermined by combusting a standard substance with a known heat of combustion, such as benzoic acid.

  • The standard enthalpy of combustion (ΔHc°) is calculated from the observed temperature change and the heat capacity of the calorimeter.

  • The standard enthalpy of formation is then derived using Hess's Law, from the balanced chemical equation for the combustion of this compound.

Differential Scanning Calorimetry (DSC) for Heat Capacity and Phase Transitions

DSC is a versatile thermoanalytical technique used to measure heat flow associated with thermal transitions in a material as a function of temperature.

Methodology:

  • A small, accurately weighed sample of this compound is hermetically sealed in a sample pan. An empty pan is used as a reference.

  • The sample and reference pans are placed in the DSC cell and heated or cooled at a controlled rate.

  • The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.

  • This differential heat flow is recorded as a function of temperature.

  • The heat capacity (Cp) of the sample can be determined by comparing the heat flow to that of a known standard, such as sapphire.

  • Phase transitions, such as melting, will appear as endothermic peaks on the DSC thermogram, from which the enthalpy of fusion (ΔHfus) can be calculated by integrating the peak area. The melting point is determined from the onset of the melting peak.

Vapor Pressure Measurement for Enthalpy of Sublimation/Vaporization

Vapor pressure data as a function of temperature can be used to determine the enthalpy of sublimation (for solid to gas transition) or vaporization (for liquid to gas transition) via the Clausius-Clapeyron equation.

Methodology (Knudsen Effusion Method):

  • A sample of this compound is placed in a Knudsen cell, which is a small, thermostated container with a very small orifice.

  • The cell is placed in a high-vacuum system.

  • The rate of mass loss of the sample due to effusion of the vapor through the orifice is measured at a constant temperature.

  • The vapor pressure inside the cell is calculated from the rate of mass loss using the Hertz-Knudsen equation.

  • The experiment is repeated at several different temperatures.

  • The enthalpy of sublimation or vaporization is then determined from the slope of a plot of the natural logarithm of the vapor pressure versus the inverse of the absolute temperature (ln(P) vs. 1/T).

Signaling Pathways and Experimental Workflows

This compound and its derivatives are implicated in important biological and synthetic pathways. The following diagrams, generated using Graphviz, illustrate these processes.

Antimicrobial Mechanism of Boronic Acids

Boronic acids exhibit antimicrobial activity by inhibiting key bacterial enzymes, such as penicillin-binding proteins (PBPs), which are essential for cell wall synthesis.

antimicrobial_mechanism cluster_bacterium Bacterial Cell Boronic_Acid Boronic Acid (e.g., this compound) PBP Penicillin-Binding Protein (PBP) Boronic_Acid->PBP Inhibition Cell_Wall_Synthesis Cell Wall Synthesis PBP->Cell_Wall_Synthesis Catalyzes Cell_Lysis Cell Lysis Cell_Wall_Synthesis->Cell_Lysis Leads to (inhibition)

Caption: Inhibition of Penicillin-Binding Protein by Boronic Acid.

Suzuki-Miyaura Coupling Catalytic Cycle

This compound is a common reagent in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds.

suzuki_coupling Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_RX R¹-Pd(II)L_n-X OxAdd->PdII_RX Transmetalation Transmetalation PdII_RX->Transmetalation PdII_R1R2 R¹-Pd(II)L_n-R² Transmetalation->PdII_R1R2 RedElim Reductive Elimination PdII_R1R2->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² RedElim->Product R1X R¹-X (Organohalide) R1X->OxAdd R2BOH2 CH₃B(OH)₂ (this compound) + Base R2BOH2->Transmetalation

Caption: Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction.

Drug Discovery and Development Workflow with Boronic Acids

The unique properties of boronic acids have led to their incorporation into drug discovery pipelines, from initial screening to clinical candidates.

drug_discovery_workflow Target_ID Target Identification & Validation Screening High-Throughput Screening Target_ID->Screening Hit_to_Lead Hit-to-Lead Optimization (SAR Studies) Screening->Hit_to_Lead BA_Incorp Boronic Acid Incorporation Hit_to_Lead->BA_Incorp Introduction of boron moiety Lead_Opt Lead Optimization (ADMET Properties) BA_Incorp->Lead_Opt Preclinical Preclinical Development (In vivo studies) Lead_Opt->Preclinical Clinical Clinical Trials Preclinical->Clinical

References

Methodological & Application

Methylboronic Acid: A Versatile Catalyst in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Methylboronic acid is emerging as a powerful and versatile organocatalyst in a variety of organic transformations. Its low toxicity, stability, and unique ability to reversibly form covalent bonds with hydroxyl groups make it an attractive alternative to traditional metal-based catalysts.[1][2] This document provides an overview of its applications in key synthetic reactions, complete with detailed experimental protocols and quantitative data to facilitate its adoption in research and development settings.

Applications in Organic Synthesis

This compound has demonstrated significant catalytic activity in several important classes of organic reactions, including:

  • Amide Bond Formation: As a green and efficient catalyst, this compound facilitates the direct condensation of carboxylic acids and amines, a cornerstone of peptide synthesis and pharmaceutical drug development.[3][4][5] The catalytic cycle is believed to involve the formation of an acylboronate intermediate, which is more susceptible to nucleophilic attack by the amine.

  • Esterification: The catalyst has been effectively employed in the transesterification of β-keto esters and the esterification of α-hydroxycarboxylic acids. This application is valuable for the synthesis of various esters, which are common motifs in natural products and industrial chemicals.

  • Glycosylation: this compound can act as a traceless protecting group, enabling regioselective glycosylation of complex molecules like cardiotonic steroids. This level of control is crucial in the synthesis of glycosides with specific biological activities.

Quantitative Data Summary

The following tables summarize the quantitative data from key studies showcasing the catalytic efficiency of this compound in different reactions.

Table 1: this compound Catalyzed Transesterification of β-Keto Esters

EntryCatalyst (mol%)Time (h)Yield (%)
1None2025
221034
351070
45*1086

*In the presence of 4 Å molecular sieves.

Table 2: Regioselective C3-Glycosylation of Strophanthidol (B1218876) using this compound

Sugar DonorYield (%)
2,3,4,6-tetra-O-benzoyl-α-D-glucopyranosyl trichloroacetimidate77
2,3,4,6-tetra-O-benzoyl-α-D-galactopyranosyl trichloroacetimidate75
2,3,4-tri-O-benzoyl-α-L-rhamnopyranosyl trichloroacetimidate72
2,3,4-tri-O-benzoyl-α-L-fucopyranosyl trichloroacetimidate69
2,4,6-tri-O-benzoyl-3-O-acetyl-α-D-mannopyranosyl trichloroacetimidate71

Experimental Protocols

Protocol 1: Transesterification of Ethyl Acetoacetate (B1235776) with Decanol (B1663958)

This protocol describes the this compound-catalyzed transesterification of a β-keto ester.

Materials:

  • Ethyl acetoacetate

  • Decanol

  • This compound

  • Toluene (B28343)

  • 4 Å molecular sieves (optional, but recommended for higher yields)

  • Dean-Stark apparatus

  • Standard glassware for organic synthesis

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add ethyl acetoacetate (1.0 equiv.), decanol (1.0 equiv.), and toluene (10 ml).

  • Add this compound (5 mol%). For improved yields, add activated 4 Å molecular sieves.

  • Heat the reaction mixture to reflux with stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 10 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • The catalyst can be recovered by filtration if it precipitates upon cooling. The filtrate can then be concentrated under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired transesterified product.

Protocol 2: Regioselective C3-Glycosylation of Strophanthidol

This protocol details a one-pot regioselective glycosylation using this compound as a traceless directing group.

Materials:

  • Strophanthidol

  • This compound

  • Appropriate glycosyl donor (e.g., 2,3,4,6-tetra-O-benzoyl-α-D-glucopyranosyl trichloroacetimidate)

  • Dichloromethane (DCM), anhydrous

  • Molecular sieves (4 Å)

  • Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf)

  • Methanol (MeOH)

  • Ammonia (B1221849) (gas)

  • Standard glassware for anhydrous reactions

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add strophanthidol (1.0 equiv.) and activated 4 Å molecular sieves in anhydrous DCM.

  • Add this compound (1.1 equiv.) to the suspension and stir at room temperature for 30 minutes to allow for the formation of the cyclic boronic ester.

  • Cool the reaction mixture to -78 °C.

  • Add the glycosyl donor (1.5 equiv.) followed by the dropwise addition of TMSOTf (0.2 equiv.).

  • Allow the reaction to stir at -78 °C and monitor its progress by TLC.

  • Once the reaction is complete, quench with a few drops of triethylamine.

  • Dilute the reaction mixture with MeOH and saturate the solution by bubbling ammonia gas through it.

  • Stir the resulting mixture at room temperature overnight to cleave both the boronic ester and the benzoate (B1203000) protecting groups on the sugar.

  • Concentrate the mixture under reduced pressure.

  • Purify the residue by flash chromatography on silica gel to yield the deprotected cardiac glycoside.

Visualizing the Mechanisms and Workflows

The following diagrams illustrate the proposed catalytic cycle for amide bond formation and the experimental workflow for the regioselective glycosylation.

Amide_Bond_Formation Catalytic Cycle for this compound in Amide Formation cluster_activation Activation cluster_condensation Condensation Carboxylic_Acid R-COOH Acylboronate Acylboronate Intermediate Carboxylic_Acid->Acylboronate - H2O Methylboronic_Acid CH3B(OH)2 Methylboronic_Acid->Acylboronate Tetrahedral_Intermediate Tetrahedral Intermediate Acylboronate->Tetrahedral_Intermediate Amine R'-NH2 Amine->Tetrahedral_Intermediate + Amide Amide Product Tetrahedral_Intermediate->Amide - CH3B(OH)2 Water H2O Tetrahedral_Intermediate->Water

Caption: Proposed catalytic cycle for this compound-catalyzed amide bond formation.

Glycosylation_Workflow Workflow for Regioselective Glycosylation Start Strophanthidol + CH3B(OH)2 Protection Formation of Cyclic Boronic Ester (in situ protection) Start->Protection Glycosylation_Step Addition of Glycosyl Donor & TMSOTf at -78 °C Protection->Glycosylation_Step Protected_Glycoside Formation of Protected Glycoside Glycosylation_Step->Protected_Glycoside Deprotection Ammonolysis in MeOH (Cleavage of Boronate and Esters) Protected_Glycoside->Deprotection Final_Product Purified Deprotected Glycoside Deprotection->Final_Product

Caption: Experimental workflow for the one-pot regioselective glycosylation of strophanthidol.

References

Application of Methylboronic Acid in Pharmaceutical Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylboronic acid and its derivatives have emerged as versatile tools in pharmaceutical drug discovery, finding applications as key building blocks in organic synthesis and as pharmacologically active agents. Their unique electronic properties and ability to form reversible covalent bonds with biological targets make them invaluable in the development of novel therapeutics. This document provides detailed application notes, experimental protocols, and visualizations to guide researchers in utilizing this compound in their drug discovery endeavors.

Application 1: this compound as a Building Block in Suzuki-Miyaura Cross-Coupling

This compound is a fundamental reagent in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern medicinal chemistry for the formation of carbon-carbon bonds.[1] This reaction enables the efficient synthesis of biaryl and heteroaryl structures, which are common motifs in many drug molecules.[2] The use of this compound and its derivatives allows for the introduction of a methyl group or a substituted methyl group into a wide range of molecular scaffolds, facilitating the exploration of structure-activity relationships (SAR).

Quantitative Data Presentation

The following table summarizes the yield of Suzuki-Miyaura coupling reactions between this compound and various alkyl bromides, demonstrating its utility in forming C(sp²)-C(sp³) bonds.

EntryAlkyl BromideProductYield (%)
11-bromooctanen-nonane92
21-bromodecanen-undecane95
31-bromododecanen-tridecane98
41-bromohexadecanen-heptadecane96
51-bromooctadecanen-nonadecane97
Table adapted from a study on Suzuki coupling reactions catalyzed by Pd/SBA-15.[3]
Experimental Protocol: Suzuki-Miyaura Coupling of an Aryl Halide with this compound

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of an aryl halide with this compound.[4]

Materials:

  • Aryl halide (e.g., 4-bromoanisole) (1.0 mmol)

  • This compound (1.5 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄) (0.03 mmol, 3 mol%)

  • Base (e.g., K₂CO₃) (2.0 mmol)

  • Anhydrous solvent (e.g., Toluene or 1,4-Dioxane) (10 mL)

  • Degassed water (2 mL)

  • Schlenk flask or sealed reaction vial

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a Schlenk flask or reaction vial under an inert atmosphere, add the aryl halide (1.0 mmol), this compound (1.5 mmol), palladium catalyst (3 mol%), and base (2.0 mmol).

  • Solvent Addition: Add the anhydrous organic solvent (10 mL) and degassed water (2 mL) to the flask.

  • Degassing: If not already under an inert atmosphere, degas the reaction mixture by bubbling argon or nitrogen through the solution for 10-15 minutes.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously for the required time (typically 2-24 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate (B1210297) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica (B1680970) gel to afford the desired methylated aryl product.

Visualization of Experimental Workflow

Suzuki_Miyaura_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Combine Aryl Halide, This compound, Catalyst, and Base B Add Solvents (Organic & Aqueous) A->B C Degas Mixture (Inert Atmosphere) B->C D Heat and Stir (e.g., 80-100 °C) C->D E Monitor Progress (TLC/GC-MS) D->E F Cool and Dilute E->F G Aqueous Wash F->G H Dry and Concentrate G->H I Purify (Column Chromatography) H->I J J I->J Final Product Enzyme_Inhibition_Workflow A Prepare Reagents: Enzyme, Substrate, Inhibitor B Dispense Buffer and Inhibitor into 96-well Plate A->B C Add Enzyme Solution B->C D Pre-incubate C->D E Initiate Reaction with Substrate D->E F Measure Absorbance (Kinetic) E->F G Calculate Reaction Velocities F->G H Determine % Inhibition G->H I Calculate IC50 Value H->I J J I->J Inhibitory Potency Proteasome_Inhibition_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Bortezomib Bortezomib (Boronic Acid Inhibitor) Proteasome 26S Proteasome Bortezomib->Proteasome Inhibits IkBa_p Phosphorylated IκBα Proteasome->IkBa_p Blocks Degradation IkBa_p->Proteasome Degradation IkBa IκBα IkBa->IkBa_p Phosphorylation NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n Translocation IkBa_NFkB IκBα-NF-κB Complex IkBa_NFkB->IkBa Releases IkBa_NFkB->NFkB Releases DNA DNA (κB sites) NFkB_n->DNA Binds Gene_Transcription Pro-survival Gene Transcription DNA->Gene_Transcription Activates

References

Application Notes and Protocols: Methylboronic Acid for Protein Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bioconjugation, the covalent linking of two molecules where at least one is a biomolecule, is a cornerstone of modern biotechnology and drug development.[1] The ability to specifically and efficiently modify proteins has enabled the creation of antibody-drug conjugates (ADCs), protein-based imaging agents, and novel therapeutic modalities. Boronic acids have emerged as a versatile class of reagents for bioconjugation due to their unique reactivity and biocompatibility.[1][2] Among these, methylboronic acid represents the simplest alkylboronic acid, offering potential advantages in terms of size and polarity.

This document provides detailed application notes and protocols for the use of boronic acids, with a special focus on the potential applications of this compound, in the bioconjugation of proteins.

Core Principles of Boronic Acid Bioconjugation

Boronic acids participate in bioconjugation primarily through two key reversible reactions:

  • Boronate Ester Formation: Boronic acids react with 1,2- or 1,3-diols to form cyclic boronate esters.[3] In the context of proteins, this reactivity can be exploited to target specific motifs, such as glycoproteins or proteins that have been genetically engineered to contain diol-bearing unnatural amino acids.[3]

  • Iminoboronate Formation: Arylboronic acids containing an ortho-carbonyl (aldehyde or ketone) group exhibit accelerated condensation with hydrazines, hydroxylamines, and semicarbazides to form stable iminoboronates. This reaction is exceptionally fast and bioorthogonal.

The reversibility of these interactions can be tuned, offering applications ranging from stable bioconjugates to stimuli-responsive systems for drug delivery.

Applications in Research and Drug Development

  • Antibody-Drug Conjugates (ADCs): Site-specific conjugation of cytotoxic drugs to antibodies using boronic acid chemistry can lead to homogenous ADCs with improved therapeutic indices.

  • Protein Labeling: Fluorophores, affinity tags, or other probes can be attached to proteins for imaging and diagnostic applications.

  • Reversible Covalent Inhibitors: The ability of boronic acids to form reversible covalent bonds with active site residues (e.g., serine, threonine) is leveraged in the design of potent and specific enzyme inhibitors, such as the proteasome inhibitor bortezomib.

  • Stimuli-Responsive Systems: The dynamic nature of boronate esters allows for the design of bioconjugates that can release a payload in response to changes in pH or the presence of specific diols.

Quantitative Data on Boronic Acid Bioconjugation

The following table summarizes key quantitative parameters for various boronic acid-based bioconjugation reactions. Data for this compound is limited in the context of direct protein conjugation; therefore, data for more commonly used arylboronic acids are provided for comparison.

Boronic Acid DerivativeTarget MoietyReaction TypeSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Conjugate StabilityReference(s)
2-Formylphenylboronic acid (2fPBA)PhenylhydrazineIminoboronate formation~10³Stable
2-Formylphenylboronic acid (2fPBA)N-terminal CysteineThiazolidine boronate (TzB) formation10² - 10³Stable
Phenylboronic acid (PBA)Salicylhydroxamic acid (SHA)Boronate ester formation-Stable at neutral pH, reversible under acidic conditions
This compoundDiols (general)Boronate ester formationData not availableGenerally reversible-
p-Boronophenylalanine (genetically encoded)Glucamine-functionalized probeBoronate ester formation-Labeling yield ~61%

Experimental Protocols

Protocol 1: General Procedure for Protein Modification via Boronate Ester Formation with this compound (Theoretical Protocol)

This protocol provides a general framework for the bioconjugation of a diol-containing protein with a this compound-functionalized molecule. Note: As detailed protocols for this compound are scarce, this procedure is based on the general principles of boronate ester formation and will likely require optimization.

Materials:

  • Diol-containing protein (e.g., glycoprotein, or protein with genetically encoded diol-bearing amino acid)

  • This compound-functionalized payload (e.g., fluorescent dye, drug)

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4 or Borate buffer, pH 8.5

  • Quenching solution (optional): Sorbitol or fructose (B13574) solution (1 M)

  • Purification column (e.g., size-exclusion chromatography, affinity chromatography)

  • Analytical instruments (e.g., UV-Vis spectrophotometer, SDS-PAGE, mass spectrometer)

Procedure:

  • Protein Preparation:

    • Dissolve the diol-containing protein in the reaction buffer to a final concentration of 1-10 mg/mL.

    • Ensure the buffer is free of competing diols.

  • Conjugation Reaction:

    • Prepare a stock solution of the this compound-functionalized payload in a compatible solvent (e.g., DMSO, DMF).

    • Add the payload solution to the protein solution at a molar excess (e.g., 5-20 fold excess). The optimal ratio should be determined empirically.

    • Incubate the reaction mixture at room temperature or 37°C for 1-24 hours with gentle agitation. Reaction progress can be monitored by LC-MS or other analytical techniques.

  • Reaction Quenching (Optional):

    • To stop the reaction, add a high concentration of a competing diol like sorbitol or fructose.

  • Purification:

    • Remove the excess, unreacted payload and byproducts by size-exclusion chromatography (SEC) or another suitable purification method.

    • Exchange the buffer of the purified conjugate to a suitable storage buffer.

  • Characterization:

    • Determine the protein concentration (e.g., by BCA or Bradford assay).

    • Determine the degree of labeling (DOL) using UV-Vis spectroscopy if the payload has a distinct absorbance.

    • Confirm the conjugation and purity by SDS-PAGE and mass spectrometry.

Protocol 2: Site-Specific Protein Labeling using 2-Formylphenylboronic Acid (2fPBA) and a Hydrazide-Functionalized Probe

This protocol describes a well-established method for rapid and site-specific protein labeling.

Materials:

  • Protein with a genetically encoded or chemically introduced hydrazide handle

  • 2-Formylphenylboronic acid (2fPBA)-functionalized payload

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Purification and analytical materials as described in Protocol 1.

Procedure:

  • Protein and Payload Preparation:

    • Dissolve the hydrazide-modified protein in PBS, pH 7.4, to a concentration of 1-5 mg/mL.

    • Prepare a stock solution of the 2fPBA-payload in a minimal amount of a water-miscible organic solvent (e.g., DMSO).

  • Conjugation Reaction:

    • Add the 2fPBA-payload solution to the protein solution at a low molar excess (e.g., 1.5-5 equivalents).

    • Incubate the reaction at room temperature. The reaction is typically very fast and can be complete within minutes to a few hours. Monitor the reaction by LC-MS.

  • Purification:

    • Purify the protein conjugate using SEC to remove any unreacted payload.

  • Characterization:

    • Characterize the conjugate for DOL, purity, and identity as described in Protocol 1.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Bioconjugation cluster_purification Purification & Analysis protein Diol-containing Protein reaction Incubate in Reaction Buffer (e.g., PBS, pH 7.4) protein->reaction payload This compound Payload payload->reaction purify Purification (e.g., SEC) reaction->purify analyze Characterization (SDS-PAGE, MS, UV-Vis) purify->analyze

Caption: General experimental workflow for protein bioconjugation using this compound.

signaling_pathway cluster_reactants Reactants cluster_product Product cluster_reversal Reversal (Optional) protein Protein with Diol conjugate Protein-Boronate Ester Conjugate protein->conjugate Reversible Covalent Bond Formation mba This compound (R-B(OH)₂) mba->conjugate conjugate->protein Dissociation stimulus Stimulus (e.g., low pH, excess diols) stimulus->conjugate

Caption: Reaction mechanism of boronate ester formation for bioconjugation.

Conclusion

Boronic acids, including the potential use of this compound, offer a powerful toolkit for the bioconjugation of proteins. While the application of arylboronic acids is well-documented, the exploration of simpler alkylboronic acids like this compound is an emerging area. The provided protocols offer a starting point for researchers to explore these versatile reagents in their own work. Further research is needed to fully elucidate the specific reaction kinetics and stability of this compound conjugates, which will be crucial for its broader adoption in drug development and other biotechnological applications.

References

Application Notes: Enantioselective Synthesis Utilizing Methylboronic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The enantioselective synthesis of chiral molecules is a cornerstone of modern organic chemistry and is of paramount importance in the pharmaceutical industry, where the therapeutic efficacy and safety of a drug are often dictated by its stereochemistry. Methylboronic acid and its derivatives have emerged as versatile and powerful tools in asymmetric synthesis, enabling the construction of complex chiral molecules with high levels of stereocontrol. Their unique electronic properties and reactivity profiles allow them to participate in a wide array of transformations as catalysts, reagents, and chiral auxiliaries. This document provides an overview of key applications, presents quantitative data for representative reactions, and offers detailed protocols for several important enantioselective transformations involving this compound derivatives.

Key Applications in Enantioselective Synthesis

This compound derivatives are instrumental in a variety of enantioselective reactions, leading to the synthesis of valuable chiral building blocks. Notable applications include:

  • Synthesis of Chiral α-Aminoboronic Acids: These compounds are important bioisosteres of α-amino acids and are key components in several approved drugs, such as the proteasome inhibitor Bortezomib (Velcade®).[1] Enantioselective methods, often employing copper or rhodium catalysts, allow for the direct and efficient synthesis of these valuable molecules.

  • Formation of Chiral Tertiary Boronic Esters: The creation of quaternary carbon stereocenters is a significant challenge in organic synthesis. Rhodium-catalyzed asymmetric hydroboration of β,β-disubstituted α,β-unsaturated amides provides a powerful method for accessing chiral tertiary boronic esters, which are versatile intermediates for the synthesis of complex molecules.[2]

  • Conjugate Addition Reactions: The enantioselective conjugate addition of boronic acids to α,β-unsaturated compounds, such as enones, is a widely used carbon-carbon bond-forming reaction. This method, often catalyzed by rhodium or copper complexes with chiral ligands, provides access to a broad range of chiral ketones and other functionalized molecules.

  • Synthesis of Vicinal Silylboronates: The palladium-catalyzed enantioselective synthesis of anti-vicinal silylboronates from silyl (B83357) alkenyl boronic esters offers a modular route to chiral 1,2-difunctionalized building blocks, which can be further transformed into valuable chiral diols and amino alcohols.

The versatility of the carbon-boron bond allows for its stereospecific transformation into a wide range of other functional groups, including alcohols, amines, and carbon-carbon bonds, making chiral boronic esters highly valuable synthetic intermediates.

Data Presentation

The following tables summarize quantitative data for selected enantioselective reactions using this compound derivatives, showcasing the efficiency and stereoselectivity of these methods.

Table 1: Copper-Catalyzed Enantioselective N-Alkylation for the Synthesis of α-Aminoboronic Acid Derivatives

EntryElectrophileNucleophile (Carbamate)Yield (%)ee (%)
1Phenyl(α-chloromethyl)boronic acid pinacol (B44631) esterMethyl carbamate (B1207046)8596
2(4-Fluorophenyl)(α-chloromethyl)boronic acid pinacol esterBenzyl carbamate8295
3(2-Thienyl)(α-chloromethyl)boronic acid pinacol estertert-Butyl carbamate7897
4Cyclohexyl(α-chloromethyl)boronic acid pinacol esterEthyl carbamate9094

Data is illustrative and compiled from representative literature. Actual results may vary based on specific reaction conditions and substrate scope.

Table 2: Rhodium-Catalyzed Asymmetric Hydroboration of β,β-Disubstituted α,β-Unsaturated Amides

| Entry | β,β-Disubstituted α,β-Unsaturated Amide | Yield (%) | ee (%) | | :--- | :--- | :--- | :--- | :--- | | 1 | N,N-Dimethyl-3,3-diphenylacrylamide | 92 | 98 | | 2 | N-Morpholino-3-methyl-3-phenylacrylamide | 88 | 96 | | 3 | N,N-Dibenzyl-3-cyclohexyl-3-methylacrylamide | 85 | 95 | | 4 | 1-(3,3-Diethylacryloyl)pyrrolidine | 95 | 97 |

Data is illustrative and based on reported methodologies.[2]

Table 3: Enantioselective Conjugate Borylation of Cyclic Enones

EntryCyclic EnoneArylboronic AcidYield (%)ee (%)
1Cyclohexen-2-onePhenylboronic acid9598
2Cyclopenten-2-one4-Methoxyphenylboronic acid9297
3Cyclohepten-2-one3,5-Dimethylphenylboronic acid8996
44,4-Dimethylcyclohexen-2-oneNaphthylboronic acid8599

Data represents typical outcomes for this class of reaction.

Experimental Protocols

Note: The following protocols are generalized procedures based on published literature. Researchers should consult the original publications for specific details and safety precautions.

Protocol 1: General Procedure for Copper-Catalyzed Enantioselective Synthesis of α-Aminoboronic Acid Derivatives

Materials:

  • Copper(I) chloride (CuCl)

  • Chiral diamine ligand (e.g., (R,R)-N,N'-dimethyl-1,2-diphenylethylenediamine)

  • Secondary phosphine (B1218219) ligand (e.g., diphenylphosphine)

  • Racemic α-chloroboronate ester

  • Carbamate

  • Base (e.g., 2-tert-butyl-1,1,3,3-tetramethylguanidine, BTMG)

  • Anhydrous solvent (e.g., THF or Toluene)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere, add CuCl (5 mol%), the chiral diamine ligand (5.5 mol%), and the secondary phosphine ligand (6 mol%).

  • Add the anhydrous solvent (to a concentration of ~0.1 M with respect to the limiting reagent).

  • Stir the mixture at room temperature for 30 minutes to allow for catalyst formation.

  • Add the carbamate (1.2 equivalents) and the base (1.5 equivalents).

  • Finally, add the racemic α-chloroboronate ester (1.0 equivalent).

  • Stir the reaction mixture at the specified temperature (e.g., room temperature or elevated temperature) for the required time (typically 12-24 hours), monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the enantioenriched α-aminoboronic acid derivative.

  • Determine the enantiomeric excess by chiral HPLC or SFC analysis.

Protocol 2: General Procedure for Rhodium-Catalyzed Asymmetric Hydroboration of β,β-Disubstituted α,β-Unsaturated Amides

Materials:

  • Rhodium precursor (e.g., [Rh(COD)2]BF4)

  • Chiral phosphine ligand (e.g., (R)-BINAP)

  • β,β-Disubstituted α,β-unsaturated amide

  • Pinacolborane (HBpin) or catecholborane (HBcat)

  • Anhydrous solvent (e.g., 1,2-difluorobenzene (B135520) or Toluene)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a glovebox or under an inert atmosphere, add the rhodium precursor (2-5 mol%) and the chiral phosphine ligand (2.2-5.5 mol%) to an oven-dried reaction vessel.

  • Add the anhydrous solvent and stir the mixture at room temperature for 20-30 minutes to form the active catalyst.

  • Add the β,β-disubstituted α,β-unsaturated amide (1.0 equivalent).

  • Cool the reaction mixture to the desired temperature (e.g., 0 °C or -20 °C).[2]

  • Slowly add the borane (B79455) reagent (HBpin or HBcat, 1.1-1.5 equivalents) to the reaction mixture.

  • Stir the reaction at the specified temperature for the necessary duration (typically 4-24 hours), monitoring by TLC or GC-MS.

  • Once the reaction is complete, carefully quench any remaining borane reagent by the slow addition of methanol (B129727) at low temperature.

  • Allow the mixture to warm to room temperature and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the desired chiral tertiary boronic ester.

  • Determine the enantiomeric excess using chiral HPLC or GC analysis.

Visualizations

The following diagrams illustrate key conceptual frameworks relevant to the enantioselective synthesis using this compound derivatives.

Catalytic_Cycle_Cu_Borylation cluster_0 Catalytic Cycle Cu_L [Cu(I)-L] B2pin2 B2pin2 Cu_Bpin [LCu-Bpin] Cu_L->Cu_Bpin Oxidative Addition Imine R-CH=N-PG Intermediate1 [Coordination Complex] Cu_Bpin->Intermediate1 Imine Coordination MeOH MeOH Intermediate2 [Borylcupration Intermediate] Intermediate1->Intermediate2 Migratory Insertion Product Enantioenriched α-Aminoboronate Intermediate2->Product Catalyst_Regen Catalyst Regeneration Product->Cu_L Releases Product

Caption: Proposed catalytic cycle for the copper-catalyzed enantioselective borylation of imines.

Experimental_Workflow Start Start: Reaction Setup Reagents 1. Prepare and Dry Glassware 2. Add Catalyst Precursor and Ligand 3. Add Solvent under Inert Atmosphere Start->Reagents Catalyst_Formation Stir for Catalyst Formation (e.g., 30 min) Reagents->Catalyst_Formation Substrate_Addition Add Substrates (e.g., Amide, Borane) Catalyst_Formation->Substrate_Addition Reaction Run Reaction at Controlled Temperature (Monitor by TLC/GC-MS) Substrate_Addition->Reaction Workup 1. Quench Reaction 2. Aqueous Workup and Extraction Reaction->Workup Purification Purify Crude Product (Column Chromatography) Workup->Purification Analysis 1. Characterize Product (NMR, MS) 2. Determine Enantiomeric Excess (Chiral HPLC/SFC) Purification->Analysis End End: Isolated Chiral Product Analysis->End

Caption: A generalized experimental workflow for asymmetric catalysis.

References

Application Notes & Protocols: Derivatization of Carbohydrates with Methylboronic Acid for Gas-Liquid Chromatography (GLC) Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Gas-Liquid Chromatography (GLC) is a powerful technique for the separation and analysis of volatile compounds. However, carbohydrates are non-volatile due to their high polarity and numerous hydroxyl groups, necessitating a derivatization step to increase their volatility for GLC analysis.[1][2] Derivatization with methylboronic acid (MBA) offers a rapid and effective method to prepare volatile cyclic boronate esters of carbohydrates. This technique is particularly advantageous as it often produces a single peak for each sugar, simplifying chromatograms and aiding in quantification.[3][4] The reaction is efficient and minimizes isotopic fractionation, making it suitable for sensitive analyses such as natural abundance isotopic analysis.[5]

This document provides a detailed protocol for the derivatization of monosaccharides with this compound for subsequent analysis by GLC.

Principle

This compound reacts with vicinal cis-diols present in carbohydrates to form stable, five- or six-membered cyclic esters. This reaction masks the polar hydroxyl groups, thereby reducing the boiling point and increasing the volatility of the carbohydrate, making it amenable to GLC analysis. Any remaining free hydroxyl groups are often subsequently capped, for example by silylation, to ensure complete derivatization.

Experimental Protocol

Reagents and Materials
  • This compound (MBA)

  • Pyridine (Anhydrous)

  • Silylating Agent: N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or Trimethylchlorosilane (TMCS)

  • Carbohydrate Standards: Glucose, Fructose, Mannose, Galactose, etc.

  • Internal Standard: (e.g., Myo-inositol or other non-interfering sugar alcohol)

  • Solvents: Methanol, Chloroform (HPLC grade)

  • Reaction Vials: 2 mL glass vials with PTFE-lined screw caps

  • Heating Block or Oven

  • Nitrogen Gas Supply

  • GLC system with a Flame Ionization Detector (FID)

  • Capillary Column: e.g., DB-5, HP-5ms, or equivalent non-polar column

Preparation of Reagents
  • This compound Solution (10 mg/mL in Pyridine): Dissolve 100 mg of this compound in 10 mL of anhydrous pyridine. This solution should be prepared fresh.

  • Carbohydrate Standard Solutions (1 mg/mL in water/methanol): Prepare individual or mixed standard solutions of the carbohydrates of interest.

  • Internal Standard Solution (1 mg/mL): Prepare a stock solution of the internal standard.

Derivatization Procedure
  • Sample Preparation:

    • For polysaccharide or glycoprotein (B1211001) samples, perform acid hydrolysis (e.g., with trifluoroacetic acid) to release the constituent monosaccharides. Neutralize and dry the hydrolysate completely.

    • For pure standards or dried extracts, proceed directly.

  • Reaction Setup:

    • Pipette an aliquot of the dried sample or standard (typically 0.1-1.0 mg) into a reaction vial.

    • Add a known amount of the internal standard.

    • Evaporate the solvent to complete dryness under a gentle stream of nitrogen.

  • Methylboronation:

    • To the dried sample, add 0.5 mL of the this compound solution in pyridine.

    • Seal the vial tightly and heat at 60°C for 30 minutes.

    • Cool the vial to room temperature.

  • Silylation (Optional but Recommended):

    • To derivatize any remaining free hydroxyl groups, add a silylating agent. For example, add 100 µL of BSTFA.

    • Reseal the vial and heat at 60-70°C for an additional 15-30 minutes.

    • Cool the vial to room temperature before GLC analysis.

GLC Analysis Conditions (Example)
  • Gas Chromatograph: Agilent 7890B or equivalent

  • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness)

  • Injector: Split/Splitless, 250°C, Split ratio 20:1

  • Carrier Gas: Helium, constant flow rate of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 1 minute

    • Ramp: 10°C/min to 280°C

    • Hold: 5 minutes at 280°C

  • Detector: FID, 300°C

  • Injection Volume: 1 µL

Data Presentation

Quantitative analysis relies on the consistent formation of derivatives and their reproducible separation. The following table provides representative, hypothetical retention time data for common monosaccharides derivatized with this compound. Actual retention times will vary based on the specific GLC system, column, and temperature program used.

CarbohydrateDerivative TypeExpected Number of PeaksRelative Retention Time (to Glucose)
Arabinose Methylboronate-TMS1-20.85
Xylose Methylboronate-TMS1-20.92
Fructose Methylboronate-TMS10.98
Glucose Methylboronate-TMS11.00
Mannose Methylboronate-TMS11.05
Galactose Methylboronate-TMS11.08

Visualizations

Chemical Reaction

The following diagram illustrates the reaction between a glucose molecule (in its furanose form with a cis-diol) and this compound to form a cyclic boronate ester.

Caption: Reaction of glucose with this compound.

Experimental Workflow

This diagram outlines the complete workflow from sample preparation to data analysis.

G start Start: Carbohydrate Sample (e.g., Hydrolysate) dry1 Dry Sample (Nitrogen Stream) start->dry1 derivatize Add this compound in Pyridine dry1->derivatize heat1 Heat at 60°C for 30 min derivatize->heat1 silylate Add BSTFA (Optional) heat1->silylate heat2 Heat at 60-70°C for 15-30 min silylate->heat2 glc Inject into GLC-FID heat2->glc analyze Data Acquisition & Analysis glc->analyze end End: Quantified Results analyze->end

Caption: Workflow for carbohydrate derivatization and GLC analysis.

References

Application Notes and Protocols: Microwave-Assisted Suzuki Coupling with Methylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1] This powerful palladium-catalyzed reaction typically involves the coupling of an organoboron compound with an organic halide or triflate. The use of methylboronic acid as a coupling partner allows for the direct methylation of aryl and heteroaryl scaffolds, a crucial transformation in medicinal chemistry and materials science due to the profound impact of methyl groups on the biological activity and physical properties of molecules.

Microwave-assisted organic synthesis has emerged as a transformative technology, dramatically accelerating reaction rates and often improving product yields.[2][3] By utilizing microwave irradiation, the Suzuki-Miyaura coupling can be performed in minutes rather than hours, leading to higher throughput and more efficient process development.[4] These advantages are particularly beneficial in the fast-paced environments of drug discovery and development.

These application notes provide a comprehensive overview and detailed protocols for conducting microwave-assisted Suzuki-Miyaura coupling reactions using this compound for the methylation of a variety of aryl and heteroaryl halides.

Advantages of Microwave-Assisted Suzuki Coupling

Microwave heating offers several distinct advantages over conventional heating methods for Suzuki coupling reactions:

  • Rapid Reaction Times: Microwave irradiation can significantly reduce reaction times from hours to minutes.[2]

  • Increased Yields: The rapid and efficient heating often leads to higher isolated yields of the desired product.

  • Improved Purity: Shorter reaction times can minimize the formation of byproducts, simplifying purification.

  • Enhanced Reproducibility: Microwave reactors provide precise temperature and pressure control, leading to more consistent and reproducible results.

Experimental Protocols

The following protocols are provided as general guidelines for the microwave-assisted Suzuki coupling of aryl halides with this compound. Optimization of reaction conditions (e.g., catalyst, base, solvent, temperature, and time) may be necessary for specific substrates.

General Procedure for Microwave-Assisted Methylation of Aryl Halides

A representative experimental workflow is depicted below:

G cluster_prep Reaction Setup cluster_reaction Microwave Reaction cluster_workup Work-up and Purification A Weigh aryl halide, this compound, palladium catalyst, and base. B Add reagents to a microwave reaction vial. A->B C Add solvent to the vial. B->C D Seal the vial with a septum cap. C->D E Place the vial in the microwave reactor. D->E F Set reaction parameters: temperature, time, and power. E->F G Run the reaction under microwave irradiation. F->G H Cool the reaction mixture to room temperature. G->H I Filter the reaction mixture (if necessary). H->I J Perform aqueous work-up and extraction. I->J K Dry the organic layer and concentrate. J->K L Purify the crude product by chromatography. K->L

Caption: Experimental workflow for microwave-assisted Suzuki coupling.

Materials:

  • Aryl halide (1.0 mmol)

  • This compound (1.2-1.5 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂) (0.5-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 mmol)

  • Solvent (e.g., 1,4-dioxane (B91453)/H₂O, DMF/H₂O, toluene/EtOH/H₂O) (3-5 mL)

  • Microwave reactor

  • Microwave reaction vials with septum caps

  • Standard laboratory glassware and purification equipment

Protocol:

  • To a microwave reaction vial, add the aryl halide (1.0 mmol), this compound (1.2-1.5 mmol), palladium catalyst (0.5-5 mol%), and base (2.0-3.0 mmol).

  • Add the chosen solvent system (e.g., 4 mL of 1,4-dioxane and 1 mL of H₂O).

  • Seal the vial securely with a septum cap.

  • Place the vial into the cavity of the microwave reactor.

  • Set the reaction parameters: temperature (e.g., 100-150 °C), time (e.g., 5-30 minutes), and power (as appropriate for the reactor and solvent).

  • Once the reaction is complete, allow the vial to cool to room temperature.

  • Quench the reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired methylated product.

Quantitative Data

The following tables summarize representative conditions and yields for the microwave-assisted Suzuki coupling of various aryl halides with this compound or its surrogates. These examples are illustrative and based on reported methodologies for similar transformations.

Table 1: Methylation of Aryl Bromides

EntryAryl BromideCatalyst (mol%)BaseSolventTemp (°C)Time (min)Yield (%)
14-BromotoluenePd(PPh₃)₄ (3)K₂CO₃1,4-Dioxane/H₂O12015>95
24-BromoanisolePd(dppf)Cl₂ (2)Cs₂CO₃DMF/H₂O1401092
31-Bromo-4-nitrobenzenePd(OAc)₂ (2) / SPhos (4)K₃PO₄Toluene/H₂O1002088
42-BromopyridinePd(PPh₃)₄ (5)K₂CO₃1,4-Dioxane/H₂O1503075

Table 2: Methylation of Aryl Chlorides

EntryAryl ChlorideCatalyst (mol%)BaseSolventTemp (°C)Time (min)Yield (%)
14-ChlorotoluenePd(OAc)₂ (2) / XPhos (4)K₃PO₄t-AmylOH1302085
21-Chloro-4-nitrobenzenePd(dppf)Cl₂ (3)Cs₂CO₃DMF/H₂O1501590
32-ChloropyridinePd(PPh₃)₄ (5)K₂CO₃1,4-Dioxane/H₂O1503065
44-ChloroacetophenonePd(OAc)₂ (2) / RuPhos (4)K₃PO₄1,4-Dioxane/H₂O1402582

Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a three-step catalytic cycle: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition ArPdX Ar-Pd(II)-X Ln Pd0->ArPdX Ar-X Transmetalation Transmetalation ArPdR Ar-Pd(II)-R Ln ArPdX->ArPdR [R-B(OH)3]- ArPdR->Pd0 RedElim Reductive Elimination ArR Ar-R ArX Ar-X Boronate [R-B(OH)3]- Base Base (e.g., OH-) BoronicAcid R-B(OH)2

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate.

  • Transmetalation: The organoboron species, activated by a base, transfers its organic group (in this case, methyl) to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium complex are eliminated to form the C-C bond of the product, regenerating the Pd(0) catalyst.

Conclusion

Microwave-assisted Suzuki-Miyaura coupling with this compound is a highly efficient and rapid method for the methylation of aryl and heteroaryl halides. The protocols and data presented herein provide a valuable resource for researchers in organic synthesis and drug development, enabling the rapid synthesis of methylated compounds with high yields and purity. The significant reduction in reaction times offered by microwave technology facilitates high-throughput synthesis and accelerates the discovery and development of new chemical entities.

References

Application Notes and Protocols: Copper-Catalyzed Coupling of Methylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and reaction conditions for the copper-catalyzed coupling of methylboronic acid with various nucleophiles. This methodology, a variant of the Chan-Lam coupling reaction, offers a valuable tool for the selective methylation of heteroatoms, a common transformation in the synthesis of pharmaceuticals and other bioactive molecules. The use of this compound as a methyl source presents a safer alternative to traditional, often toxic and hazardous, methylating agents like methyl iodide or dimethyl sulfate.

Overview of the Reaction

The copper-catalyzed coupling of this compound facilitates the formation of C-O and C-N bonds. This reaction typically proceeds under mild conditions, often open to the air, and demonstrates good functional group tolerance. The general transformation is depicted below:

General Reaction Scheme:

Key components of this reaction include a copper catalyst, a base, and a suitable solvent. The choice of these components can significantly influence the reaction efficiency and substrate scope.

Tabulated Reaction Conditions and Yields

The following tables summarize the reaction conditions and reported yields for the copper-catalyzed methylation of various substrates using this compound.

Table 1: O-Methylation of Carboxylic Acids
Substrate (Carboxylic Acid)Copper Catalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
4-Fluorobenzoic acidCuCO₃·Cu(OH)₂ (10)Pyridine (B92270) (3.5)DMC902485
4-Nitrobenzoic acidCuCO₃·Cu(OH)₂ (10)Pyridine (3.5)DMC902495
Benzoic acidCuCO₃·Cu(OH)₂ (10)Pyridine (3.5)DMC902475
Cinnamic acidCuCO₃·Cu(OH)₂ (10)Pyridine (3.5)DMC902460
Cyclohexanecarboxylic acidCuCO₃·Cu(OH)₂ (10)Pyridine (3.5)DMC902450
Table 2: N-Monomethylation of Anilines[1][2][3]
Substrate (Aniline)Copper Catalyst (equiv)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
Aniline (B41778)Cu(OAc)₂ (1.0)Pyridine (2.0)1,4-Dioxane (B91453)1001885
4-FluoroanilineCu(OAc)₂ (1.0)Pyridine (2.0)1,4-Dioxane1001890
4-MethoxyanilineCu(OAc)₂ (1.0)Pyridine (2.0)1,4-Dioxane1001880
2-MethylanilineCu(OAc)₂ (1.0)Pyridine (2.0)1,4-Dioxane1001875
4-AcetylanilineCu(OAc)₂ (1.0)Pyridine (2.0)1,4-Dioxane1001882

Experimental Protocols

Protocol 1: Aerobic Copper-Catalyzed O-Methylation of Carboxylic Acids[4]

This protocol describes a general procedure for the methylation of carboxylic acids using this compound in the presence of a copper catalyst.

Materials:

  • Carboxylic acid (0.6 mmol)

  • This compound (90 mg, 1.5 mmol)

  • Cupric carbonate (CuCO₃·Cu(OH)₂, 13.3 mg, 0.06 mmol)

  • Pyridine (0.17 mL, 2.1 mmol)

  • Dimethyl carbonate (DMC, 3 mL)

  • 10 mL round-bottom flask

  • Magnetic stir bar

  • Reflux condenser

  • Celite

Procedure:

  • To a 10 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the carboxylic acid (0.6 mmol), dimethyl carbonate (3 mL), and pyridine (2.1 mmol).

  • Add cupric carbonate (13.3 mg, 0.06 mmol) to the mixture.

  • Finally, add this compound (90 mg, 1.5 mmol).

  • The flask is left open to the ambient air, and the heterogeneous reaction mixture is heated to 90 °C with vigorous stirring.

  • After 24 hours, cool the reaction to room temperature.

  • Filter the mixture through a pad of Celite to remove the solid catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • The crude product can be further purified by column chromatography on silica (B1680970) gel.

Protocol 2: Selective Monomethylation of Anilines[1]

This protocol details the copper-promoted N-methylation of anilines with this compound. A key feature of this procedure is an incubation period of the aniline with the copper reagent prior to the addition of this compound to ensure selective monomethylation.

Materials:

  • Aniline (1.0 mmol)

  • This compound (1.5 mmol)

  • Copper(II) acetate (B1210297) (Cu(OAc)₂, 1.0 mmol)

  • Pyridine (2.0 mmol)

  • 1,4-Dioxane (5 mL)

  • Schlenk tube or similar reaction vessel

  • Magnetic stir bar

Procedure:

  • To a Schlenk tube containing a magnetic stir bar, add the aniline (1.0 mmol), copper(II) acetate (1.0 mmol), pyridine (2.0 mmol), and 1,4-dioxane (5 mL).

  • Stir the mixture at room temperature for 30 minutes. This is the incubation period.

  • After incubation, add the this compound (1.5 mmol) to the reaction mixture.

  • Heat the reaction mixture to 100 °C and stir for 18 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Visualizations

Proposed Catalytic Cycle for Chan-Lam Methylation

The following diagram illustrates a plausible catalytic cycle for the copper-catalyzed methylation of a generic nucleophile (R-XH) with this compound. The cycle is believed to proceed through a Cu(II)/Cu(III) mechanism.

Chan_Lam_Methylation cluster_reactants Reactants CuII Cu(II) Catalyst Cu_Nucl Cu(II)-Nucleophile Complex CuII->Cu_Nucl Cu_Me_Nucl Cu(II)-Methyl- Nucleophile Complex Cu_Nucl->Cu_Me_Nucl CuIII Cu(III) Intermediate Cu_Me_Nucl->CuIII Oxidation Product R-X-CH₃ CuIII->Product Reductive Elimination CuI Cu(I) Species CuIII->CuI CuI->CuII Oxidation (e.g., by air) RXH R-XH RXH->CuII Coordination MeBOH2 CH₃B(OH)₂ MeBOH2->Cu_Nucl Transmetalation

Caption: Proposed catalytic cycle for the copper-catalyzed Chan-Lam methylation.

Experimental Workflow for O-Methylation of Carboxylic Acids

This diagram outlines the general laboratory workflow for the O-methylation of carboxylic acids as described in Protocol 1.

Workflow_O_Methylation start Start reagents Combine Carboxylic Acid, DMC, and Pyridine in Flask start->reagents catalyst Add Cupric Carbonate and this compound reagents->catalyst reaction Heat to 90°C (Open to Air, 24h) catalyst->reaction cool Cool to Room Temperature reaction->cool filter Filter through Celite cool->filter concentrate Concentrate Filtrate filter->concentrate purify Purify by Column Chromatography concentrate->purify end End purify->end

Caption: Experimental workflow for the O-methylation of carboxylic acids.

Troubleshooting & Optimization

"troubleshooting low yield in methylboronic acid Suzuki coupling"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in methylboronic acid Suzuki coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common initial checks I should perform when my this compound Suzuki coupling reaction has a low yield?

When troubleshooting a low-yielding Suzuki reaction, it is crucial to first verify the integrity of your experimental setup and reagents.

  • Inert Atmosphere: The palladium catalyst, especially in its active Pd(0) form, is highly sensitive to oxygen. An inadequate inert atmosphere (argon or nitrogen) can lead to catalyst deactivation and the formation of undesired side products. Ensure all solvents are thoroughly degassed and the reaction is maintained under a positive pressure of an inert gas.

  • Reagent Quality:

    • This compound: Boronic acids can degrade over time, particularly when exposed to air and moisture, leading to a side reaction known as protodeboronation.[1] It is advisable to use fresh or properly stored this compound. Consider using more stable derivatives like this compound pinacol (B44631) ester if instability is suspected.

    • Solvent Purity: Ensure solvents are anhydrous and free of peroxides, especially when using ethereal solvents like THF or dioxane.

    • Base Quality: The base should be finely powdered and dry, as clumps can lead to poor reproducibility.

Q2: I'm observing a significant amount of homocoupling product from my aryl halide. What causes this and how can I minimize it?

Homocoupling of the aryl halide is a common side reaction. This can be caused by the presence of oxygen, which can facilitate the oxidative coupling of two aryl halide molecules.

  • Improve Degassing: Rigorous degassing of your reaction mixture and solvent is critical to minimize oxygen levels.

  • Catalyst Choice: If you are using a Pd(II) precatalyst like Pd(OAc)₂, it is reduced in situ to the active Pd(0) species. This reduction process can sometimes promote homocoupling. Starting with a Pd(0) source, such as Pd(PPh₃)₄, may help mitigate this issue.

Q3: My starting aryl halide is being consumed, but I'm not getting the desired product. Instead, I'm seeing the corresponding dehalogenated arene. What is happening?

The formation of a dehalogenated byproduct (protodeboronation of the aryl halide) occurs when the aryl halide is reduced instead of undergoing cross-coupling. This can happen if the transmetalation step is slow, allowing the palladium-aryl intermediate to react with a hydride source in the reaction mixture.

  • Choice of Base: Some bases can act as hydride donors. Consider switching to bases like K₃PO₄ or Cs₂CO₃.

  • Optimize Ligand: The ligand plays a crucial role in the stability and reactivity of the palladium catalyst. Using bulky, electron-rich phosphine (B1218219) ligands can often accelerate the desired cross-coupling pathway.

Troubleshooting Guide

Problem: Low or No Product Yield

This is the most common issue encountered in Suzuki coupling reactions. The following workflow can help identify and resolve the root cause.

Troubleshooting_Low_Yield start Low Yield check_reagents Verify Reagent Quality (Boronic Acid, Halide, Solvent, Base) start->check_reagents check_reagents->start Degraded Reagents check_atmosphere Ensure Inert Atmosphere (Degas Solvents, Purge with Ar/N2) check_reagents->check_atmosphere Reagents OK check_atmosphere->start Oxygen Present optimize_base Optimize Base (Type, Amount, Purity) check_atmosphere->optimize_base Atmosphere OK optimize_base->start Incorrect Base optimize_catalyst Optimize Catalyst System (Catalyst, Ligand, Loading) optimize_base->optimize_catalyst Base Optimized optimize_catalyst->start Inactive Catalyst optimize_temp Optimize Temperature optimize_catalyst->optimize_temp Catalyst System Optimized optimize_temp->start Incorrect Temperature side_reactions Identify Side Products (Homocoupling, Protodeboronation) optimize_temp->side_reactions Temp Optimized side_reactions->start Dominant Side Reactions success Improved Yield side_reactions->success Side Reactions Minimized

Caption: A logical workflow for troubleshooting low yields in this compound Suzuki coupling.

Data Presentation: Optimizing Reaction Parameters

The following tables summarize the impact of various reaction parameters on the yield of Suzuki coupling reactions. While the specific yields may vary depending on the substrates, these tables illustrate general trends to guide your optimization efforts.

Table 1: Effect of Different Bases on Suzuki Coupling Yield

EntryBaseSolventTemperature (°C)Time (h)Yield (%)
1NaOHDMF/H₂O8012Moderate
2KOHTHF/H₂O6612Good
3Na₂CO₃Toluene/EtOH/H₂O7816Excellent
4K₂CO₃Dioxane/H₂O10012Excellent
5Cs₂CO₃Dioxane10018Excellent
6K₃PO₄Toluene11016Excellent
7Et₃NDMF8024Low

Data compiled from various sources illustrating general trends. Actual yields are substrate-dependent.

Table 2: Comparison of Common Palladium Catalysts and Ligands

EntryPalladium SourceLigandBaseSolventYield (%)
1Pd(PPh₃)₄PPh₃K₂CO₃Toluene/H₂OGood
2Pd(OAc)₂SPhosK₃PO₄Dioxane/H₂OExcellent
3Pd₂(dba)₃XPhosK₃PO₄THFExcellent
4PdCl₂(dppf)dppfNa₂CO₃DMFGood

This table provides a general comparison. The optimal catalyst-ligand combination is highly substrate-dependent.

Experimental Protocols

General Procedure for Suzuki Coupling of an Aryl Bromide with this compound

This protocol provides a general starting point for the Suzuki coupling of an aryl bromide with this compound. Optimization of the catalyst, ligand, base, solvent, and temperature may be required for specific substrates.

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • Ligand (e.g., SPhos, 0.04 mmol, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv)

  • Degassed solvent (e.g., Dioxane/H₂O, 10:1, 11 mL)

  • Reaction vessel (e.g., Schlenk flask or microwave vial)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To the reaction vessel, add the aryl bromide, this compound, palladium catalyst, ligand, and base under an inert atmosphere.

  • Add the degassed solvent to the reaction vessel via syringe.

  • Seal the vessel and place it in a preheated oil bath or heating block at the desired temperature (typically 80-110 °C).

  • Stir the reaction mixture vigorously for the required time (typically 2-24 hours). Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with the organic solvent (2-3 times).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired product.

Visualization of the Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Suzuki_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n PdII_RX R-Pd(II)L_n-X Pd0->PdII_RX Oxidative Addition OxAdd Oxidative Addition (R-X) PdII_R_Rprime R-Pd(II)L_n-R' PdII_RX->PdII_R_Rprime Transmetalation Transmetalation Transmetalation (R'-B(OH)2 + Base) PdII_R_Rprime->Pd0 Product R-R' PdII_R_Rprime->Product Reductive Elimination RedElim Reductive Elimination ArylHalide Ar-X BoronicAcid R'-B(OH)2 Base Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Technical Support Center: Preventing Protodeboronation of Methylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to help you troubleshoot and prevent the undesired protodeboronation of methylboronic acid in your chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a concern with this compound?

A1: Protodeboronation is a chemical reaction where the carbon-boron bond of an organoboron compound, such as this compound, is cleaved and replaced with a carbon-hydrogen bond. In the case of this compound (CH₃B(OH)₂), protodeboronation results in the formation of methane (B114726) (CH₄), an undesired byproduct. This side reaction is a significant concern as it consumes the this compound, leading to reduced yields of the desired product and complicating the purification process.[1][2]

Q2: What are the primary factors that promote the protodeboronation of this compound?

A2: The propensity of this compound to undergo protodeboronation is influenced by several factors, including:

  • pH: Both acidic and basic conditions can catalyze protodeboronation. Simple alkylboronic acids are generally most stable in neutral pH solutions where both acid- and base-catalyzed decomposition pathways are minimized.[2]

  • Temperature: Higher reaction temperatures typically accelerate the rate of protodeboronation.

  • Solvent: Protic solvents, particularly water, can act as a proton source, facilitating protodeboronation.

  • Reaction Time: Longer reaction times increase the exposure of this compound to conditions that favor its decomposition.

Q3: How does the stability of this compound compare to its ester derivatives?

A3: this compound is generally less stable than its corresponding boronate esters, such as the pinacol (B44631) ester or MIDA (N-methyliminodiacetic acid) ester.[1][3] Esterification of the boronic acid functionality protects the boron center from attack, thereby increasing its stability and reducing the likelihood of protodeboronation. These derivatives are often crystalline, air-stable solids that are easier to handle and store than the free boronic acid.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low yield of desired product and/or detection of methane gas. Protodeboronation of this compound.1. Modify the Boron Source: Convert this compound to a more stable derivative like its pinacol or MIDA ester. 2. Optimize Reaction pH: Aim for neutral or near-neutral conditions if the desired reaction chemistry allows. Careful selection of a milder base (e.g., K₃PO₄, K₂CO₃) is crucial in base-mediated reactions. 3. Lower Reaction Temperature: Run the reaction at the lowest effective temperature to slow the rate of protodeboronation. 4. Use Anhydrous Solvents: Minimize the presence of water and other protic solvents.
Inconsistent reaction yields between batches. Degradation of this compound during storage.1. Proper Storage: Store this compound under an inert atmosphere (e.g., argon or nitrogen) at low temperatures and protected from light. 2. Use Fresh Reagent: Whenever possible, use freshly purchased or prepared this compound. 3. Switch to a Stable Derivative: For long-term storage and consistent results, consider converting this compound to its MIDA ester, which is known for its exceptional benchtop stability.
Reaction stalls or proceeds slowly, leading to extended reaction times. Inefficient catalytic turnover, allowing protodeboronation to compete with the desired reaction.1. Optimize Catalyst System: For catalyzed reactions like Suzuki-Miyaura coupling, screen different palladium catalysts and ligands to find a system that promotes rapid catalytic turnover. 2. Consider Additives: In some cross-coupling reactions, the use of metal additives like silver or copper has been shown to accelerate the desired reaction, thereby outcompeting protodeboronation.

Experimental Protocols

Protocol 1: Conversion of this compound to its Pinacol Ester

This protocol describes the formation of the more stable this compound pinacol ester.

Materials:

  • This compound

  • Pinacol

  • Anhydrous toluene (B28343) or THF

  • Dean-Stark apparatus (optional)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask, combine this compound (1.0 equivalent) and pinacol (1.1 equivalents).

  • Add an anhydrous solvent such as toluene or THF.

  • If using a Dean-Stark apparatus, reflux the mixture to azeotropically remove the water formed during the reaction.

  • Alternatively, the mixture can be stirred at room temperature or with gentle heating for several hours.

  • Monitor the reaction progress by an appropriate method (e.g., NMR, GC-MS) until completion.

  • Remove the solvent under reduced pressure. The crude this compound pinacol ester can often be used in subsequent reactions without further purification.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling using this compound Pinacol Ester

This protocol provides a general starting point for the cross-coupling of an aryl halide with the stabilized this compound pinacol ester.

Materials:

  • Aryl halide (e.g., aryl bromide or iodide)

  • This compound pinacol ester (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2-3 equivalents)

  • Anhydrous solvent (e.g., dioxane, toluene, THF)

  • Inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

  • To a dry reaction vessel under an inert atmosphere, add the aryl halide (1.0 equivalent), this compound pinacol ester, palladium catalyst, and base.

  • Add the anhydrous solvent via syringe.

  • Stir the reaction mixture at room temperature for a few minutes to ensure homogeneity.

  • Heat the reaction to the desired temperature (typically 80-110 °C).

  • Monitor the reaction progress by TLC, GC, or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Perform an aqueous workup by adding water and extracting the product with an organic solvent (e.g., ethyl acetate, diethyl ether).

  • Dry the combined organic layers over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizing Protodeboronation and Prevention Strategies

Protodeboronation_Pathways Mechanisms of this compound Protodeboronation cluster_acid Acid-Catalyzed Pathway cluster_base Base-Catalyzed Pathway MeB(OH)2 MeB(OH)2 Protonated MeB(OH)2 Protonated MeB(OH)2 MeB(OH)2->Protonated MeB(OH)2 H+ Methane_acid Methane Protonated MeB(OH)2->Methane_acid H2O MeB(OH)2_base MeB(OH)2 MeB(OH)3- [MeB(OH)3]- MeB(OH)2_base->MeB(OH)3- OH- Methane_base Methane MeB(OH)3-->Methane_base H2O

Caption: Acid- and base-catalyzed pathways of this compound protodeboronation.

Prevention_Workflow Workflow for Preventing Protodeboronation start Reaction with this compound check_protodeboronation Observe Low Yield / Methane Formation? start->check_protodeboronation no_issue Reaction Successful check_protodeboronation->no_issue No troubleshoot Troubleshoot Reaction check_protodeboronation->troubleshoot Yes use_ester Convert to Pinacol or MIDA Ester troubleshoot->use_ester optimize_conditions Optimize pH, Temp, Solvent troubleshoot->optimize_conditions optimize_catalyst Optimize Catalyst System troubleshoot->optimize_catalyst rerun_reaction Re-run Reaction use_ester->rerun_reaction optimize_conditions->rerun_reaction optimize_catalyst->rerun_reaction

Caption: A troubleshooting workflow for addressing protodeboronation issues.

References

Technical Support Center: Purification of Crude Methylboronic Acid by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of crude methylboronic acid via recrystallization. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and a step-by-step experimental protocol to address common challenges encountered during this purification process.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Common impurities can include boroxines (anhydrides), which are cyclic trimers formed by the dehydration of this compound, and boric acid resulting from protodeboronation. Depending on the synthetic route, byproducts like trimethylborane (B1581522) may also be present, though these are typically removed during initial workup steps.[1]

Q2: Why is recrystallization a suitable method for purifying this compound?

A2: Recrystallization is an effective technique for purifying solids based on differences in solubility between the desired compound and impurities at varying temperatures.[2] For this compound, which is a crystalline solid, this method allows for the selective crystallization of the pure product, leaving impurities behind in the solvent.[3]

Q3: Which solvents are recommended for the recrystallization of this compound?

A3: this compound is soluble in water.[4][5] Aqueous solvent systems, such as water or a mixture of an alcohol (like ethanol) and water, are often recommended. Using a solvent system containing water can also be advantageous for hydrolyzing any boroxine (B1236090) impurities back into the desired this compound.

Q4: My this compound "oils out" instead of crystallizing. What should I do?

A4: "Oiling out" occurs when the solid melts and comes out of solution as a liquid at the recrystallization temperature. To remedy this, you can reheat the solution and add a small amount of additional solvent to ensure the compound remains dissolved until the solution has cooled further. A slower cooling rate can also help prevent this issue.

Q5: How can I improve the recovery yield of my recrystallization?

A5: To maximize yield, use the minimum amount of hot solvent necessary to fully dissolve the crude this compound. Ensure the solution is cooled sufficiently, perhaps in an ice bath after initial cooling to room temperature, to induce maximum crystallization. When washing the collected crystals, use a minimal amount of ice-cold solvent to avoid redissolving the product.

Data Presentation: Solvent Selection for Recrystallization

Solvent SystemSolubility at High TemperatureSolubility at Low TemperatureNotes
WaterHighModerateRecommended for hydrolyzing boroxine impurities.
Ethanol/WaterHighLowAllows for fine-tuning of solubility; good for general recrystallization.
Acetone/WaterHighLowAnother viable mixed-solvent system.
Ethyl AcetateModerateLowCan be effective, though less common than aqueous systems for this compound.
DichloromethaneModerateLowA potential solvent, but water-based systems are generally preferred.
Heptane/HexaneLowVery LowTypically used as an anti-solvent.

Experimental Protocol: Recrystallization of this compound

This protocol outlines a general procedure for the purification of crude this compound using a single-solvent recrystallization with water.

Materials:

  • Crude this compound

  • Deionized water

  • Erlenmeyer flasks (2)

  • Hot plate with stirring capability

  • Magnetic stir bar

  • Buchner funnel and flask

  • Filter paper

  • Glass stir rod

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. In a separate flask, heat deionized water to boiling.

  • Addition of Hot Solvent: Add the hot water to the flask containing the this compound in small portions while stirring and gently heating. Continue adding the hot solvent until the this compound is completely dissolved. Avoid adding an excess of solvent to ensure a good recovery yield.

  • Hot Filtration (Optional): If insoluble impurities are observed in the hot solution, perform a hot gravity filtration to remove them. This step is crucial for removing any solid impurities that will not dissolve.

  • Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Slow cooling promotes the formation of larger, purer crystals. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel and filter paper.

  • Washing: Wash the crystals with a small amount of ice-cold deionized water to remove any residual soluble impurities from the crystal surfaces.

  • Drying: Allow the crystals to dry completely on the filter paper with the vacuum running. The final product can be transferred to a watch glass for further air-drying or placed in a desiccator.

Troubleshooting Guide

This section addresses specific issues that may arise during the recrystallization of this compound.

IssuePossible Cause(s)Recommended Solution(s)
No Crystals Form Upon Cooling Too much solvent was used.Reheat the solution to boil off some of the solvent, then allow it to cool again.
The solution cooled too quickly.Ensure a slow cooling process by insulating the flask or allowing it to cool on the benchtop before moving to an ice bath.
Low Yield of Purified Product Too much solvent was used initially.Use the minimum amount of hot solvent required for dissolution.
The crystals were washed with too much solvent or warm solvent.Wash the collected crystals with a minimal amount of ice-cold solvent.
Incomplete crystallization.Ensure the solution is thoroughly cooled in an ice bath for a sufficient amount of time.
Product is Still Impure After Recrystallization The cooling process was too rapid, trapping impurities in the crystal lattice.Allow the solution to cool slowly and undisturbed to promote the formation of pure crystals.
Inappropriate solvent choice.Consider a different solvent system. A mixed solvent system (e.g., ethanol/water) may provide better selectivity.
Presence of boroxine anhydride.Recrystallize from an aqueous solvent to hydrolyze the boroxine back to this compound.

Visualization of Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues during the recrystallization of crude this compound.

G start Start Recrystallization dissolve Dissolve Crude MBA in Hot Solvent start->dissolve cool Cool Solution dissolve->cool crystals Crystals Form? cool->crystals no_crystals No Crystals crystals->no_crystals No collect Collect & Wash Crystals crystals->collect Yes boil_off Boil Off Excess Solvent no_crystals->boil_off boil_off->cool low_yield Low Yield? low_yield->boil_off Yes, likely too much solvent check_purity Check Purity low_yield->check_purity No collect->low_yield impure Still Impure check_purity->impure No pure Pure Product check_purity->pure Yes rerun Re-recrystallize with Slower Cooling impure->rerun rerun->cool end End pure->end

Caption: Troubleshooting workflow for this compound recrystallization.

References

Technical Support Center: Stability of Methylboronic Acid in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the stability issues of methylboronic acid in aqueous solutions, ensuring the reliability and success of your experiments.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the nature of this compound instability and strategies for its mitigation.

Q1: Why are my experiments with aqueous this compound solutions giving inconsistent yields?

Inconsistent yields are often a direct result of the degradation of this compound. The free form of the acid is susceptible to decomposition on the benchtop and under reaction conditions, leading to a variable effective concentration of the active reagent in each experiment.[1] To ensure reproducibility, it is critical to use freshly prepared solutions or employ stabilization strategies.

Q2: What are the primary degradation pathways for this compound in aqueous solutions?

This compound primarily degrades via two pathways in aqueous environments:

  • Protodeboronation: This is a common reaction where the carbon-boron bond is cleaved by a proton source, such as water, replacing the boronic acid group with a hydrogen atom (CH₃-B(OH)₂ → CH₄).[1][2][3] This process is often accelerated by heat, the presence of a base, or palladium catalysts.[4]

  • Oxidation: The carbon-boron bond is susceptible to oxidation, particularly in the presence of air or other oxidizing agents, which converts the this compound into methanol (B129727) (CH₃-B(OH)₂ → CH₃-OH). At physiological pH, the rate of oxidation can be comparable to that of thiols, making it a significant challenge in biological applications.

Q3: How do pH and temperature affect the stability of my aqueous this compound solution?

Both pH and temperature are critical factors. The stability and reactivity of boronic acids are highly dependent on the pH of the solution, which governs the equilibrium between the neutral, trigonal acid and the more reactive, anionic tetrahedral boronate. Elevated temperatures can significantly accelerate the rate of decomposition pathways like protodeboronation.

Q4: What are the ideal storage conditions for this compound and its aqueous solutions?

  • Solid Form: this compound is hygroscopic and should be stored in a tightly closed container in a cool, dry, and well-ventilated place. For maximum longevity, storing under an inert atmosphere like argon or nitrogen is recommended.

  • Aqueous Solutions: Solutions are significantly less stable than the solid form. If a solution must be stored, it should be kept at low temperatures (-20°C or -80°C) for short periods. Long-term storage of aqueous solutions is not recommended due to inevitable degradation.

Q5: What are MIDA boronates, and how do they improve stability?

N-methyliminodiacetic acid (MIDA) boronates are highly stable derivatives of boronic acids. The MIDA ligand forms a dative bond with the boron atom, shielding it from air and moisture and making the compound exceptionally stable for benchtop storage. A key advantage is their use in a "slow-release" strategy. Under specific mild aqueous base conditions, MIDA boronates slowly hydrolyze to liberate the free boronic acid in situ. This keeps the instantaneous concentration of the unstable free acid low throughout the reaction, minimizing degradation and favoring the desired chemical transformation.

Troubleshooting Guides

This guide provides a systematic approach to diagnosing and solving common problems related to this compound instability.

Problem Potential Cause Recommended Solution & Action Steps
Low or No Yield in Suzuki-Miyaura Coupling Boronic Acid Decomposition: The active reagent has degraded either during storage or under the reaction conditions.1. Use a Stabilized Surrogate: Replace this compound with its air-stable MIDA boronate derivative. 2. Use Fresh Reagent: If using the free acid, use a freshly opened bottle or a freshly prepared sample for each reaction. 3. Optimize Conditions: Ensure reaction conditions are not excessively harsh (e.g., prolonged high temperatures) which can accelerate decomposition.
Major Side Product Observed (Protodeboronation) High Concentration of Unstable Boronic Acid: The concentration of free this compound is high enough to favor decomposition over the desired cross-coupling.1. Implement a Slow-Release Strategy: Use a this compound MIDA ester with reaction conditions tailored for the slow, controlled release of the active boronic acid. This is the most effective method to minimize protodeboronation.
Precipitate Formation in Aqueous Solution Boroxine Formation/Low Solubility: In concentrated solutions or upon partial evaporation of the solvent, this compound can dehydrate to form its cyclic anhydride, a boroxine, which may have different solubility.1. Ensure Complete Dissolution: Prepare solutions at the intended final concentration and avoid creating stock solutions that are too concentrated. 2. Check pH: The solubility of boronic acids can be pH-dependent. Ensure the pH of your buffer is appropriate.

Data on Boronic Acid Stability

While specific kinetic data for the degradation of this compound in aqueous solution is not extensively detailed in the literature, the following tables summarize the general principles of boronic acid stability based on studies of various analogs.

Table 1: Qualitative Comparison of Boronic Acid Derivative Stability

Derivative TypeBenchtop Stability (Solid)Stability in SolutionKey Feature
Free Boronic Acid Low to Moderate (Hygroscopic)Low (Prone to protodeboronation & oxidation)The active species in reactions.
Pinacol Boronate Ester Moderate to HighModerate (Can hydrolyze in aqueous base)Common intermediate, more stable than free acid.
MIDA Boronate Ester Very High (Air- and moisture-stable)High (Hydrolyzes under specific conditions)Enables "slow-release" of the active boronic acid.
Trifluoroborate Salt HighModerate to HighAnother stable, slow-release alternative.

Table 2: Influence of Experimental Conditions on Aqueous Stability

ConditionEffect on StabilityRationale
Increasing Temperature DecreasesAccelerates degradation pathways like protodeboronation.
Acidic pH (<7) VariableProtodeboronation can be catalyzed by acid.
Basic pH (>8) Generally DecreasesCan accelerate protodeboronation, especially with heat.
Presence of Oxygen/Air DecreasesPromotes oxidative degradation to form alcohol.
Presence of Diols IncreasesForms more stable cyclic boronate esters in reversible equilibrium.
Presence of Pd Catalysts DecreasesCan accelerate the decomposition of the free boronic acid.

Experimental Protocols

Protocol 1: General Method for Assessing this compound Stability

This protocol describes a general workflow to quantify the stability of this compound under specific aqueous conditions using ¹H NMR spectroscopy.

  • Solution Preparation:

    • Prepare a stock solution of a non-reactive internal standard (e.g., 1,4-dioxane (B91453) or trimethylsilylpropanoic acid-d₄ sodium salt) of known concentration in D₂O.

    • Prepare the desired aqueous buffer (e.g., phosphate, borate) using D₂O and adjust the pD (pD = pH + 0.4) to the target value.

    • Dissolve a precisely weighed amount of this compound in the buffered D₂O containing the internal standard to achieve a known starting concentration (e.g., 10 mM).

  • Incubation:

    • Transfer the solution to an NMR tube.

    • Incubate the sample under the desired conditions (e.g., constant temperature in a water bath or heating block).

    • Prepare multiple identical samples if testing different time points to avoid temperature fluctuations from repeated measurements.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum at time t=0.

    • Acquire subsequent spectra at regular intervals (e.g., every 1, 2, 6, 12, 24 hours).

    • In the ¹H NMR spectrum, the methyl group of this compound will appear as a sharp singlet.

  • Data Analysis:

    • Integrate the peak corresponding to the methyl group of this compound and the peak of the internal standard.

    • Calculate the concentration of this compound at each time point relative to the constant concentration of the internal standard.

    • Plot the concentration of this compound versus time to determine its degradation rate under the tested conditions.

Protocol 2: Suzuki-Miyaura Coupling Using this compound MIDA Ester (Slow-Release Strategy)

This protocol is adapted from established methods for using MIDA boronates to overcome instability issues.

  • Reagent Preparation:

    • To an oven-dried reaction vessel, add the aryl halide (1.0 equiv), this compound MIDA ester (1.2-1.5 equiv), palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), and phosphine (B1218219) ligand (e.g., SPhos, 4-10 mol%).

  • Reaction Setup:

    • Seal the vessel with a septum.

    • Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.

    • Add the base (e.g., K₃PO₄, 3-7 equiv).

    • Add the degassed solvent system (e.g., 5:1 dioxane/water) via syringe. The presence of water is essential for the slow hydrolysis of the MIDA ester.

  • Execution:

    • Heat the reaction mixture to the desired temperature (e.g., 60-100 °C) with vigorous stirring. The temperature can be adjusted to control the rate of MIDA ester hydrolysis and boronic acid release.

    • Monitor the reaction progress by TLC or LC-MS.

  • Workup and Purification:

    • After the reaction is complete, cool the mixture to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Visual Guides

Diagram 1: Degradation Pathways of this compound

cluster_factors1 cluster_factors2 MBA This compound (CH₃B(OH)₂) Protodeboronation Protodeboronation MBA->Protodeboronation Oxidation Oxidation MBA->Oxidation Methane Methane (CH₄) (Product) Protodeboronation->Methane Methanol Methanol (CH₃OH) (Product) Oxidation->Methanol Factor1 H₂O, H⁺ Heat, Base Factor1->Protodeboronation Factor2 O₂, Air Oxidants Factor2->Oxidation

Caption: Primary degradation pathways for this compound in aqueous solution.

Diagram 2: Troubleshooting Workflow for Suzuki Coupling

Start Low or No Yield in Suzuki Coupling CheckReagent Is the Boronic Acid Reagent a potential issue? Start->CheckReagent Solution1 Use air-stable MIDA boronate for slow-release. CheckReagent->Solution1 Yes Solution2 Use a fresh bottle of This compound. CheckReagent->Solution2 Yes Optimize Optimize Reaction Conditions CheckReagent->Optimize No End Problem Solved Solution1->End Solution2->End Optimize->End

Caption: A logical workflow for troubleshooting low yields in Suzuki coupling reactions.

Diagram 3: The MIDA Boronate Slow-Release Principle

cluster_mida MIDA Strategy (Recommended) cluster_free Free Acid Strategy (Risky) MIDA_Start Stable MIDA Boronate (Benchtop Storage) MIDA_Release Slow Hydrolysis in situ MIDA_Start->MIDA_Release Add Base, H₂O, Heat MIDA_Active Free CH₃B(OH)₂ (Low Concentration) MIDA_Release->MIDA_Active MIDA_Reaction Desired Reaction (High Yield) MIDA_Active->MIDA_Reaction Free_Start Free CH₃B(OH)₂ (High Concentration) Free_Degrade Degradation (Protodeboronation, Oxidation) Free_Start->Free_Degrade Free_Reaction Desired Reaction (Low Yield) Free_Start->Free_Reaction

Caption: Comparison of using a stable MIDA boronate versus the unstable free acid.

References

Technical Support Center: Minimizing Homocoupling of Methylboronic Acid in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing the common side reaction of homocoupling when using methylboronic acid in Suzuki-Miyaura cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is homocoupling in the context of a Suzuki-Miyaura reaction with this compound?

A1: Homocoupling is an undesired side reaction where two molecules of this compound react with each other to form ethane (B1197151) (CH₃-CH₃). This consumes the starting material and the catalyst, leading to lower yields of the desired cross-coupled product and complicating the purification process.

Q2: What are the primary causes of this compound homocoupling?

A2: The two main culprits for homocoupling are the presence of oxygen in the reaction mixture and the use of a Palladium(II) catalyst precursor.[1] Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can then promote the homocoupling of the boronic acid.[2] Pd(II) precursors can also directly react with the boronic acid to generate the homocoupled product during the in situ reduction to the active Pd(0) species.[2]

Q3: How can I visually identify if homocoupling is a significant issue in my reaction?

A3: Homocoupling of this compound produces ethane, which is a gas and will bubble out of the reaction mixture. While this may not be easily observable, the primary indication of significant homocoupling will be a lower than expected yield of your desired product and the potential presence of related byproducts in your crude reaction mixture upon analysis (e.g., by GC-MS or NMR).

Q4: Are alkylboronic acids like this compound more prone to certain side reactions than arylboronic acids?

A4: Yes, alkylboronic acids are generally less reactive than their aryl counterparts in Suzuki-Miyaura couplings.[3] They can also be more susceptible to side reactions like β-hydride elimination if the alkyl group has β-hydrogens. While this compound does not have β-hydrogens, its lower reactivity can sometimes make side reactions like homocoupling more competitive if the reaction conditions are not optimized.[1]

Troubleshooting Guides

Issue 1: Low Yield of the Desired Cross-Coupled Product and Suspected Homocoupling

If you are experiencing low yields and suspect that homocoupling of this compound is the primary cause, follow these troubleshooting steps.

Troubleshooting Workflow

G Troubleshooting Low Yield / Homocoupling start Low Yield / Suspected Homocoupling degas Step 1: Enhance Degassing Procedures (Freeze-Pump-Thaw or extensive sparging) start->degas catalyst Step 2: Evaluate Palladium Source (Switch from Pd(II) to Pd(0) or add a reducing agent) degas->catalyst If issue persists conditions Step 3: Optimize Reaction Conditions (Base, Solvent, Temperature, Ligand) catalyst->conditions If issue persists addition Step 4: Modify Reagent Addition (Slow addition of this compound) conditions->addition If issue persists end Problem Resolved addition->end Monitor Improvement

Caption: A logical workflow for troubleshooting low yields due to homocoupling.

Detailed Troubleshooting Steps:

  • Improve Degassing: Oxygen is a major contributor to homocoupling. Ensure your solvent and reaction mixture are rigorously deoxygenated.

    • Recommendation: Use the freeze-pump-thaw method (at least three cycles) for the most effective oxygen removal. Alternatively, sparge the solvent with an inert gas like argon or nitrogen for an extended period (30-60 minutes).

  • Re-evaluate Your Palladium Source: Pd(II) sources can directly cause homocoupling.

    • Recommendation: Switch from a Pd(II) precursor (e.g., Pd(OAc)₂, PdCl₂) to a Pd(0) source (e.g., Pd(PPh₃)₄, Pd₂(dba)₃). If using a Pd(II) source is unavoidable, consider adding a mild reducing agent to facilitate its reduction to Pd(0) without consuming the boronic acid.

  • Optimize the Base and Solvent System: The choice of base and solvent can significantly impact the reaction outcome.

    • Base: While a base is necessary, a highly concentrated strong base can sometimes promote unwanted side reactions. Screen different bases such as carbonates (e.g., K₂CO₃, Cs₂CO₃) or phosphates (e.g., K₃PO₄).

    • Solvent: Aprotic solvents like dioxane, THF, or toluene (B28343) are commonly used. The addition of a small amount of water is often necessary to dissolve the base, but excessive water can sometimes promote homocoupling. Anhydrous conditions might be beneficial for couplings with alkylboronic acids.

  • Consider Ligand Effects: The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the desired reaction pathway.

    • Recommendation: Use bulky, electron-rich phosphine (B1218219) ligands. These can accelerate the reductive elimination step of the cross-coupling cycle, outcompeting the pathways that lead to homocoupling.

  • Control the Concentration of this compound: A high instantaneous concentration of this compound can favor the bimolecular homocoupling reaction.

    • Recommendation: Employ a slow addition of the this compound solution to the reaction mixture using a syringe pump.

Quantitative Data Summary

The following table summarizes the yield of the Suzuki-Miyaura coupling reaction between various alkyl bromides and this compound, providing a baseline for expected outcomes under specific conditions.

Table 1: Suzuki Coupling Reaction of Various Alkyl Bromides with this compound Catalyzed by Pd/SBA-15

EntryAlkyl BromideProductYield (%)
11-Bromobutanen-Pentane85
21-Bromohexanen-Heptane82
31-Bromooctanen-Nonane80
41-Bromodecanen-Undecane78
51-Bromododecanen-Tridecane75
Reaction conditions: Alkyl bromide (1 mmol), this compound (1.2 mmol), Pd/SBA-15 (5 mol%), K₃PO₄ (2 mmol), Toluene (5 mL), 100 °C, 12 h.

Experimental Protocols

General Protocol for Minimizing Homocoupling in Suzuki-Miyaura Coupling with this compound

This protocol provides a starting point for performing a Suzuki-Miyaura coupling with this compound while minimizing the risk of homocoupling. Optimization for specific substrates may be required.

Materials:

  • Aryl or alkyl halide (1.0 equiv)

  • This compound (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane, or THF)

  • Schlenk flask or glovebox

  • Standard laboratory glassware

Procedure:

  • Preparation of Glassware: Ensure all glassware is oven-dried and cooled under a stream of inert gas (argon or nitrogen).

  • Degassing the Solvent: Degas the chosen solvent by sparging with argon or nitrogen for at least 30 minutes. For more rigorous degassing, perform three freeze-pump-thaw cycles.

  • Reaction Setup:

    • To a Schlenk flask under a positive pressure of inert gas, add the aryl or alkyl halide (1.0 equiv), the base (2.0 equiv), and the palladium catalyst (1-5 mol%).

    • Add the degassed solvent via syringe.

  • Reagent Addition:

    • In a separate flask, dissolve the this compound (1.2-1.5 equiv) in a minimal amount of the degassed solvent.

    • Add the this compound solution to the reaction mixture dropwise over a period of 30-60 minutes using a syringe pump. This slow addition helps to keep the instantaneous concentration of the boronic acid low, thus disfavoring homocoupling.

  • Reaction:

    • Heat the reaction mixture to the desired temperature (typically 80-110 °C).

    • Monitor the progress of the reaction by TLC or GC-MS.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate, diethyl ether).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Visualizing the Chemistry

Suzuki-Miyaura Catalytic Cycle and the Homocoupling Side Reaction

G Suzuki-Miyaura Cycle vs. Homocoupling cluster_suzuki Desired Suzuki-Miyaura Cycle cluster_homocoupling Undesired Homocoupling Pathway pd0 Pd(0)L_n oxidative_addition Oxidative Addition (R-X) pd0->oxidative_addition pd2_complex R-Pd(II)L_n-X oxidative_addition->pd2_complex transmetalation Transmetalation (CH3-B(OH)2 / Base) pd2_complex->transmetalation pd2_methyl R-Pd(II)L_n-CH3 transmetalation->pd2_methyl reductive_elimination Reductive Elimination pd2_methyl->reductive_elimination reductive_elimination->pd0 Regenerates Catalyst product R-CH3 reductive_elimination->product pd0_ox Pd(0)L_n oxygen O2 pd0_ox->oxygen pd2_ox Pd(II) Species oxygen->pd2_ox homo_trans1 Transmetalation (CH3-B(OH)2) pd2_ox->homo_trans1 pd2_homo1 CH3-Pd(II)-X homo_trans1->pd2_homo1 homo_trans2 Transmetalation (CH3-B(OH)2) pd2_homo1->homo_trans2 pd2_homo2 (CH3)2-Pd(II) homo_trans2->pd2_homo2 homo_re Reductive Elimination pd2_homo2->homo_re homo_re->pd0_ox Regenerates Catalyst homo_product CH3-CH3 homo_re->homo_product

References

Technical Support Center: Synthesis of Methylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the synthesis yield of methylboronic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent methods for synthesizing this compound include the reaction of a methyl Grignard reagent with a trialkyl borate (B1201080) (such as trimethyl borate), followed by hydrolysis, and the reaction of borane (B79455) with carbon monoxide, also followed by hydrolysis.[1] The Grignard route is often preferred in a laboratory setting due to the hazardous nature of borane and carbon monoxide gas.[1]

Q2: What are the primary challenges and side reactions that can lower the yield of this compound?

A2: Key challenges and side reactions that can diminish the yield include:

  • Formation of Trimethylborane: This pyrophoric byproduct can form, posing a safety risk and reducing the yield of the desired product.[1]

  • High Water Solubility: this compound is highly soluble in water, which complicates its extraction from the aqueous phase during workup and can lead to significant product loss.[1]

  • Formation of Boroxines: Boronic acids can dehydrate to form cyclic anhydrides called boroxines, especially at elevated temperatures. This can complicate purification and analysis.

  • Protodeboronation: The C-B bond can be cleaved under certain conditions, particularly in the presence of strong acids or bases, leading to the formation of methane.

  • Incomplete Grignard Reagent Formation: Poor quality of magnesium or the presence of moisture can lead to incomplete formation of the Grignard reagent, directly impacting the overall yield.

Q3: How can I effectively purify this compound?

A3: Purification can be challenging due to its high polarity and water solubility. Common techniques include:

  • Recrystallization: Recrystallization from a suitable solvent system, such as water or a mixture of an organic solvent and water, can be effective.[2]

  • Acid-Base Extraction: The acidic nature of the boronic acid allows for its conversion to a boronate salt with a base (e.g., NaOH) to move it into the aqueous layer, separating it from non-acidic impurities. The aqueous layer can then be acidified to precipitate the pure boronic acid.

  • Derivatization: Forming a derivative, such as a diethanolamine (B148213) adduct, can facilitate purification by crystallization. The adduct can then be hydrolyzed to regenerate the pure boronic acid.

  • Sublimation: For crude this compound, sublimation can be a viable purification method to obtain a pure product.

Troubleshooting Guides

Issue 1: Low Yield of this compound in Grignard Synthesis
Potential Cause Troubleshooting Step Expected Outcome
Poor Quality Grignard Reagent Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use high-purity, fresh magnesium turnings. Activate the magnesium with a small crystal of iodine or 1,2-dibromoethane.Improved initiation and conversion of the methyl halide to the Grignard reagent, leading to a higher yield.
Presence of Moisture Use anhydrous solvents (e.g., freshly distilled THF over sodium/benzophenone). Ensure the methyl halide and trimethyl borate are dry.Minimizes quenching of the Grignard reagent, thereby increasing the amount available to react with the borate ester.
Side Reactions (e.g., Wurtz coupling) Add the methyl halide slowly to the magnesium suspension to maintain a controlled reaction temperature. Avoid excessive heating during Grignard formation.Reduces the formation of biphenyl (B1667301) byproducts from the coupling of the Grignard reagent with unreacted methyl halide.
Suboptimal Reaction Temperature Perform the addition of the Grignard reagent to the trimethyl borate at a low temperature (e.g., -78 °C to -20 °C) to prevent over-addition and formation of undesired byproducts.Increased selectivity for the formation of the desired boronate ester intermediate.
Inefficient Work-up and Extraction After hydrolysis, saturate the aqueous layer with a salt like NaCl to decrease the solubility of this compound. Use a more polar organic solvent for extraction, such as ethyl acetate, or perform multiple extractions. Alternatively, use an acid-base extraction strategy.Enhanced recovery of the highly water-soluble this compound from the aqueous phase.
Issue 2: Presence of Significant Impurities in the Final Product
Impurity Identification Prevention/Removal
Trimethylborane Gas chromatography-mass spectrometry (GC-MS).Careful control of reaction stoichiometry and temperature. Can be carefully scrubbed from the reaction off-gas.
Boroxine Nuclear Magnetic Resonance (NMR) spectroscopy (characteristic signals).Avoid high temperatures during work-up and purification. Can be converted back to the boronic acid by treatment with water.
Unreacted Starting Materials Thin Layer Chromatography (TLC) or GC-MS analysis.Ensure complete reaction by allowing sufficient reaction time. Can be removed by appropriate extraction or chromatographic techniques.
Biphenyl (from Wurtz coupling) NMR or GC-MS.Optimize Grignard formation conditions (slow addition, temperature control). Can be removed by recrystallization or column chromatography.

Experimental Protocols

Key Experiment: Synthesis of this compound via Grignard Reagent

This protocol is based on a reported procedure with a yield of 62%.

Materials:

  • Magnesium turnings (0.33 mol)

  • Iodine (a few small crystals)

  • Methyl iodide or methyl bromide (0.3 mol)

  • Anhydrous 2-methyltetrahydrofuran (B130290) (250 mL)

  • Trimethyl borate (0.35 mol)

  • 10% Hydrochloric acid

  • n-Hexane

  • Water

Procedure:

  • Grignard Reagent Formation:

    • To a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (0.33 mol) and a few crystals of iodine.

    • Under a nitrogen atmosphere, add a small portion of a solution of methyl halide (0.3 mol) in anhydrous 2-methyltetrahydrofuran (250 mL) to initiate the reaction. The disappearance of the iodine color and gentle refluxing indicates initiation.

    • Slowly add the remaining methyl halide solution to maintain a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 3 hours to ensure complete formation of the Grignard reagent.

    • Cool the reaction mixture to room temperature.

  • Reaction with Trimethyl Borate:

    • In a separate flame-dried, three-necked flask under a nitrogen atmosphere, add trimethyl borate (0.35 mol) and anhydrous 2-methyltetrahydrofuran (80 mL).

    • Cool the trimethyl borate solution to -20 °C using a cooling bath.

    • Slowly add the prepared Grignard reagent to the cooled trimethyl borate solution over 2-3 hours, maintaining the temperature at -20 °C.

    • After the addition is complete, allow the reaction to stir at -20 °C for an additional 2-2.5 hours.

  • Hydrolysis and Work-up:

    • Warm the reaction mixture to 0 °C.

    • Slowly add 10% hydrochloric acid to adjust the pH to 2.

    • Separate the organic layer. Extract the aqueous layer once with 2-methyltetrahydrofuran.

    • Combine the organic layers.

  • Isolation and Purification:

    • The combined organic layer can be further processed by forming the this compound trimer. This involves adding tetra-n-butylammonium fluoride (B91410) and water, followed by azeotropic removal of water with toluene.

    • The resulting trimer is then distilled.

    • To obtain this compound, the distilled trimer is stirred with water (4.5 g) at room temperature for 30 minutes, leading to the precipitation of the solid product.

    • The solid is then stirred with n-hexane and filtered to yield white, solid this compound.

Visualizations

SynthesisWorkflow cluster_grignard Grignard Reagent Formation cluster_boronation Boronation cluster_workup Work-up & Purification start Methyl Halide + Mg initiation Initiation (Iodine) start->initiation Anhydrous 2-MeTHF grignard Methylmagnesium Halide initiation->grignard intermediate Boronate Ester Intermediate grignard->intermediate Slow Addition borate Trimethyl Borate borate->intermediate Low Temp (-20°C) hydrolysis Hydrolysis (HCl) intermediate->hydrolysis pH Adjustment extraction Extraction hydrolysis->extraction purification Purification extraction->purification product This compound purification->product

Caption: Workflow for the synthesis of this compound via the Grignard route.

TroubleshootingLogic cluster_causes Potential Causes cluster_solutions Solutions low_yield Low Yield poor_grignard Poor Grignard Quality low_yield->poor_grignard moisture Moisture Contamination low_yield->moisture side_reactions Side Reactions low_yield->side_reactions poor_extraction Inefficient Extraction low_yield->poor_extraction activate_mg Activate Mg poor_grignard->activate_mg anhydrous_cond Anhydrous Conditions moisture->anhydrous_cond temp_control Temperature Control side_reactions->temp_control extraction_opt Optimize Extraction poor_extraction->extraction_opt

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

"column chromatography techniques for purifying methylboronic acid derivatives"

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Purifying Methylboronic Acid Derivatives

This technical support center provides targeted guidance for researchers, scientists, and drug development professionals on the purification of this compound derivatives using column chromatography and other common techniques.

Frequently Asked Questions (FAQs)

Q1: Why can purifying this compound and its derivatives be so challenging?

A1: The purification of boronic acids presents unique challenges due to their chemical properties. Free boronic acids exist in equilibrium with their cyclic trimer anhydrides, known as boroxines. This equilibrium can lead to multiple species in solution, complicating chromatographic separation.[1] Additionally, their polarity causes strong interactions with silica (B1680970) gel, often resulting in streaking, poor separation, or complete retention on the column.[1][2]

Q2: What are the most common impurities found with this compound derivatives?

A2: Typical impurities include:

  • Boroxines : Cyclic anhydrides formed by the dehydration of three boronic acid molecules.[1][3]

  • Protodeboronation Products : The boronic acid group is replaced by a hydrogen atom, often catalyzed by acidic or basic conditions.

  • Boric Acid : Can form from the hydrolysis or decomposition of boronic acids and their esters.

  • Unreacted Starting Materials and Byproducts : From the preceding synthetic steps.

Q3: What are the primary strategies for purifying boronic acid derivatives?

A3: Several methods are commonly employed, often in combination:

  • Column Chromatography : Using stationary phases like silica gel, neutral alumina, or reversed-phase (C18) media.

  • Acid-Base Extraction : This technique leverages the weakly acidic nature of boronic acids to separate them from neutral or basic compounds by partitioning them into an aqueous basic layer.

  • Recrystallization : Effective for crystalline solid products where the impurity profile and solubility characteristics are favorable.

  • Derivatization : Converting the boronic acid to a more stable and easily purified form, such as a pinacol (B44631) ester, N-methyliminodiacetic acid (MIDA) boronate, or a trifluoroborate salt (R-BF3K). The boronic acid can often be regenerated afterward.

  • Scavenger Resins : Resins functionalized with diol or diethanolamine (B148213) groups can selectively bind to and remove boronic acid impurities from a reaction mixture.

Q4: When should I use normal-phase versus reversed-phase chromatography?

A4: The choice depends on the polarity of your derivative:

  • Normal-Phase (e.g., Silica Gel, Alumina) : Generally suitable for less polar to moderately polar compounds. A common starting eluent system is hexane/ethyl acetate (B1210297). However, the acidic nature of silica can cause issues. Adding a small amount of acetic acid (0.5-1%) to the eluent can improve peak shape for acidic compounds.

  • Reversed-Phase (e.g., C18) : Often a better choice for polar compounds. Mobile phases typically consist of water/acetonitrile or water/methanol. Adjusting the pH of the mobile phase is critical for controlling retention and achieving good separation.

Q5: How can I prevent the formation of boroxines during workup and purification?

A5: Boroxine (B1236090) formation is favored by anhydrous conditions and heat. To minimize this, introduce a small amount of water into your workup or solvent system. This will hydrolyze the boroxine back to the monomeric boronic acid. Avoid excessive heating when concentrating your product on a rotary evaporator.

Troubleshooting Guides

Issue 1: Compound streaks badly or remains on the silica gel column.
Possible CauseTroubleshooting StepExpected Outcome
Strong polar interaction between the boronic acid and acidic silica gel surface.Add a modifier like 0.5-1% acetic acid to your eluent system (e.g., hexane/ethyl acetate).The modifier competes for active sites on the silica, reducing tailing and allowing the compound to elute with a better peak shape.
The compound is too polar for the selected eluent system.Switch to a more polar mobile phase, such as dichloromethane (B109758)/methanol or ethyl acetate/methanol.The compound will have a lower retention factor (Rf) and elute from the column.
Irreversible binding or decomposition on silica gel.Switch to a less acidic stationary phase, such as neutral alumina, or use reversed-phase chromatography.The alternative stationary phase will have different interactions, potentially allowing for successful elution and purification.
Issue 2: HPLC analysis shows broad or tailing peaks.
Possible CauseTroubleshooting StepExpected Outcome
Inappropriate mobile phase pH. For reversed-phase HPLC, adjust the pH of the aqueous component. Test both low pH (e.g., with 0.1% formic acid) and neutral or high pH to find optimal conditions.Improved peak shape and retention as the ionization state of the boronic acid and any other functional groups is controlled.
Secondary interactions with metal surfaces in the HPLC system or column.Use columns with advanced surface technologies designed to minimize metal-analyte interactions.Elimination of secondary binding sites leads to sharper, more symmetrical peaks.
Slow kinetics of boroxine-boronic acid equilibrium on the column.Add a small amount of water to the mobile phase to ensure the boronic acid is fully hydrolyzed.A single, sharper peak for the monomeric boronic acid species.
Issue 3: Final product is contaminated with a significant amount of boroxine.
Possible CauseTroubleshooting StepExpected Outcome
Anhydrous workup or storage conditions. Dissolve the crude product in a solvent mixture containing water and stir.The boroxine will hydrolyze back to the boronic acid, which can then be purified.
High temperatures during solvent removal.Use a rotary evaporator at a moderate temperature and avoid concentrating to complete dryness for extended periods.Minimized dehydration and subsequent formation of boroxine.

Data Summary Tables

Table 1: Common Stationary and Mobile Phases for Boronic Acid Chromatography

Chromatography ModeStationary PhaseTypical Mobile Phase SystemTarget Compounds
Normal-Phase Silica GelHexane / Ethyl Acetate (+ 0.5-1% Acetic Acid)Low to moderate polarity derivatives.
Normal-Phase Neutral AluminaHexane / Ethyl Acetate or Dichloromethane / MethanolAcid-sensitive compounds or when silica fails.
Reversed-Phase C18Acetonitrile / Water (+ 0.1% Formic Acid or Ammonium Hydroxide)Polar derivatives.
Affinity Phenylboronic Acid AgaroseHigh pH binding buffer, low pH or competitive elution buffer.cis-Diol containing compounds (for impurity removal).

Experimental Protocols

Protocol 1: General Flash Column Chromatography on Silica Gel
  • TLC Analysis : Determine an appropriate solvent system using Thin Layer Chromatography (TLC). The ideal system should give your target compound an Rf value of approximately 0.2-0.4. If streaking is observed, add 0.5-1% acetic acid to the eluent.

  • Column Packing : Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 hexane/ethyl acetate). Pour the slurry into the column and allow it to pack uniformly.

  • Sample Loading : Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent (e.g., dichloromethane). Alternatively, perform "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the packed column.

  • Elution : Begin eluting with the low-polarity solvent system determined by TLC.

  • Gradient Elution : Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute your compound.

  • Fraction Collection : Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Isolation : Combine the pure fractions and remove the solvent under reduced pressure at a moderate temperature.

Protocol 2: Purification via Acid-Base Extraction

This protocol is effective for separating acidic boronic acids from neutral or basic impurities.

  • Dissolution : Dissolve the crude reaction mixture in an organic solvent like ethyl acetate or dichloromethane in a separatory funnel.

  • Basic Extraction : Add a 1-2 M aqueous solution of a base (e.g., NaOH) to the separatory funnel. The pH should be sufficiently basic (pH > 10) to deprotonate the boronic acid. Stopper the funnel and shake vigorously, venting frequently.

  • Separation : Allow the layers to separate. The deprotonated boronate salt will partition into the aqueous layer. Drain and collect the aqueous layer.

  • Repeat : Extract the organic layer one or two more times with the fresh basic solution to ensure complete removal.

  • Acidification : Cool the combined aqueous extracts in an ice bath and slowly acidify to a low pH (pH 1-2) with 1-2 M HCl. The pure boronic acid should precipitate.

  • Isolation : Collect the solid precipitate by vacuum filtration. If no precipitate forms, extract the acidified aqueous layer three times with a fresh organic solvent (e.g., ethyl acetate). Combine these organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the purified boronic acid.

Visualizations

Purification_Decision_Tree start Crude Methylboronic Acid Derivative is_solid Is the product a solid? start->is_solid recrystallize Attempt Recrystallization is_solid->recrystallize Yes acidity_diff Different acidity than major impurities? is_solid->acidity_diff No / Oil is_pure_solid Is it pure? recrystallize->is_pure_solid done Purification Complete is_pure_solid->done Yes is_pure_solid->acidity_diff No acid_base Perform Acid-Base Extraction acidity_diff->acid_base Yes chromatography Proceed to Column Chromatography acidity_diff->chromatography No is_pure_extract Is it pure? acid_base->is_pure_extract is_pure_extract->done Yes is_pure_extract->chromatography No

Caption: Decision tree for selecting a primary purification strategy.

Column_Chromatography_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Isolation tlc 1. TLC Analysis (Select Eluent) pack 2. Pack Column (Slurry Method) tlc->pack load 3. Load Sample (Wet or Dry) pack->load elute 4. Elute with Mobile Phase load->elute collect 5. Collect Fractions elute->collect monitor 6. Monitor Fractions (TLC) collect->monitor combine 7. Combine Pure Fractions monitor->combine evap 8. Evaporate Solvent combine->evap

Caption: General workflow for flash column chromatography.

Boroxine_Equilibrium boronic_acid 3 x R-B(OH)₂ (Monomer) boroxine (RBO)₃ (Boroxine Trimer) boronic_acid->boroxine water + 3 H₂O boroxine->water

Caption: Equilibrium between a boronic acid and its boroxine trimer.

References

Technical Support Center: Managing Pyrophoric Trimethylborane in Methylboronic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of methylboronic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on safely managing the pyrophoric byproduct, trimethylborane (B1581522) (TMB). Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is trimethylborane and why is it a concern in this compound synthesis?

A1: Trimethylborane (B(CH₃)₃) is a toxic and pyrophoric gas, meaning it can spontaneously ignite on contact with air.[1][2] It is a common byproduct when synthesizing this compound using the Grignard reaction method, specifically from the reaction of a methyl Grignard reagent (like methylmagnesium bromide) with a trialkyl borate (B1201080) (like trimethyl borate).[3][4] Its high reactivity and flammability pose significant safety risks if not properly managed.[1]

Q2: What are the primary hazards associated with trimethylborane?

A2: The main hazards of trimethylborane are:

  • Pyrophoricity: Spontaneously ignites in air, especially at higher concentrations.

  • Flammability: Forms explosive mixtures with air. The lower flammability limit is approximately 0.5%.

  • Toxicity: Inhalation may cause headaches and nausea. The recommended time-weighted average workplace exposure limit is 7 ppm.

  • Reactivity: Reacts violently with water, oxidizers, and halogens. Its reaction with water produces methane, a flammable gas.

Q3: What are the signs of trimethylborane exposure?

A3: Exposure to trimethylborane can irritate the skin, eyes, nose, and throat. High exposure may lead to headache, nausea, vomiting, diarrhea, loss of appetite, and convulsions.

Q4: What immediate first aid measures should be taken in case of exposure?

A4:

  • Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin rescue breathing and seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. If irritation persists, seek medical attention.

  • Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

  • Ingestion: Ingestion is not a likely route of exposure for this gaseous byproduct.

Q5: How can I detect a leak of trimethylborane?

A5: A continuous monitoring system for flammable and toxic gases is recommended for the work area and any secondary containment. If a leak is suspected, evacuate the area immediately and address it with appropriate emergency procedures. Do not attempt to handle a leak without proper training and personal protective equipment.

Troubleshooting Guide

Problem 1: Excessive or uncontrolled gas evolution during the Grignard reaction.

  • Possible Cause: The reaction is proceeding too quickly, leading to a rapid formation of trimethylborane. This could be due to too rapid addition of the Grignard reagent or inadequate cooling of the reaction mixture.

  • Solution:

    • Immediately stop the addition of the Grignard reagent.

    • Ensure the reaction flask is adequately cooled in a dry ice/acetone bath.

    • Once the gas evolution is under control, resume the addition of the Grignard reagent at a much slower rate, maintaining the reaction temperature below -70 °C.

    • Ensure the off-gas is being safely vented to a quenching and scrubbing system.

Problem 2: A small fire ignites at the needle tip or in the quenching bubbler.

  • Possible Cause: Trimethylborane is pyrophoric and can ignite upon contact with air. This can happen at the point of exit from the reaction vessel or if the inert atmosphere is compromised.

  • Solution:

    • Stay calm. Small, localized fires of this nature can often be managed.

    • Have a dry chemical (Class D) fire extinguisher or a container of sand readily available. Do not use water or a CO₂ extinguisher, as trimethylborane reacts violently with water.

    • To extinguish a small flame at a needle tip, briefly stopping the gas flow (if possible) or smothering it with a dry powder extinguisher is recommended.

    • The safest approach for a leaking gas fire is to stop the flow of gas if it can be done safely. If the flow cannot be stopped, it may be safer to let the flame burn while cooling the surrounding area to prevent secondary fires.

Problem 3: The reaction seems to have stalled, and no product is forming.

  • Possible Cause: The Grignard reagent may not have formed successfully or has been inadvertently quenched. This can be due to moisture or other reactive impurities in the glassware, solvent, or starting materials.

  • Solution:

    • Ensure all glassware is rigorously flame-dried under vacuum and cooled under an inert atmosphere before use.

    • Use anhydrous solvents.

    • Activate the magnesium turnings before use, for example, with a small crystal of iodine.

    • It may be necessary to titrate the Grignard reagent to confirm its concentration before use.

Problem 4: How do I safely dispose of residual trimethylborane and contaminated materials?

  • Solution: All residual trimethylborane must be carefully quenched. This is typically done by bubbling the off-gas through a solution of a high-boiling alcohol like isopropanol (B130326), followed by a more reactive alcohol like methanol (B129727), and finally water. Any contaminated equipment or waste streams should be rinsed with an inert solvent, and the rinsate should also be quenched. The final neutralized solution can be disposed of as hazardous waste according to your institution's guidelines.

Data Presentation

Table 1: Physical and Chemical Properties of Trimethylborane

PropertyValueReference(s)
Chemical FormulaB(CH₃)₃
Molar Mass55.92 g/mol
AppearanceColorless gas
Boiling Point-20.2 °C
Melting Point-161.5 °C
Autoignition Temp.< 54 °C (Pyrophoric)
Flammability Limits~0.5% (Lower)
Vapor Density2.3 g/L at 21 °C

Table 2: Materials Compatibility for Handling Trimethylborane

MaterialCompatibilityNotesReference(s)
Stainless SteelExcellentRecommended for tubing and fittings.
GlassGoodSuitable for reaction vessels.
Teflon® (PTFE)GoodSuitable for seals and tubing.
PolyethyleneGoodCan be used for some components.
PolypropyleneGoodCan be used for some components.
Elastomers (e.g., Viton®, Buna-N)VariesShould be tested for specific application.
GreasePoorReacts with trimethylborane.

Experimental Protocols

Detailed Methodology for the Synthesis of this compound with Trimethylborane Management

  • Disclaimer: This protocol is intended for trained professionals in a controlled laboratory setting. A thorough risk assessment must be conducted before beginning any experiment.

1. Preparation of Apparatus:

  • Assemble a three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a condenser, and a gas outlet.
  • Flame-dry all glassware under vacuum and cool under a positive pressure of an inert gas (e.g., argon or nitrogen).
  • The gas outlet must be connected via tubing to a series of two bubblers. The first bubbler should contain a high-boiling, non-reactive solvent (e.g., mineral oil) to monitor gas flow. The second and third bubblers should contain isopropanol to quench the trimethylborane byproduct. The final outlet should be vented to a fume hood.

2. Grignard Reagent Formation (Methylmagnesium Bromide):

  • In the reaction flask, add magnesium turnings (1.2 equivalents) and a crystal of iodine.
  • In the dropping funnel, add a solution of methyl bromide (1.0 equivalent) in anhydrous diethyl ether.
  • Slowly add a small amount of the methyl bromide solution to the magnesium. The reaction is initiated when the iodine color disappears and gentle bubbling is observed.
  • Add the remaining methyl bromide solution dropwise at a rate that maintains a gentle reflux.
  • After the addition is complete, stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.

3. Reaction with Trimethyl Borate:

  • Cool the Grignard reagent solution to -78 °C using a dry ice/acetone bath.
  • In a separate, dry flask, prepare a solution of trimethyl borate (1.2 equivalents) in anhydrous diethyl ether.
  • Slowly add the trimethyl borate solution to the cold Grignard reagent via the dropping funnel. Maintain the temperature at -78 °C throughout the addition. A white precipitate will form.
  • During this step, be vigilant for the evolution of trimethylborane gas, which will be directed to the quenching bubblers.
  • Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours.

4. Hydrolysis and Workup:

  • Cool the reaction mixture to 0 °C in an ice bath.
  • Slowly and carefully add a saturated aqueous solution of ammonium (B1175870) chloride to quench the reaction.
  • Separate the organic layer. Extract the aqueous layer with diethyl ether (3x).
  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
  • Filter and concentrate the solution under reduced pressure to obtain the crude this compound.

5. Trimethylborane Quenching and Disposal:

  • After the reaction is complete, continue to pass inert gas through the reaction apparatus to ensure all residual trimethylborane is transferred to the quenching bubblers.
  • Slowly and carefully add methanol to the isopropanol in the quenching bubblers, followed by the slow addition of water to ensure complete neutralization of any trapped trimethylborane.
  • The neutralized solution in the bubblers should be disposed of as hazardous waste.

Visualizations

Experimental_Workflow Experimental Workflow for this compound Synthesis cluster_prep Preparation cluster_synthesis Synthesis cluster_byproduct Byproduct Management prep_glass Flame-dry glassware under vacuum cool_inert Cool under inert atmosphere prep_glass->cool_inert prep_reagents Prepare anhydrous reagents and solvents cool_inert->prep_reagents grignard Form Grignard Reagent (MeMgBr) reaction React with Trimethyl Borate at -78°C grignard->reaction hydrolysis Quench and Hydrolyze with aq. NH4Cl reaction->hydrolysis tmb_gen Trimethylborane (TMB) generation reaction->tmb_gen byproduct workup Extract and Dry hydrolysis->workup product Crude this compound workup->product quench Quench TMB in Isopropanol Bubbler tmb_gen->quench neutralize Neutralize Quenching Solution quench->neutralize dispose Dispose as Hazardous Waste neutralize->dispose

Workflow for this compound Synthesis and Trimethylborane Management.

Troubleshooting_Logic Troubleshooting Logic for Trimethylborane Issues action_node action_node start Observe Anomaly gas_issue Uncontrolled Gas Evolution? start->gas_issue fire_issue Ignition Occurs? start->fire_issue yield_issue Low/No Product Yield? start->yield_issue gas_issue->fire_issue No action_gas_yes Stop Reagent Addition Improve Cooling Slow Down Addition Rate gas_issue->action_gas_yes Yes fire_issue->yield_issue No action_fire_yes Use Class D Extinguisher or Sand Stop Gas Flow (if safe) Cool Surroundings fire_issue->action_fire_yes Yes action_yield_yes Check for Moisture/Impurities Verify Grignard Formation Ensure Anhydrous Conditions yield_issue->action_yield_yes Yes

Troubleshooting decision tree for common issues.

References

Validation & Comparative

"comparative study of methylboronic acid vs phenylboronic acid in catalysis"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate catalyst is a critical decision in the development of synthetic methodologies. Boronic acids have emerged as a versatile class of catalysts and reagents, particularly in the formation of carbon-carbon and carbon-heteroatom bonds. This guide provides a detailed comparative analysis of two fundamental boronic acids: methylboronic acid and phenylboronic acid. By examining their performance in key catalytic applications and providing detailed experimental protocols, this document aims to equip researchers with the necessary information to make informed decisions for their synthetic strategies.

Introduction to Boronic Acid Catalysis

Boronic acids, characterized by a C-B bond and two hydroxyl groups, are Lewis acids that are generally stable and easy to handle.[1] Their utility in organic synthesis is widespread, most notably as nucleophilic partners in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. Beyond their role as reagents, boronic acids have gained prominence as catalysts in their own right, particularly in reactions such as direct amidation.[2] The electronic and steric properties of the organic substituent on the boron atom significantly influence the reactivity and efficacy of the boronic acid in a given transformation.

This guide focuses on the comparative catalytic behavior of this compound, an alkylboronic acid, and phenylboronic acid, an arylboronic acid. While both share the boronic acid moiety, the difference in the substituent—a methyl group versus a phenyl group—imparts distinct properties that affect their catalytic performance.

Direct Amidation

The direct formation of an amide bond from a carboxylic acid and an amine is a highly atom-economical transformation of fundamental importance in pharmaceutical and materials chemistry.[2] Boronic acids have been demonstrated to be effective catalysts for this dehydration reaction.[2]

Performance Comparison

A review of catalytic amidation suggests that the nature of the boronic acid substituent plays a crucial role in catalytic activity. For the amidation of α-hydroxycarboxylic acids, alkylboronic acids such as this compound have been reported to be more active catalysts than arylboronic acids. This enhanced activity is attributed to the electron-donating nature of the alkyl group, which is thought to prevent the formation of an inactive cyclic acyl boronate species, thereby favoring the reaction pathway towards the amide product.

CatalystCatalyst Loading (mol%)SolventTemperature (°C)Reaction Time (h)Yield (%)
Phenylboronic Acid---2445
3,4,5-Trifluorophenylboronic Acid1Toluene (B28343)Reflux (111)1694-95*
3,5-Bis(trifluoromethyl)phenylboronic Acid5TolueneReflux (111)12~90**
2,4-Bis(trifluoromethyl)phenylboronic Acid5FluorobenzeneReflux (85)2464
ortho-Iodophenylboronic Acid-----

Note: Yield reported for the reaction of 4-phenylbutyric acid with benzylamine; the source notes that benzoic acid also reacts well. Conditions for phenylboronic acid were not specified in the comparative table. The efficiency of boronic acid catalysts in direct amidation is influenced by their structural and electronic properties, with electron-withdrawing groups on arylboronic acids generally leading to higher catalytic activity.

Experimental Protocol: Boronic Acid-Catalyzed Direct Amidation

This protocol is a generalized procedure for the direct amidation of a carboxylic acid and an amine using a boronic acid catalyst.

Materials:

  • Carboxylic Acid (1.0 mmol)

  • Amine (1.0 mmol)

  • Boronic Acid Catalyst (e.g., Phenylboronic Acid, 5 mol%)

  • Anhydrous Toluene

  • Molecular Sieves (4 Å)

Procedure:

  • To an oven-dried flask containing a magnetic stir bar, add the carboxylic acid, amine, and boronic acid catalyst.

  • Add activated molecular sieves to the flask.

  • Add anhydrous toluene to achieve a suitable concentration (e.g., 0.5 M).

  • Heat the mixture to reflux and stir vigorously.

  • Monitor the reaction progress using a suitable analytical technique (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the molecular sieves, washing the sieves with an appropriate organic solvent (e.g., ethyl acetate).

  • The filtrate can be washed with an acidic aqueous solution (e.g., 1 M HCl) to remove the boronic acid catalyst and any unreacted amine.

  • The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product can be purified by column chromatography.

Catalytic Cycle for Direct Amidation

amidation_cycle cluster_0 Catalytic Cycle A R-B(OH)₂ + R'COOH B Acyloxyboronic Acid Intermediate A->B - H₂O C Amine Attack B->C + R''NH₂ D Tetrahedral Intermediate C->D E Amide Product + R-B(OH)₂ D->E - H₂O

General catalytic cycle for boronic acid-catalyzed amidation.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron compound with an organohalide or triflate, and it is a cornerstone of modern organic synthesis for the formation of C-C bonds. Both this compound and phenylboronic acid are commonly used as the organoboron partner in this reaction.

Performance Comparison

The reactivity of the boronic acid in the Suzuki-Miyaura coupling is influenced by the efficiency of the transmetalation step, where the organic group is transferred from the boron atom to the palladium center. Generally, electron-donating groups on the boronic acid can enhance the nucleophilicity of the organic substituent, which may lead to faster reaction rates. Conversely, the stability of the boronic acid itself is a critical factor, with arylboronic acids like phenylboronic acid often being more stable than some alkylboronic acids.

Direct, side-by-side comparative studies of this compound and phenylboronic acid in the Suzuki-Miyaura coupling under identical conditions are not extensively documented in a single publication. However, by collating data from various sources, an indirect comparison can be made.

Table 2: Performance of Phenylboronic Acid in Suzuki-Miyaura Coupling

Aryl HalideCatalyst/LigandBaseSolventTemp. (°C)Time (h)Yield (%)
IodobenzenePd(OAc)₂/dppfK₂CO₃DMF110495
BromobenzenePd(OAc)₂/dppfK₂CO₃DMF110-92
4-BromoanisolePd(PPh₃)₄Na₂CO₃ (2 M aq.)Toluene801295
4-IodoanisolePd(OAc)₂KOMeMeOH-Toluene60-High

Note: The data is compiled from multiple sources and reaction conditions may vary.

Table 3: Performance of this compound in Suzuki-Miyaura Coupling

Alkyl HalideCatalyst/LigandBaseSolventTemp. (°C)Time (h)Yield (%)
Various Alkyl BromidesPd/SBA-15KOt-Bu---High

Note: This data is from a study on a specific heterogeneous catalyst system.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

The following is a generalized protocol for the Suzuki-Miyaura coupling of an aryl halide with a boronic acid.

Materials:

  • Aryl Halide (1.0 equiv)

  • Boronic Acid (e.g., Phenylboronic Acid or this compound, 1.2 equiv)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Anhydrous Solvent (e.g., Toluene, Dioxane, or DMF)

  • Degassed Water (if using an aqueous base solution)

Procedure:

  • In a Schlenk flask equipped with a magnetic stir bar, combine the aryl halide, boronic acid, palladium catalyst, and base.

  • Seal the flask with a septum and purge with an inert gas (e.g., Argon) for 10-15 minutes.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Suzuki-Miyaura Catalytic Cycle

suzuki_cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (R'-X) PdII R'-Pd(II)L₂-X Pd0->PdII R'-X Transmetal Transmetalation (R-B(OH)₂ + Base) PdII_R R'-Pd(II)L₂-R PdII->PdII_R R-B(OH)₂, Base PdII_R->Pd0 R'-R RedElim Reductive Elimination Product R'-R experimental_workflow start Start setup Reaction Setup (Reagents, Catalyst, Solvent) start->setup reaction Reaction (Heating, Stirring) setup->reaction monitoring Reaction Monitoring (TLC, LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Workup (Quenching, Extraction) monitoring->workup Complete purification Purification (Column Chromatography) workup->purification analysis Product Analysis (NMR, MS) purification->analysis end End analysis->end

References

A Comparative Guide to Validating Methylboronic Acid Purity: HPLC vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of key building blocks like methylboronic acid is paramount for the integrity and success of subsequent synthetic endeavors and the quality of the final products. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) for purity assessment of this compound against alternative analytical techniques. Detailed experimental protocols and supporting data are presented to facilitate the selection of the most appropriate methodology for specific research and quality control needs.

This compound is a fundamental organoboron compound widely utilized in organic synthesis, most notably in Suzuki-Miyaura cross-coupling reactions. The presence of impurities, stemming from its synthesis or degradation, can significantly impact reaction yields, catalyst performance, and the impurity profile of the final product. Therefore, rigorous and accurate purity determination is a critical step in its quality assessment.

High-Performance Liquid Chromatography (HPLC): A Primary Tool for Purity Analysis

Reverse-phase HPLC is a widely adopted and robust method for the separation and quantification of small organic molecules. While challenging due to the high polarity of this compound, appropriate chromatographic conditions can be developed for its effective analysis. A key challenge in the HPLC analysis of boronic acids is the potential for on-column dehydration to form cyclic anhydrides (boroxines), which can lead to complex chromatograms and inaccurate quantification. Method development often focuses on mitigating this phenomenon.

Experimental Protocol: A General-Purpose Reversed-Phase HPLC Method

This protocol outlines a starting point for the development of an HPLC method for the purity assessment of this compound. Optimization may be required based on the specific instrumentation and impurity profile.

1. Instrumentation and Column:

  • HPLC System: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a common starting point. The choice of stationary phase can significantly impact the retention and peak shape of polar analytes like this compound.

2. Mobile Phase and Gradient:

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 5% B

    • 5-15 min: 5-95% B (linear gradient)

    • 15-20 min: 95% B

    • 20-21 min: 95-5% B (linear gradient)

    • 21-25 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

3. Detection:

  • Wavelength: UV detection at 210 nm. This compound has a weak chromophore, so low UV wavelengths are necessary for adequate sensitivity.

4. Sample Preparation:

  • Dissolve the this compound sample in the initial mobile phase composition (95:5 Water:Acetonitrile with 0.1% Formic Acid) to a concentration of approximately 1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter prior to injection to remove any particulate matter.

5. Data Analysis:

  • The purity of the this compound is determined by calculating the area percentage of the main peak relative to the total peak area in the chromatogram.

Orthogonal Analytical Techniques for Purity Verification

To ensure the highest confidence in purity assessment, it is recommended to employ an orthogonal method, which relies on a different scientific principle, to complement HPLC analysis.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR has emerged as a powerful primary ratio method for determining the absolute purity of a substance without the need for a specific reference standard of the analyte.[1][2] The integral of a specific resonance of the analyte is compared to the integral of a certified internal standard of known concentration.[1]

Experimental Protocol Outline (¹H qNMR):

  • Accurately weigh the this compound sample and a certified internal standard (e.g., maleic anhydride) into an NMR tube.

  • Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., DMSO-d₆).

  • Acquire a ¹H NMR spectrum with optimized parameters to ensure accurate integration, including a long relaxation delay (D1).

  • Calculate the purity based on the ratio of the integrals of a well-resolved proton signal from this compound and the internal standard.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation capabilities of HPLC with the mass detection of mass spectrometry. This technique is highly sensitive and selective, making it ideal for the identification and quantification of trace-level impurities.[3]

Comparative Purity Analysis

The following table summarizes representative purity data for a batch of this compound, comparing the results obtained from HPLC and qNMR.

Analytical MethodPrinciplePurity (%)Major Impurity Detected
HPLC (UV, 210 nm) Chromatographic Separation98.9Unidentified polar impurity at RRT 0.8
¹H qNMR (500 MHz) Nuclear Magnetic Resonance99.2 (absolute)Residual solvent (diethyl ether)

Note: This data is representative and may vary depending on the synthesis batch and the specific analytical conditions employed.

Potential Impurities in this compound

Understanding the synthetic route is crucial for identifying potential impurities. Common methods for synthesizing this compound can introduce specific byproducts.[3] For instance, synthesis via a Grignard reagent may result in residual magnesium salts and byproducts from side reactions. Another route involving the reaction of borane (B79455) with carbon monoxide could lead to different types of impurities. A common impurity in solid this compound is its cyclic trimeric anhydride, methylboroxine, formed through the loss of water.

Visualizing the Analytical Workflow

To provide a clearer understanding of the logical flow of purity validation, the following diagrams illustrate the experimental workflows for HPLC and qNMR analysis.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Weigh this compound dissolve Dissolve in Mobile Phase start->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV Detection (210 nm) separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity (%) integrate->calculate qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing weigh_sample Accurately Weigh Sample dissolve Dissolve in Deuterated Solvent weigh_sample->dissolve weigh_is Accurately Weigh Internal Standard weigh_is->dissolve acquire Acquire ¹H NMR Spectrum dissolve->acquire integrate Integrate Analyte & Standard Signals acquire->integrate calculate Calculate Absolute Purity integrate->calculate

References

Quantifying Methylboronic Acid Impurities: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise quantification of impurities in active pharmaceutical ingredients (APIs) is a critical aspect of ensuring drug safety and efficacy.[1] Methylboronic acid and its derivatives are common reagents and intermediates in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, but can also be potential genotoxic impurities.[2] Therefore, robust and sensitive analytical methods are required for their detection and quantification at trace levels.

This guide provides a comparative overview of the primary analytical techniques used for the quantification of this compound impurities, with a focus on a highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. We will also explore alternative methods such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), providing supporting experimental data and detailed protocols to aid in the selection of the most suitable method for your specific needs.

Comparison of Analytical Methods

The choice of analytical method for quantifying this compound impurities depends on several factors, including the required sensitivity, the complexity of the sample matrix, and the specific impurities of interest. The following table summarizes the key performance characteristics of the most commonly employed techniques.

Parameter LC-MS/MS HPLC-UV/Fluorescence GC-MS Inductively Coupled Plasma - Mass Spectrometry (ICP-MS)
Principle Separation by liquid chromatography followed by mass-based detection and fragmentation.Separation by liquid chromatography with detection based on UV absorbance or fluorescence.Separation of volatile compounds by gas chromatography followed by mass-based detection.Atomization and ionization of the sample in a plasma, followed by mass-based detection of elemental boron.
Selectivity Very HighModerate to HighHighLow (measures total boron, cannot differentiate species)
Sensitivity (Typical LOQ) ng/mL to pg/mL[2]µg/mL to ng/mLng/mLpg/mL
Derivatization Often not required, but can be used to enhance sensitivity.May be required for compounds without a chromophore or fluorophore.Often required to improve volatility and thermal stability.Not applicable
Matrix Effects Can be significant, requiring careful method development and use of internal standards.Less susceptible to matrix effects compared to MS-based methods.Can be affected by non-volatile matrix components.Can be affected by high salt concentrations.
Typical Application Trace-level quantification of specific boronic acid impurities in complex matrices.Routine purity checks and quantification of known impurities with UV or fluorescent properties.Analysis of volatile boronic acid impurities or those that can be derivatized to become volatile.Determination of total boron content in a sample.

Experimental Workflows

The selection of an analytical method dictates the experimental workflow. The following diagrams illustrate the typical steps involved in the quantification of this compound impurities using LC-MS/MS and a general workflow for alternative methods.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample API Sample Dissolution Dissolution in Diluent Sample->Dissolution Spiking Internal Standard Spiking Dissolution->Spiking Filtration Filtration Spiking->Filtration Injection Injection into LC Filtration->Injection Separation Chromatographic Separation Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization Detection Tandem MS Detection (MRM) Ionization->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification Reporting Reporting Quantification->Reporting Alternative_Methods_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Sample API Sample Dissolution Dissolution Sample->Dissolution Derivatization Derivatization (if required) Dissolution->Derivatization Extraction Extraction/Cleanup Derivatization->Extraction Analysis Chromatographic Separation & Detection (HPLC-UV/Fluorescence or GC-MS) Extraction->Analysis DataAnalysis Data Analysis & Quantification Analysis->DataAnalysis

References

A Head-to-Head Comparison: Methylboronic Acid vs. Its Pinacol Ester in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice between a boronic acid and its corresponding pinacol (B44631) ester is a critical decision in synthetic planning. This guide provides an in-depth, data-driven comparison of methylboronic acid and its pinacol ester, focusing on their respective performance in the widely utilized Suzuki-Miyaura cross-coupling reaction.

The fundamental difference between this compound and its pinacol ester lies in a trade-off between reactivity and stability. This compound is generally the more reactive species in the catalytic cycle of the Suzuki-Miyaura reaction. However, this heightened reactivity is accompanied by lower stability, as boronic acids are susceptible to dehydration, forming cyclic anhydrides (boroxines), and protodeboronation, particularly under basic aqueous conditions. Conversely, the pinacol ester of this compound offers enhanced stability, simplifying handling, purification, and long-term storage, though this can sometimes result in attenuated reactivity.

At a Glance: Key Property Comparison

The following table summarizes the key physical and chemical properties of this compound and its pinacol ester.

PropertyThis compoundThis compound Pinacol Ester
Molecular Formula CH₅BO₂[1]C₇H₁₅BO₂[2]
Molar Mass 59.86 g/mol [1]142.00 g/mol [2]
Appearance White to off-white solidColorless liquid or white crystalline solid[3]
Melting Point 91-94 °CNot applicable (liquid at room temp.)
Boiling Point 141.7 °C (Predicted)120-122 °C
Solubility in Water SolubleGenerally insoluble, susceptible to hydrolysis
Solubility in Organic Solvents Soluble in DMSOSoluble in alcohols, ethers, aromatic hydrocarbons
Stability Prone to dehydration and protodeboronationGenerally stable, less prone to decomposition

Performance in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds. The choice between this compound and its pinacol ester can significantly impact reaction outcomes.

Reactivity Insights

Boronic acids are generally considered more reactive than their pinacol ester counterparts due to the electronic differences between the hydroxyl and alkoxy groups. This can lead to faster reaction times or higher yields in some instances. However, the increased stability of pinacol esters can lead to more consistent and reproducible results, especially in complex syntheses or automated platforms.

While direct head-to-head comparative yield data for the methylation of a specific aryl halide under identical conditions is not extensively documented in the literature, a comparative study on Suzuki-type ¹¹C-methylation provides valuable insight. In the synthesis of 1-[¹¹C]methylnaphthalene, both the boronic acid and the pinacol ester precursors gave the best radiochemical yields (approximately 50%), while the MIDA boronic ester precursor resulted in a significantly lower yield (<4%). This suggests that for methylation reactions, both the free acid and the pinacol ester can be highly effective.

The following table extrapolates the expected performance differences based on the available literature.

ParameterThis compoundThis compound Pinacol Ester
Typical Reaction Time Potentially shorterMay require longer reaction times or higher temperatures
Typical Yield Can be high, but may be reduced by decompositionOften high and more reproducible
Handling and Storage Requires careful handling and storage to prevent decompositionBench-stable and easier to handle
Purification Can be challenging due to polarity and instabilityGenerally straightforward purification by chromatography

Experimental Protocols

Below are representative experimental protocols for the Suzuki-Miyaura cross-coupling of an aryl bromide with both this compound and its pinacol ester. These are general procedures and may require optimization for specific substrates.

Suzuki-Miyaura Coupling with this compound

Materials:

  • Aryl bromide (1.0 mmol)

  • This compound (1.2 mmol)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • Triphenylphosphine (PPh₃) (0.08 mmol, 8 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • 1,4-Dioxane (B91453) (5 mL)

  • Water (1 mL)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide, this compound, Pd(OAc)₂, PPh₃, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed 1,4-dioxane and water via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (1 x 10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Suzuki-Miyaura Coupling with this compound Pinacol Ester

Materials:

  • Aryl bromide (1.0 mmol)

  • This compound pinacol ester (1.2 mmol)

  • Pd(dppf)Cl₂ (dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II)) (0.03 mmol, 3 mol%)

  • Potassium phosphate (B84403) (K₃PO₄) (2.0 mmol)

  • 1,4-Dioxane (6 mL)

  • Water (1.5 mL)

Procedure:

  • In a Schlenk tube, combine the aryl bromide, this compound pinacol ester, Pd(dppf)Cl₂, and K₃PO₄.

  • Seal the tube, then evacuate and backfill with argon (repeat 3 times).

  • Add degassed 1,4-dioxane and water via syringe.

  • Heat the mixture in an oil bath at 100 °C for 12-24 hours, stirring vigorously.

  • After cooling to ambient temperature, dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of celite, washing the pad with additional ethyl acetate.

  • Combine the organic filtrates and wash with water (2 x 10 mL) and brine (1 x 10 mL).

  • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizing the Chemistry

To better understand the processes involved, the following diagrams illustrate the Suzuki-Miyaura catalytic cycle and a comparative experimental workflow.

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_boron Boron Reagent Activation Pd(0)L2 Pd(0)L₂ (Active Catalyst) Oxidative_Addition Oxidative Addition (R¹-X) ArPd(II)XL2 R¹-Pd(II)(X)L₂ Oxidative_Addition->ArPd(II)XL2 Transmetalation Transmetalation (R²-B(OR)₂ + Base) ArPd(II)XL2->Transmetalation ArPd(II)R2L2 R¹-Pd(II)(R²)L₂ Transmetalation->ArPd(II)R2L2 Reductive_Elimination Reductive Elimination ArPd(II)R2L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration Product R¹-R² Reductive_Elimination->Product Boronic_Acid This compound CH₃B(OH)₂ Boronate_Complex Boronate Complex [CH₃B(OH)₃]⁻ Boronic_Acid->Boronate_Complex + Base (OH⁻) Boronate_Ester This compound Pinacol Ester Boronate_Ester->Boronic_Acid Hydrolysis (in situ) Boronate_Complex->Transmetalation Stability_Workflow cluster_workflow Comparative Stability Study Workflow Start Prepare Solutions of This compound & Pinacol Ester Conditions Incubate under Suzuki-Miyaura Reaction Conditions (Base, Solvent, Temp.) Start->Conditions Sampling Aliquots taken at time intervals (t=0, 1h, 4h, 12h) Conditions->Sampling Analysis Analysis by NMR or GC-MS to quantify remaining boronic species Sampling->Analysis Data Plot % Decomposition vs. Time Analysis->Data Conclusion Compare Decomposition Rates Data->Conclusion

References

A Comparative Guide to Analytical Methods for the Characterization of Methylboronic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the characterization of methylboronic acid and its derivatives. Boronic acids are crucial building blocks in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds, and are integral to the development of pharmaceuticals and agrochemicals. Accurate and efficient characterization of these compounds is paramount for ensuring purity, stability, and reactivity. This document outlines and compares various analytical techniques, presenting quantitative data, detailed experimental protocols, and a visual workflow to aid researchers in selecting the most appropriate methods for their specific needs.

Quantitative Performance of Analytical Methods

The selection of an analytical technique for the characterization of this compound derivatives often depends on the specific requirements of the analysis, such as sensitivity, throughput, and the nature of the sample matrix. The following tables summarize the quantitative performance of commonly employed methods.

Table 1: Performance of Liquid Chromatography-Mass Spectrometry (LC-MS) Methods

ParameterUPLC-ESI-MS[1][2][3]HPLC with Post-Column Derivatization (Alizarin)[4][5]LC-MS/MS
Analyte Various boronic acidsPhenylboronic acidCarboxy phenyl boronic acid & Methyl phenyl boronic acid
Limit of Detection (LOD) 0.1 µg1.2 ng (1 µM)Not specified, but sensitive to ng/mL level
Limit of Quantification (LOQ) 1.0 µgNot specified1 ng/mL (0.05 ppm)
Linearity (R²) 0.98Not specified>0.99
Recovery 97.1% - 105.7%Not specified80% - 120%
Precision (RSD) < 2.0%Not specifiedNot specified
Key Advantage High throughput, no derivatization neededSelective detection of boronic acidsHigh sensitivity and selectivity for trace level quantification

Table 2: Comparison of Mass Spectrometry Ionization Techniques

Ionization TechniqueDerivatizationTypical ObservationsAdvantagesDisadvantages
Electrospray Ionization (ESI) Optional[M+H]⁺, [M+Na]⁺, [M-H]⁻, solvent adductsSoft ionization, suitable for LC-MS, good for polar compoundsCan be complicated by adduct formation and in-source reactions
Matrix-Assisted Laser Desorption/Ionization (MALDI) Optional (can be matrix-assisted)Adducts with matrix, singly charged molecular ionsHigh sensitivity, tolerant of some salts, suitable for complex mixturesRequires a suitable matrix; derivatization can simplify spectra
Gas Chromatography-Mass Spectrometry (GC-MS) MandatoryFragmentation of derivatized analyteHigh resolution, established libraries for identificationRequires volatile and thermally stable derivatives

Experimental Protocols

Detailed methodologies are crucial for reproducing and validating analytical results. The following sections provide protocols for key experiments in the characterization of this compound derivatives.

1. Ultra-High-Performance Liquid Chromatography-Electrospray Ionization Mass Spectrometry (UPLC-ESI-MS)

This method allows for the rapid analysis of a broad range of boronic acids without the need for derivatization.

  • Chromatographic System: Acquity UPLC BEH C18 column (e.g., 1.7 µm, 2.1 x 50 mm).

  • Mobile Phase A: 10 mM Ammonium acetate (B1210297) in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A suitable gradient to separate the compounds of interest. A rapid gradient of 1 minute is possible for high-throughput analysis.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Waters ZQ 2000 or similar.

  • Ionization Mode: Electrospray Ionization (ESI) in both positive and negative modes.

  • Capillary Voltage: 3.5 kV (positive), 3.0 kV (negative).

  • Cone Voltage: 30 V.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

  • Data Acquisition: Full scan mode over a relevant m/z range (e.g., 50-1000 Da).

2. Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

Derivatization is typically required to increase the volatility and thermal stability of boronic acids for GC-MS analysis.

  • Sample Preparation (Silylation):

    • Dissolve approximately 1 mg of the this compound derivative in 1 mL of a suitable solvent (e.g., pyridine (B92270) or acetonitrile).

    • Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Heat the mixture at 60-70°C for 30 minutes.

  • GC System:

    • Injector Temperature: 250 - 280 °C.

    • Column: A non-polar capillary column (e.g., DB-5ms).

    • Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.

  • MS System:

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40 - 550.

3. ¹¹B Nuclear Magnetic Resonance (NMR) Spectroscopy

¹¹B NMR is a powerful tool for studying the structure and binding of boronic acids.

  • Sample Preparation: Dissolve approximately 4 mg of the this compound derivative in 0.65 mL of a deuterated solvent (e.g., DMSO-d₆, D₂O) in a quartz NMR tube to avoid a background signal from borosilicate glass.

  • Instrument: A high-field NMR spectrometer (e.g., 128 MHz for ¹¹B).

  • Parameters:

    • Acquire spectra with a sufficient number of scans (e.g., 1024) to achieve a good signal-to-noise ratio.

    • The chemical shifts will indicate the hybridization state of the boron atom (sp² for the trigonal planar boronic acid and sp³ for the tetrahedral boronate ester).

    • To determine pKa, spectra can be acquired at various pH values.

Experimental Workflow and Logical Relationships

The characterization of this compound derivatives often follows a logical progression of analytical techniques to obtain comprehensive information about the compound's identity, purity, and structure.

Characterization_Workflow_for_Methylboronic_Acid_Derivatives cluster_0 Initial Analysis & Purity cluster_1 Structural Elucidation cluster_2 Further Characterization Sample Sample LC_MS LC-MS (UPLC/HPLC) Sample->LC_MS Primary Technique GC_MS GC-MS (with Derivatization) Sample->GC_MS For Volatile Derivatives Purity_Assessment Purity Assessment (%) LC_MS->Purity_Assessment GC_MS->Purity_Assessment NMR NMR Spectroscopy (¹H, ¹³C, ¹¹B) Purity_Assessment->NMR If Pure Mass_Spec High-Resolution MS (e.g., Orbitrap) Purity_Assessment->Mass_Spec If Pure Structure_Confirmation Structure Confirmed NMR->Structure_Confirmation Mass_Spec->Structure_Confirmation X_Ray X-ray Crystallography Structure_Confirmation->X_Ray For Definitive Structure Vibrational_Spec FTIR / Raman Spectroscopy Structure_Confirmation->Vibrational_Spec Property_Analysis Property Analysis (e.g., pKa, Binding) Structure_Confirmation->Property_Analysis

Caption: A general workflow for the characterization of this compound derivatives.

References

Stability of Methylboronic Acid Derivatives: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the stability of boronic acid derivatives is a critical parameter influencing their efficacy and application. This guide provides a comprehensive comparison of the stability of methylboronic acid and its common derivatives—the pinacol (B44631) ester and the N-methyliminodiacetic acid (MIDA) ester—under various conditions. Experimental data is presented to facilitate informed decisions in the selection and handling of these valuable chemical entities.

This compound and its derivatives are susceptible to degradation through several pathways, primarily hydrolysis and oxidation. The inherent instability of the free boronic acid often necessitates its conversion into more robust forms, such as boronate esters. This guide will delve into the comparative stability of these compounds, offering insights into their handling and application in research and development.

Comparative Stability Analysis

The stability of this compound and its derivatives is significantly influenced by their chemical structure and the surrounding environment, particularly pH. Here, we compare the stability of this compound, this compound pinacol ester, and this compound MIDA ester with respect to hydrolysis and oxidation.

Hydrolytic Stability

Hydrolysis, the cleavage of the boronic ester bond to yield the free boronic acid and the corresponding diol, is a key consideration for applications in aqueous environments.

Table 1: Comparative Hydrolytic Stability of this compound Derivatives

DerivativeStructureRelative Hydrolytic StabilityKey Observations
This compoundCH₃B(OH)₂LowExists in equilibrium with its cyclic anhydride (B1165640) (boroxine) in the solid state and readily dissolves in aqueous media.
This compound Pinacol EsterC₇H₁₅BO₂ModerateMore stable than the free acid but susceptible to hydrolysis, especially under acidic or basic conditions. The reaction is reversible.[1][2]
This compound MIDA EsterC₆H₁₀BNO₄HighExceptionally stable to hydrolysis under neutral and acidic conditions.[3][4][5] Hydrolysis is slow even with aqueous K₃PO₄ but rapid with aqueous NaOH.
Oxidative Stability

Oxidation of the carbon-boron bond, often mediated by reactive oxygen species (ROS), is another major degradation pathway that can impact the utility of boronic acid derivatives, particularly in biological systems.

Table 2: Comparative Oxidative Stability of Phenylboronic Acid Derivatives (as a proxy for this compound Derivatives)

DerivativeOxidizing AgentpHSecond-Order Rate Constant (k_obs, M⁻¹s⁻¹)Reference
Phenylboronic Acid (PBA)H₂O₂7.449 ± 4
Phenylboronic Acid Pinacol EsterNot available---
Phenylboronic Acid MIDA EsterNot available---

Experimental Protocols

To aid researchers in assessing the stability of their own this compound derivatives, detailed protocols for key stability-indicating assays are provided below.

Protocol 1: Determination of Hydrolytic Stability by HPLC

This method allows for the quantification of the rate of hydrolysis of a boronic ester derivative by monitoring the appearance of the free boronic acid over time.

Materials:

  • This compound derivative (e.g., pinacol ester)

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Buffer solutions of desired pH (e.g., phosphate-buffered saline (PBS) at pH 7.4, acetate (B1210297) buffer at pH 4.5)

  • HPLC system with a UV detector

  • C18 reversed-phase HPLC column

Procedure:

  • Sample Preparation: Prepare a stock solution of the this compound derivative in ACN at a known concentration (e.g., 1 mg/mL).

  • Reaction Initiation: To a known volume of the desired aqueous buffer pre-heated to a specific temperature (e.g., 37 °C), add a small volume of the stock solution to initiate the hydrolysis reaction. The final concentration should be suitable for HPLC analysis.

  • Time-Point Sampling: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately quench the reaction by diluting the aliquot with a solvent that stops the hydrolysis, such as pure ACN.

  • HPLC Analysis: Inject the quenched samples onto the HPLC system.

    • Mobile Phase: A gradient of ACN and water (with an optional acid modifier like 0.1% formic acid, though this can sometimes accelerate on-column hydrolysis).

    • Detection: Monitor the elution of the boronic ester and the free boronic acid using a UV detector at a suitable wavelength (e.g., 220 nm).

  • Data Analysis: Quantify the peak areas of the boronic ester and the free boronic acid at each time point. Calculate the percentage of the ester remaining and plot it against time to determine the hydrolysis rate constant.

Protocol 2: Determination of Oxidative Stability by UV-Vis Spectroscopy

This protocol is adapted from a method used for phenylboronic acid and monitors the oxidation of the boronic acid by hydrogen peroxide.

Materials:

  • This compound derivative

  • Hydrogen peroxide (H₂O₂) solution (30%)

  • Buffer solutions of desired pH

  • UV-Vis spectrophotometer with a temperature-controlled cuvette holder

Procedure:

  • Solution Preparation: Prepare a solution of the this compound derivative in the desired buffer at a known concentration.

  • Spectrophotometer Setup: Set the spectrophotometer to monitor the absorbance at a wavelength where the starting material and the oxidized product have different extinction coefficients. For arylboronic acids, the formation of the corresponding phenol (B47542) results in a spectral shift. A similar principle can be applied by monitoring the disappearance of the starting material for alkylboronic acids.

  • Reaction Initiation: To a cuvette containing the buffered solution of the boronic acid derivative, add a known concentration of H₂O₂ to start the oxidation reaction.

  • Kinetic Monitoring: Immediately begin recording the absorbance at the chosen wavelength over time.

  • Data Analysis: The rate of the reaction can be determined from the change in absorbance over time. The second-order rate constant can be calculated by performing the experiment at different concentrations of the boronic acid and H₂O₂.

Visualizing Degradation and Experimental Workflows

To further clarify the processes involved in assessing the stability of this compound derivatives, the following diagrams illustrate the hydrolysis pathway and a general experimental workflow.

Hydrolysis_Pathway Methylboronic_Acid_Pinacol_Ester This compound Pinacol Ester Transition_State Tetrahedral Intermediate Methylboronic_Acid_Pinacol_Ester->Transition_State + H₂O Products This compound + Pinacol Transition_State->Products

Caption: Hydrolysis pathway of this compound pinacol ester.

Experimental_Workflow cluster_prep Preparation cluster_assay Stability Assay cluster_analysis Analysis Stock_Solution Prepare Stock Solution of Derivative Reaction_Initiation Initiate Reaction (Hydrolysis or Oxidation) Stock_Solution->Reaction_Initiation Buffer_Preparation Prepare Aqueous Buffers (various pH) Buffer_Preparation->Reaction_Initiation Time_Sampling Sample at Time Points Reaction_Initiation->Time_Sampling Quenching Quench Reaction Time_Sampling->Quenching Instrumental_Analysis Analyze by HPLC or UV-Vis Spectroscopy Quenching->Instrumental_Analysis Data_Processing Process Data and Calculate Rate Constants Instrumental_Analysis->Data_Processing

Caption: General experimental workflow for assessing stability.

Conclusion

The stability of this compound derivatives is a crucial factor for their successful application. While free this compound is prone to degradation, its pinacol and MIDA esters offer enhanced stability. MIDA esters, in particular, provide exceptional resistance to hydrolysis, making them ideal for applications requiring robust boronic acid surrogates. The choice of the appropriate derivative will depend on the specific experimental conditions and the desired reactivity profile. The provided experimental protocols and workflows offer a starting point for researchers to quantitatively assess the stability of their own this compound derivatives, enabling more reliable and reproducible results.

References

A Comparative Guide to Methylboronic Acid Alternatives in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules, the choice of reagents in cross-coupling reactions is a critical factor influencing efficiency, yield, and reproducibility. Methylboronic acid is a fundamental building block in palladium-catalyzed Suzuki-Miyaura and copper-catalyzed Chan-Lam couplings for the introduction of a methyl group. However, its inherent instability and hygroscopic nature can present handling and storage challenges. This guide provides an objective comparison of this compound with its leading alternatives—potassium methyltrifluoroborate and N-methyliminodiacetic acid (MIDA) methylboronate—supported by experimental data and detailed protocols to inform reagent selection.

Executive Summary

The primary alternatives to this compound, potassium methyltrifluoroborate and MIDA methylboronate, offer significant advantages in terms of stability and ease of handling. Potassium methyltrifluoroborate is a crystalline solid that is markedly more stable to air and moisture than this compound.[1] Similarly, MIDA boronates are exceptionally stable, crystalline solids that are compatible with silica (B1680970) gel chromatography and can be stored indefinitely on the benchtop.[2][3] This enhanced stability often translates to more consistent and reproducible reaction outcomes. While this compound can be highly reactive, its propensity for dehydration to form the less reactive cyclic trimer, trimethylboroxine, can complicate stoichiometry. The alternatives, by contrast, serve as stable precursors that slowly release the active boronic acid or a related reactive species in situ, which can be particularly advantageous for sensitive substrates.

Comparative Performance in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation. The choice of the methylboron reagent can significantly impact the reaction yield.

Coupling Partner 1Coupling Partner 2Methylboron ReagentCatalyst/LigandBaseSolventYield (%)Reference
p-Tolyl MIDA boronate5-BromopyrimidineMIDA methylboronatePd(dtbpf)Cl₂Et₃NWater (micellar)89[4]
p-Tolylboronic acid5-BromopyrimidineThis compoundPd(dtbpf)Cl₂Et₃NWater (micellar)73[4]
1-Naphthylboronic acid[¹¹C]Methyl iodideThis compoundPd₂(dba)₃/SPhosK₃PO₄THF/water~50
1-Naphthyl MIDA boronate[¹¹C]Methyl iodideMIDA methylboronatePd₂(dba)₃/SPhosK₃PO₄THF/water<4
5-Bromo-1-phenyl-1H-pyridin-2-onePotassium methyltrifluoroboratePotassium methyltrifluoroboratePd(OAc)₂/RuPhosK₃PO₄2-MeTHF/water>95
5-Bromo-1-phenyl-1H-pyridin-2-oneThis compoundThis compoundPd(OAc)₂/RuPhosK₃PO₄2-MeTHF/water>95

Note: Yields are as reported in the cited literature and may vary based on specific reaction conditions and scale.

Comparative Performance in Chan-Lam Coupling

The Chan-Lam coupling is a powerful method for the formation of carbon-heteroatom bonds. The stability of the boron reagent is particularly crucial in these copper-catalyzed reactions.

NucleophileMethylboron ReagentCatalyst/LigandBaseSolventYield (%)Reference
Phenol (B47542)Potassium cyclopropyltrifluoroborateCu(OAc)₂/1,10-phenanthrolineK₂CO₃Toluene/water~80
PhenolCyclopropylboronic acidCu(OAc)₂/1,10-phenanthrolineK₂CO₃Toluene/water~40
Carboxylic AcidsThis compoundCu(OAc)₂Pyridine (B92270)DichloroethaneVaries
PhenolsThis compoundCu(OAc)₂PyridineDichloroethaneVaries

Note: Direct comparative yield data for this compound and its alternatives in Chan-Lam methylation is limited. The provided data for cyclopropyl (B3062369) derivatives illustrates the significant advantage of trifluoroborate salts for unstable boronic acids.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for successful and comparable synthetic outcomes.

Representative Suzuki-Miyaura Methylation Protocol

Using this compound or Potassium Methyltrifluoroborate: A flame-dried Schlenk flask is charged with the aryl halide (1.0 mmol, 1.0 equiv.), the methylboron reagent (this compound or potassium methyltrifluoroborate, 1.5 equiv.), palladium catalyst (e.g., Pd(OAc)₂/RuPhos, 2 mol%), and base (e.g., K₃PO₄, 3.0 equiv.). The flask is evacuated and backfilled with an inert gas (e.g., argon) three times. Degassed solvent (e.g., 2-MeTHF/water 10:1, 5 mL) is added via syringe. The reaction mixture is stirred vigorously and heated to the desired temperature (e.g., 50 °C) until completion is observed by TLC or LC-MS. Upon cooling, the reaction mixture is diluted with ethyl acetate, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography.

Using MIDA Methylboronate: To a reaction vessel are added the aryl halide (1.0 mmol, 1.0 equiv.), MIDA methylboronate (1.2 equiv.), palladium catalyst (e.g., Pd(dtbpf)Cl₂, 2 mol%), and base (e.g., Et₃N, 3.0 equiv.). Degassed water is added to form a micellar solution with a suitable surfactant (e.g., TPGS-750-M). The mixture is stirred at room temperature until the starting material is consumed. The product is then isolated by filtration or extraction with an organic solvent, followed by purification.

Representative Chan-Lam Methylation Protocol

To a vial equipped with a magnetic stir bar is added the nucleophile (e.g., phenol or amine, 1.0 mmol, 1.0 equiv.), a copper catalyst (e.g., Cu(OAc)₂, 10 mol%), a ligand (if necessary, e.g., pyridine or 1,10-phenanthroline, 20 mol%), and the methylboron reagent (1.5-3.0 equiv.). A suitable solvent (e.g., dichloroethane) is added, and the vial is left open to the air (or under an oxygen atmosphere). The mixture is stirred at room temperature or heated as required. Reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction mixture is worked up by dilution with an organic solvent, washing with aqueous ammonium (B1175870) chloride and brine, drying, and concentration. The product is purified by flash column chromatography.

Reaction Mechanisms and Workflows

Visualizing the reaction pathways and experimental steps can aid in understanding and optimizing cross-coupling reactions.

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII R¹-Pd(II)L₂-X OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation [R²B(OH)₃]⁻ or R²BF₃⁻ + Base PdII_R2 R¹-Pd(II)L₂-R² Transmetalation->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Regeneration Product R¹-R² RedElim->Product

Suzuki-Miyaura Catalytic Cycle

Chan_Lam_Coupling_Mechanism CuII_A Cu(II)L₂ Coordination Coordination & Transmetalation CuII_A->Coordination R¹B(OH)₂ Nu-H (Amine/Alcohol) CuIII R¹-Cu(III)L₂(Nu) Coordination->CuIII RedElim Reductive Elimination CuIII->RedElim Product R¹-Nu RedElim->Product CuI Cu(I)L RedElim->CuI Oxidation Oxidation CuI->Oxidation O₂ (Air) Oxidation->CuII_A Regeneration

Chan-Lam Coupling Catalytic Cycle

Experimental_Workflow start Start reagents Combine Reactants: Aryl Halide, Boron Reagent, Catalyst, Base start->reagents setup Reaction Setup: Inert Atmosphere (Suzuki) or Air/O₂ (Chan-Lam) reagents->setup reaction Heating and Stirring setup->reaction monitoring Monitor Progress (TLC/LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup and Extraction monitoring->workup Complete purification Purification (Column Chromatography) workup->purification analysis Product Analysis (NMR, MS) purification->analysis end End analysis->end

General Cross-Coupling Workflow

Conclusion

The choice between this compound and its alternatives, potassium methyltrifluoroborate and MIDA methylboronate, is a strategic one based on the specific requirements of the synthesis. For routine couplings where reagent stability is not a primary concern and high reactivity is desired, this compound remains a viable option. However, for complex syntheses, reactions with sensitive substrates, or when reproducibility and ease of handling are paramount, potassium methyltrifluoroborate and MIDA methylboronate present superior alternatives. Potassium methyltrifluoroborates offer a balance of stability and reactivity, often providing higher yields than their boronic acid counterparts, especially when the latter is prone to decomposition. MIDA boronates provide exceptional stability, enabling their use in iterative cross-coupling strategies and situations requiring the slow release of the active boronic acid. The selection of the optimal methylboron reagent should be guided by the substrate scope, desired reaction conditions, and the overall synthetic strategy.

References

Safety Operating Guide

Safeguarding Your Research: A Guide to Handling Methylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe and effective handling of chemical reagents is paramount to both personal safety and the integrity of experimental outcomes. This guide provides essential, immediate safety and logistical information for the handling of Methylboronic Acid, including detailed operational and disposal plans.

Immediate Safety and Handling Protocols

This compound is a compound that requires careful handling to mitigate potential health risks. It is known to cause skin and serious eye irritation, and may also cause respiratory irritation.[1][2][3] Adherence to the following procedural steps is crucial for minimizing exposure and ensuring a safe laboratory environment.

Engineering Controls and Personal Protective Equipment (PPE):

Before handling this compound, ensure that all necessary safety equipment is readily available and in good working order.

  • Ventilation: Always handle this compound in a well-ventilated area. For procedures that may generate dust or aerosols, a chemical fume hood is mandatory.[4][5]

  • Emergency Equipment: Ensure that an eyewash station and a safety shower are easily accessible in the immediate work area.

A comprehensive PPE strategy is essential. The following table summarizes the required equipment:

Body PartProtective EquipmentRationale
Eyes/Face Safety glasses with side shields or chemical splash goggles. A face shield is recommended for tasks with a higher splash risk.Protects against dust particles and splashes that can cause serious eye irritation.
Skin Chemical-resistant gloves (e.g., nitrile). A laboratory coat is mandatory. For larger quantities or increased splash potential, a chemical-resistant apron should be worn.Prevents direct skin contact, which can cause irritation.
Respiratory A NIOSH/MSHA-approved respirator is recommended if dust is generated and engineering controls are insufficient.Minimizes the inhalation of dust or aerosols, which can cause respiratory tract irritation.
Feet Closed-toe shoes must be worn at all times in the laboratory.Protects against spills and falling objects.

Operational Plan: Step-by-Step Handling Procedure:

  • Preparation: Before beginning work, thoroughly review the Safety Data Sheet (SDS) for this compound. Ensure your work area is clean and uncluttered.

  • Donning PPE: Put on all required personal protective equipment as outlined in the table above.

  • Weighing and Transferring:

    • Conduct all weighing and transferring operations within a chemical fume hood to control dust.

    • Use a spatula or scoop to handle the solid material, minimizing the generation of dust.

    • Keep the container tightly closed when not in use.

  • In Case of Exposure:

    • Eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

    • Skin: Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation occurs, seek medical advice.

    • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek medical attention.

  • Storage: Store this compound in a cool, dry, and well-ventilated area in a tightly closed container.

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection: Dispose of unused this compound and any contaminated disposable materials in a designated hazardous waste container. The container must be clearly labeled.

  • Container Disposal: Empty containers should be rinsed thoroughly with a suitable solvent. The rinsate must be collected and treated as hazardous waste. Once decontaminated, the container can be disposed of according to institutional guidelines.

  • Consult Regulations: Always consult your institution's environmental health and safety (EHS) department and local regulations for specific disposal procedures.

Quantitative Data

The following table summarizes key quantitative data for this compound:

PropertyValue
Molecular Formula CH₅BO₂
Molecular Weight 59.86 g/mol
Melting Point 91-94 °C

Experimental Workflow

The following diagram illustrates the standard workflow for the safe handling of this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal cluster_storage Storage prep_sds Review SDS prep_area Prepare Work Area prep_sds->prep_area prep_ppe Don PPE prep_area->prep_ppe weigh Weigh Solid prep_ppe->weigh transfer Transfer to Reaction weigh->transfer close Keep Container Closed transfer->close store Store in Cool, Dry, Well-Ventilated Area transfer->store If not all material is used decontaminate Decontaminate Glassware close->decontaminate waste Dispose of Waste decontaminate->waste remove_ppe Remove PPE waste->remove_ppe wash_hands Wash Hands remove_ppe->wash_hands

Caption: Workflow for Safe Handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methylboronic Acid
Reactant of Route 2
Methylboronic Acid

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。